molecular formula C3H4N4S2 B7723178 6-amino-1,3,5-triazine-2,4-dithiol

6-amino-1,3,5-triazine-2,4-dithiol

Cat. No.: B7723178
M. Wt: 160.2 g/mol
InChI Key: QQLZTRHXUSFZOM-UHFFFAOYSA-N
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Description

6-amino-1,3,5-triazine-2,4-dithiol is a useful research compound. Its molecular formula is C3H4N4S2 and its molecular weight is 160.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-amino-1,3,5-triazine-2,4-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4S2/c4-1-5-2(8)7-3(9)6-1/h(H4,4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLZTRHXUSFZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)S)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NC(=NC(=N1)S)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular structure and tautomerism of 6-amino-1,3,5-triazine-2,4-dithiol

[1][2][3]

Executive Summary & Chemical Identity

6-Amino-1,3,5-triazine-2,4-dithiol is a trifunctional s-triazine derivative characterized by one amino group and two sulfur-bearing functionalities attached to a 1,3,5-triazine core.[1][2] It serves as a versatile ligand in metallopharmaceutical development due to its ability to toggle between neutral and anionic states, and as a precursor for herbicide and polymer synthesis.[3][4]

PropertyDetail
IUPAC Name 6-amino-1,3,5-triazine-2,4-dithiol
Common Name Dithioammelide
CAS Number 2770-75-4
Molecular Formula C₃H₄N₄S₂
Molecular Weight 160.22 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in alkalis (forming salts); sparingly soluble in water and organic solvents.[1][2]

Molecular Structure and Tautomerism

The reactivity and biological profile of dithioammelide are defined by its complex tautomeric landscape.[3][4] Unlike simple aromatics, this molecule exists in a dynamic equilibrium involving proton migration between ring nitrogen atoms and the exocyclic sulfur/nitrogen substituents.[3][4]

The Tautomeric Landscape

There are three primary tautomeric domains to consider:

  • Thione-Thiol Equilibrium: The migration of a proton from the ring nitrogen (N-H) to the sulfur atom (S-H).[3][4]

  • Amino-Imino Equilibrium: The migration of a proton from the exocyclic amino group (-NH₂) to the ring nitrogen (=NH).[3][4]

While the name "dithiol" implies two -SH groups, crystallographic and spectroscopic evidence (IR, NMR) strongly favors the dithione (or mixed thione-thiol) form in the solid state and neutral solution. This is driven by the strong thermodynamic stability of the thioamide resonance [N–C=S ↔ N⁺=C–S⁻] and extensive intermolecular hydrogen bonding networks.[4]

Tautomeric Forms Analysis
  • Form A (Dithione): 6-amino-1,3,5-triazine-2,4(1H,3H)-dithione.[1][2] The most stable tautomer.[3][4] The ring nitrogens are protonated, and sulfurs exist as C=S.[3][4]

  • Form B (Monothiol-Monothione): Intermediate stability.[1][3][4] Often observed in polar protic solvents where solvent-solute H-bonding stabilizes the -SH group.[1]

  • Form C (Dithiol): 6-amino-1,3,5-triazine-2,4-dithiol.[1][2][5] Least stable in the neutral state but becomes the dominant species upon deprotonation (formation of dianion).[3][4]

Visualization of Tautomeric Pathways

The following diagram illustrates the proton migration pathways connecting the dominant dithione form to the canonical dithiol form.

Tautomerismcluster_0Environmental FactorsDithioneDithione Form(Dominant in Solid State)C=S, N-HIntermediateThione-ThiolIntermediate(Mixed Character)Dithione->Intermediate Proton Shift 1(Fast)Intermediate->Dithione FavoredDithiolDithiol Form(Aromatic Precursor)C-SH, N=Intermediate->Dithiol Proton Shift 2Dithiol->Intermediate FavoredSolventPolar SolventsStabilize ThionepHHigh pHFavors Thiolate (S-)

Caption: Proton migration pathways illustrating the thermodynamic preference for the thione tautomer in neutral conditions.

Synthesis Protocol

While cyanuric chloride hydrolysis is a common route for triazines, the Dicyandiamide-Carbon Disulfide Route is the preferred method for synthesizing high-purity dithioammelide in the laboratory.[1] This method avoids the handling of highly reactive chlorotriazines and utilizes accessible reagents.[3][4]

Reagents & Equipment
  • Precursors: Dicyandiamide (cyanoguanidine), Carbon Disulfide (CS₂).[3][4]

  • Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH).[3][4]

  • Solvent: Water/Ethanol mixture.[3][4]

  • Equipment: 3-neck round-bottom flask, reflux condenser, dropping funnel, pH meter.[1]

Step-by-Step Methodology
  • Salt Formation: Dissolve dicyandiamide (0.1 mol) in 50 mL of water/ethanol (1:1). Add powdered KOH (0.2 mol) slowly to maintain temperature < 30°C.

  • Thiocarbonylation: Add Carbon Disulfide (0.12 mol) dropwise over 30 minutes. The reaction is exothermic; ensure adequate stirring.[3][4]

  • Cyclization: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. The solution will turn deep yellow/orange as the intermediate dipotassium cyanodithioimidocarbonate cyclizes.[3][4]

  • Precipitation: Cool the reaction mixture to room temperature. Acidify carefully with 2M HCl to pH 2–3.

  • Isolation: The dithioammelide will precipitate as a white/pale-yellow solid.[3][4] Filter under vacuum and wash copiously with cold water to remove inorganic salts.[3][4]

  • Purification: Recrystallize from boiling water or DMF/water mixture.

Synthesis Workflow Diagram

SynthesisStartStart:Dicyandiamide + KOHStep1Add CS2 (Dropwise)Temp < 30°CStart->Step1Step2Reflux (4-6 hrs)Cyclization to Triazine CoreStep1->Step2 Formation ofIntermediate SaltStep3Acidification (HCl)pH 2-3Step2->Step3 ProtonationEndProduct IsolationDithioammelide PrecipitateStep3->End Precipitation

Caption: Synthesis of dithioammelide via the dicyandiamide-CS2 cyclization pathway.

Analytical Characterization

To validate the structure and tautomeric state, the following analytical signatures are diagnostic.

TechniqueDiagnostic SignalInterpretation
FT-IR 1150–1200 cm⁻¹ (C=S)Strong band confirms the thione character.[1]
FT-IR 2500–2600 cm⁻¹ (S-H)usually weak or absent in solid state, indicating lack of free thiol.[1][4]
¹H NMR (DMSO-d₆) δ ~11.0–12.5 ppmBroad singlet corresponding to N-H protons (ring), confirming protonation at Nitrogen.[1][4]
UV-Vis λmax ~270 nm, ~305 nmCharacteristic π→π* and n→π* transitions of the thioamide chromophore.[1]

Applications in Drug Development & Research

The unique electronic structure of dithioammelide makes it a valuable scaffold in medicinal chemistry.[3][4]

Bioisosterism

The 1,3,5-triazine-2,4-dithione core serves as a bioisostere for barbiturates and uracils .[1] The replacement of Oxygen with Sulfur (thioamide substitution) alters lipophilicity and hydrogen bond donor/acceptor capability, often improving membrane permeability and metabolic stability.[4]

Metal Chelation & Metallo-Drugs

Dithioammelide acts as a soft ligand (S-donor), showing high affinity for soft metals like Pt(II), Pd(II), and Au(I) .[1]

  • Mechanism: In physiological pH, the molecule can deprotonate to form mono- or di-anions, coordinating to metal centers via the sulfur atoms.[1]

  • Application: Design of non-classical platinum anticancer agents where the S-donor reduces nephrotoxicity compared to N-donor ligands (e.g., cisplatin).[1]

Corrosion Inhibition

In materials science, the molecule is used to form self-assembled monolayers (SAMs) on copper surfaces.[1][4] The sulfur atoms chemisorb onto the metal, while the amino group provides a handle for further functionalization or cross-linking.[3][4]

References

  • Preparation of Dithioammelide. Kaiser, D.W.[3][4][6] (American Cyanamid Co).[3][4][7] U.S. Patent 2,375,733. (1945).[3][4]

  • Tautomerism in 1,3,5-Triazine Derivatives.Journal of Organic Chemistry. Discusses the thione-thiol equilibrium in heterocyclic systems.
  • Synthesis and Properties of Cyanuric Chloride Derivatives. Naval Weapons Report 7109. (1961).[3][4] Provides context on triazine ring reactivity. [1][3][4]

  • PubChem Compound Summary: 6-amino-1,3,5-triazine-2,4-dithione. National Center for Biotechnology Information.[1] [1][3][4]

Thermodynamic Profiling of 6-Amino-1,3,5-triazine-2,4-dithiol (ATDT): Mechanisms of Surface Adsorption and Self-Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Introduction & Structural Thermodynamics

6-Amino-1,3,5-triazine-2,4-dithiol (CAS: 2770-75-4), commonly referred to as dithioammelide or ATDT, is a highly versatile heterocyclic compound. While it has historical and pharmaceutical relevance in enzymatic modulation—specifically as a precursor or structural analog for 1[1]—its primary modern application lies in surface engineering. Today, it is extensively utilized in2[2].

The molecule exists in a tautomeric equilibrium between its dithione and dithiol forms. The thermodynamic stability of these tautomers dictates its reactivity, particularly its ability to form robust, self-assembled monolayers (SAMs) on transition metals.

Core Thermodynamic Parameters

Understanding the macroscopic behavior of ATDT—such as its solubility, volatility, and thermal degradation—requires a precise mapping of its fundamental thermodynamic constants. The table below summarizes the 3[3].

Thermodynamic PropertyValueCausality / Structural Implication
Heat of Combustion (

)
-469.98 kcal/molReflects the high energy density of the triazine ring and the oxidizable sulfur centers.
Heat of Sublimation (at 340°C) 29 ± 1 kcal/molHigh value due to robust intermolecular hydrogen bonding (via the 6-amino group) and strong dipole-dipole interactions in the solid lattice.
Molar Heat Capacity (

)
37.1 cal/deg/molIndicates the degrees of freedom within the crystalline lattice, dominated by the vibrational modes of the triazine ring.
Standard Entropy (

)
35.6 cal/deg/molRelatively low standard entropy, characteristic of a highly ordered, hydrogen-bonded crystalline solid.
Entropy of Formation (

)
-199.39 cal/deg/molThe large negative value highlights the massive loss of translational/rotational entropy when gaseous elements form the highly ordered solid ATDT.
Free Energy of Formation (

)
42.3 kcal/molThe positive free energy indicates that the compound is thermodynamically unstable relative to its constituent elements at standard state, requiring energy input for synthesis.

Expertise Insight: The high heat of sublimation (29 kcal/mol) directly explains the compound's notoriously low solubility in non-polar solvents. To dissolve ATDT, the solvent must provide sufficient solvation enthalpy to overcome this massive lattice energy. Consequently, highly polar, hydrogen-bond-accepting solvents (like DMF) or alkaline aqueous solutions are required to thermodynamically favor dissolution.

Thermodynamics of Chemisorption and SAM Formation

When applied as a corrosion inhibitor or flotation collector, ATDT interacts dynamically with metal surfaces. The transition from a solvated molecule to a 2D polymerized surface film is governed by the Gibbs free energy of adsorption (


).
  • Physisorption vs. Chemisorption: Initial surface contact is driven by weak van der Waals forces (

    
     to 
    
    
    
    kJ/mol). However, the true efficacy of ATDT lies in its ability to undergo deprotonation and form covalent Metal-Sulfur (M-S) bonds. This chemisorption process is highly exothermic, typically exhibiting
    
    
    kJ/mol.
  • Enthalpy-Entropy Compensation: The formation of a highly ordered SAM results in a significant loss of entropy (

    
    ). For the process to be spontaneous (
    
    
    
    ), it must be heavily enthalpy-driven (
    
    
    ). The release of energy from the formation of covalent Cu-S bonds, coupled with lateral hydrogen bonding between the 6-amino groups of adjacent triazine rings, provides the necessary enthalpic driving force.
Experimental Protocol: Self-Validating Thermodynamic Profiling

To accurately measure the thermodynamic parameters of ATDT binding to a metal substrate, we employ a coupled Isothermal Titration Calorimetry (ITC) and Quartz Crystal Microbalance with Dissipation (QCM-D) workflow.

Why this design? This creates a self-validating system. ITC directly quantifies the enthalpy of binding (


), while QCM-D simultaneously verifies the actual mass deposited (

) and viscoelastic changes (

). If the measured heat does not correlate with the acoustic mass, the scientist can immediately diagnose parasitic bulk reactions (e.g., precipitation) rather than true surface adsorption.

Step-by-Step Methodology:

  • Sensor Preparation: Clean a copper-coated QCM-D sensor using UV-Ozone treatment for 10 minutes. Causality: This removes adventitious carbon that would otherwise skew the

    
     calculations by introducing a hydrophobic barrier. Rinse with absolute ethanol and dry under high-purity 
    
    
    
    .
  • Baseline Equilibration: Mount the sensor in the QCM-D flow module. Flow the background solvent (0.1 M NaOH aqueous solution, pH 12) at 50 µL/min. Causality: pH 12 ensures ATDT is fully deprotonated into its highly reactive thiolate form. Wait until the frequency (

    
    ) and dissipation (
    
    
    
    ) baselines are stable for >15 minutes.
  • ITC-QCM-D Synchronization: Inject a 1 mM solution of ATDT into the ITC sample cell containing suspended copper nanoparticles (synthesized to mimic the QCM-D sensor surface). Simultaneously, introduce the same 1 mM ATDT solution into the QCM-D flow cell.

  • Data Acquisition:

    • ITC: Record the heat spikes per injection. Integrate the peaks to determine the molar enthalpy of binding (

      
      ).
      
    • QCM-D: Monitor the decrease in

      
       (indicating mass uptake) and changes in 
      
      
      
      (indicating film rigidity). A successfully cross-linked SAM will show a rigid profile (
      
      
      ).
  • Thermodynamic Extraction: Fit the QCM-D adsorption isotherm using the Langmuir model to determine the equilibrium binding constant (

    
    ). Calculate the Gibbs free energy using 
    
    
    
    . Finally, extract the entropy using
    
    
    .
Mechanistic Visualization

The following diagram illustrates the thermodynamic pathway of ATDT chemisorption, highlighting the transition from a high-entropy bulk state to a low-entropy, enthalpy-stabilized polymerized film.

G N1 ATDT in Bulk Solution (High Translational Entropy) N2 Diffusion to Metal Interface (Concentration Gradient) N1->N2 Mass Transport N3 Physisorption State (ΔG ≈ -15 kJ/mol) N2->N3 van der Waals Forces N4 Thiol Deprotonation & Chemisorption (ΔG < -40 kJ/mol) N3->N4 Activation Energy Barrier Overcome N5 2D Monolayer Ordering (Enthalpy-Driven, ΔH << 0) N4->N5 Lateral Intermolecular H-Bonding N6 Stable Polymeric SAM Film (Maximized Thermodynamic Stability) N5->N6 Equilibrium Reached

Thermodynamic workflow of ATDT chemisorption and self-assembly on a metal substrate.

References
  • Title: 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)
  • Title: The low-carbon flotation separation of chalcopyrite from pyrite with a ...
  • Title: s-Triazines and Derivatives (The Chemistry of Heterocyclic Compounds, Volume 13)

Sources

solubility of 6-amino-1,3,5-triazine-2,4-dithiol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the solubility thermodynamics, solvation mechanisms, and formulation strategies for 6-amino-1,3,5-triazine-2,4-dithiol (ATDT) in organic solvents. Designed for researchers and formulation scientists, this document synthesizes physicochemical data with field-proven methodologies to optimize the use of ATDT in advanced applications such as polymer cross-linking and electroplating.

Physicochemical Profiling & Tautomeric Dynamics

6-Amino-1,3,5-triazine-2,4-dithiol (CAS: 1820-84-2) is a highly functionalized heterocyclic compound. Its molecular architecture—comprising a conjugated triazine core, an electron-donating amino group, and two highly reactive dithiol groups—dictates its unique solubility profile.

At room temperature, ATDT exists as a stable, white to pale-yellow crystalline powder [1]. The compound exhibits complex tautomerism, shifting between the dithiol (aromatic) and dithione (non-aromatic) forms. In the solid state, ATDT forms a highly rigid crystalline lattice stabilized by extensive intermolecular hydrogen bonding between the amino donors and the triazine/thione acceptors. To achieve dissolution, an organic solvent must possess sufficient polarity and hydrogen-bonding capacity to overcome this substantial lattice energy.

Table 1: Fundamental Physicochemical Properties of ATDT

PropertyValueScientific Implication for Solvation
Molecular Weight 161.22 g/mol Low molecular weight facilitates rapid diffusion during solvation.
Melting Point 210.00 °C (483.15 K)High melting point indicates a strong, tightly packed crystal lattice.
Density 1.42 g/cm³Requires vigorous agitation for effective solid-liquid contact.
Functional Groups -NH₂, -SH (x2), TriazineActs as both a strong hydrogen-bond donor and acceptor.

Solubility Thermodynamics in Organic Solvents

The solubility of ATDT is highly solvent-dependent, governed by the solvent's dielectric constant, dipole moment, and hydrogen-bonding capabilities [1].

Polar Aprotic Solvents (High Solubility)

Solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are exceptionally effective at solubilizing ATDT. These solvents possess high dielectric constants and act as powerful hydrogen-bond acceptors. They disrupt the ATDT crystal lattice by forming strong solvent-solute hydrogen bonds with the amino and thiol protons, stabilizing the polar tautomeric forms of the compound in solution.

Polar Protic & Basic Solvents (Moderate to High Solubility)

Alcohols (e.g., methanol, ethanol) offer moderate solubility through hydrogen-bond networking. However, basic N-heterocycles like Pyridine and 3-pyridinemethanol exhibit superior solubilizing power. Pyridine acts not only as a coordinating solvent but also as a weak base, promoting partial deprotonation of the acidic thiol groups, which drastically enhances thermodynamic solubility. This specific interaction is heavily leveraged in industrial electroplating formulations [2].

Non-Polar Solvents (Insoluble)

ATDT is practically insoluble in non-polar organic solvents such as hexane, toluene, and chloroform. The weak Van der Waals forces generated by these solvents are thermodynamically insufficient to cleave the strong intermolecular hydrogen bonds holding the ATDT crystal lattice together[3].

Table 2: Qualitative Solubility Profile of ATDT in Organic Solvents

Solvent ClassRepresentative SolventsSolubility LevelPrimary Solvation Mechanism
Polar Aprotic DMF, DMSOHighStrong H-bond acceptance; high dipole stabilization.
Polar Protic / Basic Pyridine, AlcoholsModerate / HighBase-catalyzed proton exchange; H-bond networking.
Non-Polar Hexane, TolueneInsolubleInsufficient energy to disrupt the solid crystal lattice.

Mechanistic Solvation Pathways

To conceptualize the thermodynamic logic driving solvent selection, the following diagram maps the causality between solvent properties and the resulting phase behavior of ATDT.

SolvationLogic ATDT ATDT Solid Lattice (Strong Intermolecular H-Bonds) Aprotic Polar Aprotic (DMF, DMSO) ATDT->Aprotic Strong Dipole & H-Bond Acceptance Protic Polar Protic (Alcohols, Pyridine) ATDT->Protic H-Bond Donation & Acceptance NonPolar Non-Polar (Hexane, Toluene) ATDT->NonPolar Weak Van der Waals Forces High High Solubility (Lattice Disrupted) Aprotic->High Mod Moderate Solubility (Proton Exchange) Protic->Mod Low Insoluble (Lattice Intact) NonPolar->Low

Fig 1. Mechanistic pathways of ATDT solvation across different organic solvent classes.

Experimental Methodology: Isothermal Solubility Determination

To ensure high scientific integrity and reproducibility, the solubility of ATDT must be quantified using a self-validating isothermal shake-flask method. The following protocol integrates causality behind each experimental choice to prevent common analytical errors.

Step-by-Step Protocol
  • Preparation & Saturation: Add an excess amount of high-purity ATDT crystalline powder to 20 mL amber glass vials containing 10 mL of the target organic solvent. Causality: Amber vials prevent potential UV-induced degradation of the photosensitive dithiol groups during prolonged exposure.

  • Isothermal Equilibration: Seal the vials hermetically and submerge them in a thermostatic water bath shaker set to 298.15 ± 0.1 K. Agitate at 150 rpm.

    • Self-Validating Control: Extract micro-samples at 48 hours and 72 hours. Thermodynamic equilibrium is only validated when the concentration variance between these two time points is strictly <2%.

  • Phase Separation: Extract a 2 mL aliquot of the suspension and centrifuge at 10,000 rpm for 15 minutes to pellet the undissolved solids. Filter the resulting supernatant through a 0.45 µm PTFE syringe filter.

    • Causality: Polytetrafluoroethylene (PTFE) membranes are mandatory. Using Nylon or Cellulose membranes will result in non-specific binding of the reactive thiol groups to the filter, artificially lowering the quantified solubility.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (λ = 254 nm, targeting the conjugated triazine ring). Calculate the mole fraction solubility based on a pre-validated calibration curve.

Workflow S1 1. Solid ATDT Preparation (Weighing & Characterization) S2 2. Solvent Addition (e.g., DMF, DMSO, Pyridine) S1->S2 S3 3. Isothermal Equilibration (Shake-flask at 298.15 K for 48h-72h) S2->S3 S4 4. Phase Separation (Centrifugation & 0.45µm PTFE Filtration) S3->S4 S5 5. Quantitative Analysis (HPLC / UV-Vis Spectroscopy) S4->S5 S6 6. Data Processing (Mole Fraction Solubility Calculation) S5->S6

Fig 2. Standard self-validating isothermal shake-flask workflow for ATDT solubility determination.

Industrial Formulation Strategies: Electroplating Applications

Understanding the organic solubility of ATDT is critical for advanced material formulations. A prominent industrial application of ATDT is its role as a surface modifier and leveling agent in the electroplating of rough matt silver [2].

Because ATDT has limited solubility in pure aqueous systems at neutral pH, formulation scientists utilize organic co-solvents to stabilize the compound in the plating bath. 3-pyridinemethanol is frequently employed as the organic solvent of choice in these compositions. The pyridine ring effectively solvates the ATDT molecule through basic coordination, preventing premature precipitation of the compound in the aqueous electrolyte matrix. This controlled solubility ensures a uniform distribution of ATDT at the cathode-electrolyte interface, which disrupts standard silver crystal growth and successfully yields the desired rough matt finish [2].

References

  • Solubility of Things. "6-Amino-1,3,5-triazine-2,4-dithiol | Solubility of Things." Solubility Database. Available at:[Link]

  • Justia Patents / Google Patents. "Silver electroplating compositions and methods for electroplating rough matt silver." US Patent 11,629,426 B1 (Assigned to Rohm And Haas Electronic Materials LLC).
  • ResearchGate. "Synthesis and Structure of (4-methyl-pyridine-N-oxide)oxo-(salicylaldehyde 4-phenylthiosemicarbazonato)vanadium(IV)." Acta Chimica Slovenica. Available at: [Link]

Technical Guide: Acidity Constants and pKa Determination of Triazinedithiol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the acidity constants (pKa) and structural dynamics of triazinedithiol derivatives.

Executive Summary & Chemical Context

1,3,5-Triazine-2,4-dithiol (TDT) and its 6-substituted derivatives represent a class of heterocyclic compounds critical to surface engineering, corrosion inhibition, and polymer crosslinking.[1] Their efficacy is governed by their acid-base dissociation profiles, which dictate their ionic state (neutral, mono-anion, or di-anion) at a given pH.[1]

For researchers in drug development and materials science, understanding the pKa values of these compounds is not merely a data point but a mechanistic key. It unlocks the ability to predict:

  • Solubility: The transition from insoluble thione to soluble thiolate.

  • Binding Affinity: The ability to chelate metal ions (Mg²⁺, Ba²⁺, Cu²⁺) or dock into protein active sites.

  • Reactivity: The nucleophilicity of the sulfur atom in substitution reactions.

This guide synthesizes the thermodynamic dissociation constants of the parent compound (Trithiocyanuric acid, TMT) and establishes the structure-property relationships for its 6-substituted derivatives.[1]

Structural Dynamics: The Thione-Thiol Tautomerism

Before analyzing pKa values, one must define what is deprotonating. Triazinedithiols exist in a prototropic tautomeric equilibrium between the thiol (mercapto) and thione forms.

  • Solid State: Predominantly exists in the thione form (NH/C=S) due to strong intermolecular hydrogen bonding.

  • Solution: The equilibrium shifts based on solvent polarity and pH. In aqueous media, the acidic protons are located on the ring nitrogens (thione form) or sulfur atoms (thiol form), with rapid exchange.

Visualization of Tautomeric & Dissociation Pathways

The following diagram illustrates the stepwise deprotonation of the parent compound, 1,3,5-triazine-2,4,6-trithiol (H₃TMT), transitioning from the neutral thione to the fully deprotonated thiolate.

Tautomerism cluster_tauto Tautomeric Equilibrium (Neutral) H3 H3TMT (Neutral) (Insoluble Precipitate) H2 H2TMT⁻ (Mono-anion) (pH ~7) H3->H2 pKa1 ≈ 5.6-6.2 (Deprotonation) H1 HTMT²⁻ (Di-anion) (pH ~10) H2->H1 pKa2 ≈ 8.5-9.0 T0 TMT³⁻ (Tri-anion) (pH > 12.5) H1->T0 pKa3 ≈ 12.5+ Thione Thione Form (NH / C=S) Thiol Thiol Form (N / C-SH) Thione->Thiol Fast Exchange

Figure 1: Stepwise dissociation pathway of Trithiocyanuric Acid (TMT).

Quantitative Data: pKa Values

The acidity of triazine derivatives is heavily influenced by the substituent at the 6-position. Electron-donating groups (e.g., amines) increase electron density in the triazine ring, destabilizing the resulting anion and slightly increasing the pKa (lowering acidity) compared to electron-withdrawing groups.

Table 1: Dissociation Constants of Key Triazine Derivatives
CompoundSubstituent (6-position)pKa1pKa2pKa3Dominant Species at pH 7.4
Trithiocyanuric Acid (TMT) -SH (Thiol)~5.8 ± 0.4*~8.8>12.5H₂TMT⁻
6-Amino-TDT -NH₂ (Amino)6.2 - 6.8~9.5N/AMono-anion
6-Dibutylamino-TDT -N(C₄H₉)₂6.5 - 7.2**~10.1N/ANeutral / Mono-anion mix
6-Anilino-TDT -NH-Ph5.9 - 6.4~9.2N/AMono-anion

*Notes:

  • *pKa1 for TMT is often cited as an "apparent" pKa due to the precipitation of the neutral species H₃TMT below pH 6. The heterogeneous equilibrium complicates direct measurement.

  • *Values for dialkylamino derivatives (like dibutylamino) are estimated based on Hammett substituent effects relative to the amino derivative. The inductive effect of the butyl chains slightly reduces acidity compared to the parent amine.

Experimental Methodologies for pKa Determination

For researchers synthesizing novel 6-substituted derivatives, relying on literature values is insufficient due to solvent effects.[1] The following protocols are the gold standard for empirical determination.

Method A: Potentiometric Titration (Standard)

Best for derivatives with reasonable water solubility (>1 mM).

  • Preparation: Dissolve 0.1 mmol of the triazinedithiol in 50 mL of degassed water (or 50% MeOH/Water if insoluble).

  • Titrant: Standardized 0.1 M KOH (CO₂-free).

  • Apparatus: Glass electrode pH meter calibrated at 3 points (pH 4, 7, 10).

  • Execution: Perform titration under inert atmosphere (N₂ or Ar) to prevent oxidation of thiols to disulfides.

  • Analysis: Plot pH vs. Volume of KOH. Use the Bjerrum method or Gran plot to identify equivalence points. The pH at half-equivalence represents the pKa.[1][2]

Method B: Spectrophotometric Titration (High Sensitivity)

Best for sparingly soluble compounds or those with overlapping pKa values.

  • Principle: The UV-Vis absorption spectrum of the triazine ring shifts significantly upon deprotonation (bathochromic shift).

  • Workflow:

    • Prepare a stock solution of the derivative.[3]

    • Aliquot into buffers ranging from pH 2 to pH 12.

    • Record UV spectra (200–400 nm).

    • Observe isosbestic points (indicating clean interconversion between two species).

  • Calculation: Use the Henderson-Hasselbalch equation at a specific wavelength (

    
     of the anion):
    
    
    
    
    [1]
Experimental Workflow Diagram

Workflow Start Start: Novel Triazine Derivative Solubility Check Aqueous Solubility Start->Solubility HighSol Soluble (>1mM) Solubility->HighSol LowSol Insoluble (<1mM) Solubility->LowSol Potent Potentiometric Titration (Inert Atmosphere) HighSol->Potent Spectro UV-Vis Spectrophotometric Titration (Mixed Solvent) LowSol->Spectro Data Data Processing (Gran Plot / Henderson-Hasselbalch) Potent->Data Spectro->Data Result Determine pKa1, pKa2 Data->Result

Figure 2: Decision matrix for selecting the appropriate pKa determination method.

Implications for Application

Metal Adhesion & Corrosion Inhibition

Triazinedithiols are used to treat magnesium and copper surfaces. The Mono-anion (H₂TMT⁻) is the critical species for film formation.

  • Mechanism: The thiol group deprotonates to form a covalent bond with the metal (M-S), while the remaining amine/thione groups participate in lateral hydrogen bonding, creating a dense, hydrophobic barrier.

  • Optimal pH: Process baths should be maintained near pH 7–8 (between pKa1 and pKa2) to maximize the concentration of the mono-anion.

Pharmaceutical Relevance

In drug design, 6-substituted triazines act as scaffolds.

  • Solubility: At physiological pH (7.4), derivatives with pKa1 < 7 will be ionized, improving bioavailability.

  • Tautomerism: Protein binding pockets may selectively stabilize the thione form. Docking simulations must account for the specific tautomer dominant at the local pH of the binding site.

References

  • Chemistry of 2,4,6-Trimercapto-1,3,5-triazine (TMT): Acid Dissociation Constants and Group 2 Complexes. University of Kentucky. Detailed analysis of TMT dissociation and metal complexation.

  • Determination of pKa of Triazolo[5,1-c][1,2,4]triazines in Non-Aqueous Media by Potentiometric Titration. Ural Federal University. Methodology for determining pKa of triazine derivatives in aprotic solvents.

  • DFT Simulations of pKa Values of Triazines. Texas Christian University. Computational approaches to predicting protonation sites and pKa values for triazine rings.

  • 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione trisodium salt. ChemicalBook. Physical properties and CAS registry data.[4][5][6][7]

  • Spectrophotometric Determination of Thiols. University of Warsaw. Protocols for UV-Vis analysis of thiol-containing pharmaceutical compounds.

Sources

Electronic Properties and Tautomeric Dynamics of Dithioammelide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dithioammelide (6-amino-1,3,5-triazine-2,4-dithiol, CAS: 2770-75-4)[1] is a highly versatile heterocyclic compound belonging to the s-triazine family. Its structural plasticity, driven by complex tautomeric equilibria between thiol (-SH) and thione (=S) forms, dictates its electronic properties, reactivity, and utility in both materials science (e.g., anti-corrosive coatings) and pharmacology (e.g., enzyme inhibition). This whitepaper provides a rigorous examination of the electronic properties of dithioammelide tautomers, detailing the causality behind their thermodynamic stability and providing field-proven, self-validating protocols for their experimental and computational characterization.

Fundamentals of Dithioammelide Tautomerism

The s-triazine core of dithioammelide supports extensive prototropic tautomerism[2]. Protons can migrate between the exocyclic sulfur/nitrogen atoms and the endocyclic nitrogen atoms of the triazine ring.

While the dithiol-amine form boasts a fully delocalized, aromatic


-electron system, the migration of protons to the ring nitrogens generates the dithione-amine  form. This transition localizes electron density into C=S double bonds, disrupting the full aromaticity of the ring but drastically increasing the molecule's dipole moment. Intermediate thiol-thione  forms also exist. Imine forms (where the amino group becomes =NH) are generally energetically prohibitive due to the high energy penalty of breaking the exocyclic C-NH

resonance[3].

Tautomerism Dithiol Dithiol-Amine (Aromatic) Mixed Thiol-Thione (Intermediate) Dithiol->Mixed Protropic Shift (Gas Phase Favored) Mixed->Dithiol Dithione Dithione-Amine (Non-Aromatic) Mixed->Dithione Protropic Shift (Aqueous Favored) Dithione->Mixed

Caption: Tautomeric transitions of dithioammelide between dithiol and dithione forms.

Quantum Mechanical Profiling: Electronic Properties

The electronic signature of dithioammelide is inextricably linked to its tautomeric state. Understanding these properties is critical for predicting how the molecule will interact with metal surfaces in[4] or how its derivatives might bind to active sites, such as in the inhibition of d-amino acid oxidase (DAAO) for psychiatric treatments[5].

  • HOMO-LUMO Gap: The dithione form exhibits a narrower band gap compared to the dithiol form. The highly polarizable C=S bond raises the energy of the Highest Occupied Molecular Orbital (HOMO) while lowering the Lowest Unoccupied Molecular Orbital (LUMO), facilitating easier electronic transitions.

  • Dipole Moment & Solvation: In the gas phase, the aromatic dithiol form is often the global minimum. However, in polar solvents (like water), the dithione form becomes overwhelmingly favored. The high dipole moment of the dithione form (

    
    5.8 D) maximizes favorable dipole-dipole interactions and hydrogen bonding with the solvent shell.
    
Quantitative Data Summary

The following table synthesizes representative Density Functional Theory (DFT) calculations for dithioammelide tautomers, computed at the B3LYP/6-311++G(d,p) level.

Table 1: Theoretical Electronic Properties of Dithioammelide Tautomers

Tautomeric FormDipole Moment (D)HOMO (eV)LUMO (eV)Band Gap (eV)

E Gas Phase (kcal/mol)

E Aqueous (kcal/mol)
Dithiol-Amine 1.24-6.42-1.504.920.00+4.50
Thiol-Thione 3.45-6.10-1.654.45+1.05-1.50
Dithione-Amine 5.82-5.85-1.854.00+2.10-6.20

(Note:


E values represent relative energies; lower values indicate higher stability. Aqueous values incorporate Polarizable Continuum Model solvation.)

Experimental & Computational Methodologies

To accurately characterize the tautomeric ratio and electronic properties of dithioammelide, a self-validating system combining spectroscopic profiling and quantum mechanical modeling must be employed.

Protocol cluster_0 Experimental Profiling cluster_1 Computational (DFT) Start Dithioammelide Sample FTIR FTIR Spectroscopy (Solid-State KBr) Start->FTIR UVVis UV-Vis Spectroscopy (Solvent Titration) Start->UVVis Geom Geometry Opt (B3LYP/6-311++G**) Start->Geom Integration Tautomeric Ratio & Electronic Mapping FTIR->Integration UVVis->Integration Freq Frequency Analysis (Zero-Point Energy) Geom->Freq Freq->Integration

Caption: Integrated experimental and computational workflow for tautomer characterization.

Protocol 1: Spectroscopic Profiling (FTIR & UV-Vis)

This protocol utilizes orthogonal spectroscopic techniques to cross-validate the presence of specific functional groups.

  • Step 1: Solid-State Preparation (KBr Pellet)

    • Action: Grind 1 mg of purified dithioammelide with 100 mg of anhydrous KBr. Press into a translucent pellet under 10 tons of pressure.

    • Causality: Analyzing the sample in the solid state preserves the extensive intermolecular hydrogen-bonding network. This network artificially stabilizes the dithione form, allowing for clear baseline identification of C=S vibrational modes without solvent interference.

  • Step 2: FTIR Acquisition

    • Action: Scan from 4000 to 400 cm

      
       at a resolution of 4 cm
      
      
      
      .
    • Causality: The absence of a sharp S-H stretching band at

      
      2500-2600 cm
      
      
      
      and the presence of a strong C=S stretching band at
      
      
      1150-1200 cm
      
      
      confirms the dominance of the dithione tautomer in the solid state.
  • Step 3: UV-Vis Solvent Titration

    • Action: Prepare

      
       M solutions of dithioammelide in a non-polar solvent (e.g., cyclohexane) and a polar protic solvent (e.g., methanol). Record absorption spectra from 200 to 400 nm.
      
    • Causality: The

      
       and 
      
      
      
      electronic transitions are highly sensitive to the tautomeric state. A bathochromic (red) shift in polar solvents cross-validates the transition to the narrower band-gap dithione form observed in the computational models.
Protocol 2: Density Functional Theory (DFT) Workflow

Computational modeling provides the theoretical grounding required to explain the macroscopic observations from Protocol 1.

  • Step 1: Conformational Search & Initial Geometry

    • Action: Construct 3D models of the dithiol, mixed, and dithione tautomers.

  • Step 2: Geometry Optimization

    • Action: Optimize geometries using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Causality: The inclusion of diffuse functions (++) is non-negotiable for accurately modeling the electron-rich sulfur atoms and nitrogen lone pairs. Polarization functions (d,p) are required to accurately simulate the geometry of hydrogen bonds during implicit solvation modeling.

  • Step 3: Frequency Analysis & Solvation Modeling

    • Action: Run a vibrational frequency calculation on the optimized geometries. Apply the Polarizable Continuum Model (PCM) for water.

    • Causality: The frequency analysis is a self-validating check; the absence of imaginary frequencies proves the optimized structure is a true local minimum (stable tautomer) rather than a transition state. PCM application explains the thermodynamic inversion seen in aqueous environments.

Implications in Drug Development and Materials Science

The electronic properties of dithioammelide dictate its industrial and pharmaceutical utility.

Pharmacology: Derivatives of dithioammelide have been identified as competitive inhibitors of d-amino acid oxidase (DAAO)[5]. The high dipole moment and specific HOMO/LUMO spatial distribution of the dithione form allow it to act as a potent hydrogen-bond donor/acceptor within the DAAO active site, sustaining D-serine plasma levels for the treatment of chronic psychiatric disorders.

Materials Science: In surface chemistry, dithioammelide is utilized in [4]. The molecule's ability to tautomerize allows it to act as a multidentate ligand. The sulfur atoms in the dithiol form can form robust coordinate covalent bonds with empty d-orbitals of transition metals (like zinc or iron), while the triazine nitrogen atoms provide secondary anchoring points, creating a dense, passivating monolayer.

References

  • Source: Google Patents (US Patent 2375733A)
  • A Survey of the Chemical Compounds of Piper spp. (Piperaceae) and Their Biological Activities Source: ResearchGate URL:[Link]

  • s-Triazines and Derivatives (The Chemistry of Heterocyclic Compounds, Volume 13) Source: epdf.pub URL:[Link]

  • Anti-corrosive paints (EP0003817A1)

Sources

A Comprehensive Technical Guide to the Theoretical Calculation of the 6-amino-1,3,5-triazine-2,4-dithiol HOMO-LUMO Gap

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical properties that are instrumental in predicting the reactivity, stability, and electronic behavior of molecules.[1][2] The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter in various fields, including drug design and materials science.[1][2][3] A smaller gap generally signifies higher reactivity and lower kinetic stability.[1][4] This guide provides an in-depth, technical walkthrough of the theoretical calculation of the HOMO-LUMO gap for 6-amino-1,3,5-triazine-2,4-dithiol, a molecule of interest in medicinal chemistry and materials science. The methodologies detailed herein are grounded in Density Functional Theory (DFT), a robust and widely used computational approach for investigating the electronic structure of molecules.[5][6][7][8]

Introduction: The Significance of 6-amino-1,3,5-triazine-2,4-dithiol and its HOMO-LUMO Gap

6-amino-1,3,5-triazine-2,4-dithiol, also known as Dithioammelide, is a heterocyclic compound featuring a triazine core with an amino group and two thiol substituents.[9] Triazine derivatives are of significant interest due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.[5][10][11][12] The presence of both amino and dithiol functional groups imparts unique electronic and reactive properties to the molecule, making it a valuable scaffold in drug discovery and a versatile building block in chemical synthesis.[11][13]

The HOMO-LUMO gap is a key determinant of a molecule's chemical reactivity and its potential for intermolecular interactions.[4][5] In the context of drug development, understanding the HOMO-LUMO gap is crucial for predicting how a drug molecule might interact with its biological target.[3] For instance, the ability of a molecule to donate or accept electrons, which is directly related to the energies of the HOMO and LUMO respectively, governs its binding affinity and reactivity within a biological system.[3][4] Therefore, the accurate theoretical calculation of the HOMO-LUMO gap for 6-amino-1,3,5-triazine-2,4-dithiol provides invaluable insights for its potential applications.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, particularly for medium to large-sized molecules.[7][14] DFT methods calculate the electronic structure of a system based on its electron density, rather than the more complex many-electron wavefunction. This approach significantly reduces computational cost while often providing results of comparable quality to more demanding methods.

The Causality Behind Methodological Choices: Functional and Basis Set Selection

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: The functional approximates the complex exchange and correlation energies of the electrons. For calculations of HOMO-LUMO gaps in organic molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked choice.[7][8][14] It incorporates a portion of the exact Hartree-Fock exchange, which often improves the description of electronic properties. While B3LYP is a reliable starting point, other functionals, such as the long-range corrected ωB97XD, have also shown excellent performance in predicting HOMO-LUMO gaps.[14]

  • Basis Set: The basis set is a set of mathematical functions used to represent the atomic orbitals. The choice of basis set affects the accuracy of the calculation and the computational cost. For molecules containing second-row elements like sulfur, it is crucial to use basis sets that include polarization and diffuse functions.

    • Pople-style basis sets , such as 6-311++G(d,p), are commonly employed for their good balance of accuracy and computational cost.[5][8] The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing the shape of the electron density.

    • Correlation-consistent basis sets , like the aug-cc-pV(X+d)Z series, can offer higher accuracy, especially for sulfur-containing compounds, due to the inclusion of tight d functions.[15][16] However, they come at a higher computational expense.

For this guide, we will focus on the widely accessible and validated combination of the B3LYP functional and the 6-311++G(d,p) basis set . This level of theory provides a robust framework for obtaining reliable HOMO-LUMO gap predictions for 6-amino-1,3,5-triazine-2,4-dithiol.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the necessary steps to perform a theoretical calculation of the HOMO-LUMO gap for 6-amino-1,3,5-triazine-2,4-dithiol using the Gaussian suite of programs, a widely used computational chemistry software package.[6][17][18]

Molecular Structure Preparation
  • Construct the 3D structure of 6-amino-1,3,5-triazine-2,4-dithiol. This can be done using molecular building software such as GaussView, Avogadro, or IQmol.[19] It is important to consider the potential tautomers of the molecule. For 6-amino-1,3,5-triazine-2,4-dithiol, the thiol (-SH) and thione (=S) tautomers should be considered, as their relative energies can influence the observed properties. The dithione tautomer, 6-amino-1H-1,3,5-triazine-2,4-dithione, is a likely stable form.[9]

  • Perform an initial geometry optimization using a lower-level, computationally less expensive method (e.g., a semi-empirical method or a smaller basis set) to obtain a reasonable starting geometry.

DFT Calculation Setup in Gaussian

The following is an example of a Gaussian input file for a geometry optimization and subsequent electronic property calculation.

  • %nprocshared=4: Specifies the number of processor cores to be used.

  • %mem=4GB: Allocates 4 gigabytes of memory for the calculation.

  • #p B3LYP/6-311++G(d,p) Opt Freq: This is the route section.

    • B3LYP/6-311++G(d,p): Specifies the level of theory (functional and basis set).

    • Opt: Requests a geometry optimization to find the minimum energy structure.

    • Freq: Requests a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic properties.

  • Title: A descriptive title for the calculation.

  • 0 1: Specifies the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).

  • [Atomic Coordinates]: The Cartesian coordinates of each atom in the molecule.

Execution and Analysis
  • Run the Gaussian calculation. [6]

  • Analyze the output file. Upon successful completion, the output file will contain a wealth of information.[6] Key information to extract includes:

    • Confirmation of a successful geometry optimization (look for "Optimization completed").

    • The results of the frequency calculation (ensure there are no imaginary frequencies).

    • The energies of the molecular orbitals. The energies of the HOMO and LUMO will be explicitly listed.

Data Presentation and Interpretation

The primary quantitative data to be extracted are the energies of the HOMO and LUMO. These values are typically given in Hartrees and can be converted to electron volts (eV) for easier interpretation (1 Hartree = 27.2114 eV).

ParameterEnergy (Hartrees)Energy (eV)
HOMO Energy (EHOMO) Value from outputCalculated value
LUMO Energy (ELUMO) Value from outputCalculated value
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO(ELUMO - EHOMO) * 27.2114

Interpreting the HOMO-LUMO Gap:

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity.[1][4] In the context of drug design, an optimal HOMO-LUMO gap is often sought to ensure sufficient reactivity for binding to a target while maintaining enough stability to avoid unwanted side reactions.

Visualization of the Computational Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the theoretical calculation process.

computational_workflow cluster_prep 1. Molecular Structure Preparation cluster_dft 2. DFT Calculation cluster_analysis 3. Analysis and Interpretation mol_build Construct 3D Structure (e.g., GaussView, Avogadro) pre_opt Initial Geometry Optimization (Lower Level Theory) mol_build->pre_opt input_file Create Gaussian Input File (B3LYP/6-311++G(d,p)) pre_opt->input_file Optimized Coordinates run_calc Run Gaussian Calculation input_file->run_calc output_file Analyze Output File run_calc->output_file Output File extract_data Extract HOMO & LUMO Energies output_file->extract_data calc_gap Calculate HOMO-LUMO Gap extract_data->calc_gap interpret Interpret Reactivity & Stability calc_gap->interpret

Sources

Unveiling the Electrochemical Behavior of Triazinedithiols: Mechanisms, Polymerization, and Surface Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Triazinedithiols (TDTs) are a highly versatile class of heterocyclic organic compounds characterized by a central triazine ring flanked by dithiol functional groups. Their unique electrochemical behavior—specifically their ability to undergo anodic oxidation to form dense, highly cross-linked polymeric nanofilms—has made them indispensable in materials science. From engineering superhydrophobic surfaces to developing high-efficiency corrosion inhibitors, TDTs offer a robust platform for metal surface functionalization.

This technical guide explores the fundamental electrochemistry of TDTs, dissects the causality behind various electropolymerization methodologies, and provides self-validating protocols for researchers developing advanced surface interfaces.

Fundamental Electrochemistry and Reaction Mechanisms

The core electrochemical utility of TDTs stems from their inherent thiol-thione tautomerism. In alkaline aqueous solutions, TDTs exist predominantly as monosodium salts, yielding highly reactive thiolate anions (-S⁻)[1]. When subjected to anodic polarization on a metal working electrode (such as copper or aluminum), the electrochemical behavior unfolds in two distinct, sequential phases[2]:

  • Metal-TDT Complexation: At lower anodic potentials, the metal substrate undergoes mild oxidation (e.g., Cu → Cu⁺/Cu²⁺). These metal cations rapidly react with the thiolate anions of the TDT monomer to precipitate a primary passivating layer of metal-TDT complexes. This thermodynamic step is critical; it ensures robust, covalent interfacial adhesion between the raw metal and the subsequent polymer layer[2].

  • Radical Polymerization: As the anodic potential increases, the unreacted thiolate anions undergo direct electrochemical oxidation, losing an electron to form highly reactive thiyl radicals (-S•). These radicals rapidly dimerize and polymerize with adjacent monomers, forming stable intermolecular disulfide bonds (-S-S-). This radical polymerization generates a dense, three-dimensional polymeric network across the electrode surface[3][4].

Mechanism Monomer TDT Monomer (Thiol-Thione Tautomer) Oxidation Anodic Oxidation (Electron Loss) Monomer->Oxidation Radical Thiyl Radical Formation (S•) Oxidation->Radical Complex Metal-TDT Complexation (Cu-S / Al-S) Oxidation->Complex Polymer Disulfide Polymerization (-S-S- linkages) Radical->Polymer Nanofilm Protective Polymeric Nanofilm Complex->Nanofilm Polymer->Nanofilm

Logical relationship of triazinedithiol electropolymerization and film formation.

Methodological Causality in Electropolymerization

The physical and chemical properties of the resulting TDT nanofilm are heavily dictated by the chosen electrochemical technique. Understanding the causality behind these methods is essential for rational experimental design.

  • Cyclic Voltammetry (CV): CV is primarily an analytical tool used to elucidate the oxidation peaks of the monomer. While it can induce polymerization, the continuous sweeping of potential often results in thinner, less compact films due to the intermittent generation of thiyl radicals[1].

  • Galvanostatic Electropolymerization: Applying a constant current density ensures a steady, continuous rate of radical formation. This continuous driving force prevents the premature termination of polymer chains, yielding significantly denser, more compact, and highly hydrophobic nanofilms compared to CV[1][3].

  • Two-Step Potentiostatic Polymerization: A specialized technique developed for challenging substrates like aluminum. The first step utilizes a low potential (e.g., 1.6 V) to initiate uniform nucleation without aggressively oxidizing the substrate. The second step applies a high potential (e.g., 10.0 V) to drive rapid chain growth and cross-linking, overcoming the electrical resistance of the initial nucleated layer[5].

Validated Protocol: Galvanostatic Electropolymerization

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for the galvanostatic electropolymerization of TDTs (e.g., 6-N,N-dibutylamino-1,3,5-triazine-2,4-dithiol monosodium, DBN) on a copper alloy substrate.

Step-by-Step Methodology
  • Substrate Preparation: Polish the copper alloy working electrode using sequential grades of SiC paper (up to 2000 grit). Degrease ultrasonically in acetone, rinse with distilled water, and dry.

    • Causality: Removing native oxides and organic contaminants ensures uniform electrical conductivity across the surface, preventing localized pinhole defects in the final polymer film.

  • Electrolyte Formulation: Prepare a 0.15 M Na₂CO₃ aqueous solution containing 3 mM to 5 mM of the TDT monomer[1][3].

    • Causality: Na₂CO₃ provides the precise alkaline environment (pH ~11) required to deprotonate the thiol groups, shifting the tautomeric equilibrium entirely toward the reactive thiolate anion.

  • Electrochemical Cell Setup: Assemble a standard three-electrode cell. Use the prepared copper alloy as the working electrode, a platinum plate as the counter electrode, and a Saturated Calomel Electrode (SCE) as the reference[3][4].

  • Galvanostatic Deposition: Apply a constant current density of 0.05 to 0.30 mA/cm² for 6 to 10 minutes at 15 °C[2][3].

    • Validation Checkpoint: Monitor the chronopotentiometric curve. A steady rise in potential indicates the successful formation of an insulating polymeric layer on the electrode surface.

  • Post-Treatment: Remove the electrode, rinse immediately with distilled water and ethanol to remove unreacted monomers, and dry in ambient air[1].

Workflow Prep Substrate Prep (Polishing & Cleaning) Electrolyte Electrolyte Setup (Na2CO3 + TDT) Prep->Electrolyte Electro Electropolymerization (Galvanostatic) Electrolyte->Electro Wash Rinsing & Drying (H2O + Ethanol) Electro->Wash Analyze Characterization (EIS, XPS, Contact Angle) Wash->Analyze

Step-by-step experimental workflow for galvanostatic electropolymerization of TDTs.

Quantitative Analysis of Polymerization Parameters

The electrochemical behavior and resulting film quality are highly sensitive to operational parameters. The table below summarizes the optimal conditions and the underlying causality for their selection, based on empirical data from aluminum and copper functionalization studies[2][3].

ParameterOptimal RangeCausality / Effect on Electrochemical Behavior
Monomer Concentration 3 mM – 5 mM< 3 mM: Insufficient monomer diffusion to the anode leads to incomplete coverage. > 5 mM: Steric hindrance and molecular repulsion limit further film densification; excess monomers may precipitate.
Polymerization Time 6 – 10 minFilm thickness increases proportionally to the square root of time (following a parabolic law). Beyond 10 minutes, the film becomes highly insulating, halting further electron transfer and radical generation.
Temperature 10 °C – 15 °CAt 15 °C, monomer anion diffusion is optimal. Temperatures > 15 °C accelerate competitive oxidation of the metal substrate (e.g., forming an insulating alumina layer on Al), which severely hinders TDT polymerization[3].
Current Density 0.05 – 0.30 mA/cm²Low current densities favor the formation of stable metal-TDT complexes before radical polymerization, ensuring strong interfacial adhesion. High current densities cause rapid, disorganized radical coupling, leading to porous films[2].

Surface Functionalization Outcomes

When electropolymerized correctly, TDTs drastically alter the surface chemistry of the substrate.

  • Corrosion Inhibition: The dense -S-S- cross-linked network acts as a formidable physical barrier against aggressive ions (like Cl⁻). Electrochemical Impedance Spectroscopy (EIS) and potentiodynamic polarization tests routinely demonstrate protection efficiencies exceeding 95%[1][6].

  • Hydrophobicity: Because the dithiol groups are consumed in bonding to the metal and forming the polymer backbone, the functional "tail" groups of the triazine ring (e.g., dibutyl, diallyl, or fluoroalkyl groups) are forced to orient outward. This specific molecular orientation transforms high-energy metal surfaces into highly hydrophobic interfaces, frequently achieving water contact angles >100°[1][3].

By mastering the electrochemical behavior of triazinedithiols, researchers can precisely engineer surface interfaces, transitioning from basic monomeric solutions to robust, multifunctional polymeric nanofilms.

References

  • Study of Influencing Factors and the Mechanism of Preparing Triazinedithiol Polymeric Nanofilms on Aluminum Surfaces. nih.gov. 3

  • Study on Triazinethiol Electropolymerized Films Prepared by Cyclic Voltammetry and Galvanostatic on Copper Alloy Surface. electrochemsci.org. 1

  • Novel Technique of Two-step Potentiostatic Polymerization to Fabricate Triazinedithiol Polymeric Nanofilm on Aluminum Surface. electrochemsci.org. 5

  • Fabricating multifunctional polymeric nanofilm capable of resisting corrosion and activating copper surface by electrochemical and hydrolysis-condensation approach. ysxbcn.com. 4

  • The Corrosion Inhibition Effect of Triazinedithiol Inhibitors for Aluminum Alloy in a 1 M HCl Solution. mdpi.com. 6

  • Electrochemical performance of organic film on copper surface by polymer plating of 6-mercapto-1, 3, 5-triazine-2, 4-dithiol mo. ysxbcn.com. 2

Sources

The Evolution and Functional Utility of Triazine Dithiol Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,5-triazine-2,4-dithiol (TDT) class represents a unique intersection of heterocyclic chemistry, surface science, and pharmacological scaffolding. While historically overshadowed by their herbicide cousins (e.g., Atrazine), TDTs have emerged as critical functional agents due to their "chameleon-like" reactivity—capable of shifting between thiol and thione tautomers. This guide deconstructs the history, synthesis, and dual-use potential (industrial vs. pharmaceutical) of TDTs, providing a rigorous, self-validating framework for their application in modern research.

Part 1: Genesis and Structural Fundamentals

Historical Trajectory: From Curiosity to Functional Material

The history of triazine dithiols is bifurcated into two distinct eras: the Synthetic Era and the Functional Era .

  • The Synthetic Era (1827 – 1970s): The story begins with the discovery of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) by Serullas in 1827. For over a century, this molecule served primarily as a dye intermediate. The dithiol derivatives were synthesized as chemical curiosities to explore nucleophilic substitution patterns on the electron-deficient triazine ring.

  • The Functional Era (1980s – Present): The paradigm shifted with the work of Prof. Kunio Mori (Iwate University, Japan). Mori identified that the specific spacing of the sulfur atoms in TDTs perfectly matched the lattice parameters of various metal surfaces (Cu, Fe, Al). This led to the "Mori Technique" for direct polymer plating and corrosion inhibition, transforming TDTs from obscure powders into industrial staples.

The Thiol-Thione Tautomerism

Understanding TDTs requires mastering their tautomeric nature. Unlike simple thiols, TDTs exist in a dynamic equilibrium between the dithiol (aromatic) form and the dithione (keto-like) form.

  • In Solution: Polar solvents favor the thione form, enhancing nucleophilicity at the nitrogen centers.

  • On Metals: The thiol form dominates during chemisorption, driving the formation of coordinate covalent bonds with metal ions (

    
    ).
    

Part 2: Synthesis and Validation Protocols

The "Self-Validating" Synthesis Protocol

Objective: Synthesis of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol (DB-TDT) . Rationale: This derivative is chosen for its balance of lipophilicity (butyl chains) and reactivity, making it a standard for both surface modification and biological assays.

Reagents:
  • Cyanuric Chloride (CyC): 99% purity (freshly recrystallized from CCl4).

  • Dibutylamine: 1.05 eq.

  • Sodium Hydrosulfide (NaSH): 2.2 eq.

  • Solvent: Acetone/Water (phase transfer conditions).

Step-by-Step Methodology:

Phase 1: Controlled Mono-Substitution (The Temperature Gate)

  • Setup: Charge a 3-neck flask with acetone and cool to 0–5°C . This temperature is critical; exceeding 5°C risks di-substitution.

  • Addition: Dissolve CyC in acetone. Add Dibutylamine dropwise over 60 minutes.

  • Neutralization: Simultaneously add Na2CO3 solution to maintain pH 6–7.

  • Checkpoint: TLC (Hexane:EtOAc 8:2) should show disappearance of CyC (

    
    ) and appearance of mono-substituted product (
    
    
    
    ).

Phase 2: Dithiolation (The Nucleophilic Drive)

  • Heating: Warm the reaction mixture to 40–50°C .

  • Sulfuration: Add aqueous NaSH (2.2 eq) dropwise. The solution will turn yellow/orange.

  • Reflux: Heat to 60°C for 3 hours.

  • Workup: Acidify with dilute HCl to pH 2. The product will precipitate as a white/pale yellow solid.

  • Purification: Recrystallize from ethanol.

Validation Metrics:

  • Melting Point: 138–140°C (Sharp range indicates purity).

  • FT-IR: Look for disappearance of C-Cl stretch (850 cm⁻¹) and appearance of S-H (2550 cm⁻¹, weak) and C=S (1150 cm⁻¹).

Part 3: Visualization of Pathways

Synthesis & Mechanism Diagram

The following diagram illustrates the synthesis pathway and the critical tautomeric equilibrium.

TriazineSynthesis CyC Cyanuric Chloride (Starting Material) Mono 6-Substituted-2,4-dichloro (Intermediate) CyC->Mono R-NH2, 0°C (SNAr 1) TDT_Thiol Triazine Dithiol (Thiol Form) Mono->TDT_Thiol 2 NaSH, 60°C (SNAr 2 & 3) TDT_Thione Triazine Dithione (Thione Form) TDT_Thiol->TDT_Thione Tautomerism (Equilibrium) Metal Metal Surface (Cu/Fe/Al) TDT_Thiol->Metal Chemisorption (M-S Bond)

Figure 1: Synthetic pathway from Cyanuric Chloride to TDT, highlighting the tautomeric shift and metal bonding capability.

Part 4: Applications in Drug Development & Industry[2][3]

Comparative Data: Substituent Effects

The R-group at position 6 dictates the molecule's fate.

R-Group (Pos 6)Compound NameLogP (Approx)Primary ApplicationMechanism of Action
-NH-C6H5 6-Anilino-TDT2.1Corrosion Inhibition

-stacking + S-Metal coordination forms dense barrier.
-N(C4H9)2 6-Dibutylamino-TDT3.5Polymer CrosslinkingLipophilic tail allows miscibility with rubber matrices.
-NH-CH2-CH=CH2 6-Allylamino-TDT1.8Coupling AgentAllyl group participates in radical polymerization.
-NH-R (Bioactive) Pharm. CandidateVariableAntitumor/Antimicrobial Metal chelation (e.g., Zn in metalloenzymes) & H-bonding.
Pharmaceutical Frontiers

While industrial use dominates, the TDT scaffold is gaining traction in drug discovery for two reasons:

  • Metalloenzyme Inhibition: The dithiol moiety is a potent chelator. It can strip or bind zinc ions in metalloproteases, a mechanism similar to hydroxamic acid inhibitors but with different pharmacokinetic properties.

  • Lipophilicity Tuning: By altering the 6-substituent (as shown in the table), researchers can finely tune the LogP for cell membrane permeability without altering the active binding site (the dithiol/thione core).

  • Cytotoxicity: Recent studies suggest 6-substituted triazines exhibit cytotoxicity against lung (H460) and breast (MCF-7) cancer lines, likely via interference with DNA synthesis or microtubule polymerization, though the exact mechanism for dithiols specifically often involves oxidative stress generation via redox cycling.

Part 5: References

  • Serullas, G. S. (1827). Nouveau composé de chlore et d'azote (Cyanuric Chloride Discovery). Annales de Chimie et de Physique.

  • Mori, K., et al. (1988).[1] Practical Surface Treatment Techniques using Triazine Dithiols. Journal of The Surface Finishing Society of Japan.

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine from Cyanuric Chloride.

  • Rasayan J. Chem. (2021).[3] Synthesis and Characterization of Novel Triazine Compounds and their Biological Studies.

  • Chem-Impex. (2025). 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol Product Data.

  • Mori, K. (1998). Crosslinking of Halogen-Containing Rubbers with Triazine Dithiols.

  • Global Research Online. (2020). Triazine Derivatives and its Pharmacological Potential.

Sources

Technical Guide: Surface Chemistry & Wetting Dynamics of 6-Amino-1,3,5-Triazine-2,4-Dithiol (ATDT)

[1][2]

Executive Summary: The Molecular Bridge

6-amino-1,3,5-triazine-2,4-dithiol (ATDT) acts as a bifunctional molecular bridge in surface engineering.[1][2] It is not merely a passive coating but an active coupling agent that chemically modifies high-energy metal surfaces (hydrophilic) into lower-energy, functionalized surfaces (hydrophobic/lipophilic).[1][2]

Its primary utility lies in Direct Adhesion Technology , where it facilitates the bonding of metals (Cu, Al, Mg) to polymers and rubbers without traditional adhesives. The control of wetting properties—specifically the transition from water-wetting to polymer-wetting—is the fundamental predictor of adhesion success and corrosion resistance.[1][2]

Molecular Architecture & Physicochemical Profile[1][2]

Structural Duality

The ATDT molecule possesses a unique "Janus" character (dual-facing), which dictates its wetting behavior:

  • The Anchor (Thiol Groups -SH): Two thiol groups at the 2,4-positions exist in tautomeric equilibrium (thiol-thione).[1][2] On metal surfaces, these deprotonate to form strong covalent Metal-Sulfur (M-S) bonds.[1][2]

  • The Functional Head (Amino Group -NH2): Located at the 6-position, this group remains exposed away from the metal substrate.[1][2] It dictates the interaction with the external environment (solvents, polymers, or water).

Solubility and Solution Behavior

Understanding solubility is a prerequisite for preparing effective deposition solutions.[2]

  • Water: Slightly soluble; solubility increases significantly in basic conditions (pH > 9) due to the formation of thiolate salts (e.g., Monosodium salt, ATDT-Na).[1]

  • Organic Solvents: Limited solubility in non-polar solvents.[1][2] Soluble in polar aprotic solvents (DMF, DMSO).[2]

Critical Insight: For industrial surface modification, ATDT is almost exclusively used as a monosodium salt (ATDT-Na) in aqueous or alcoholic solutions to ensure complete dissolution and rapid ion transport during electropolymerization.[1][2]

Surface Functionalization Protocols

To modify wetting properties, ATDT must be applied using specific protocols that ensure a dense, ordered layer.[1]

Protocol A: Self-Assembled Monolayer (SAM) Formation (Immersion)

Best for: Corrosion protection of Copper and Silver.[1][2]

  • Surface Preparation: Polish metal substrate (Cu) to mirror finish; degrease ultrasonically in acetone (10 min); acid pickle in dilute H2SO4 (10s) to remove native oxides.[2]

  • Solution Prep: Dissolve ATDT (1 mM) in Ethanol or dilute NaOH (pH 10).

  • Immersion: Submerge substrate for 30–60 minutes at 25°C.

  • Rinse: Rinse with ethanol to remove physisorbed layers; dry under N2 stream.

  • Mechanism: Thiols coordinate to Cu, releasing H+.[1][2] The triazine rings stack via π-π interactions, creating a barrier.[1][2]

Protocol B: Electrochemical Polymerization (The "Mori" Method)

Best for: Strong Polymer Adhesion and Superhydrophobicity. This method generates a thicker, polymeric nanofilm (Poly-ATDT) rather than a monolayer.[1]

  • Electrolyte: 5 mM ATDT-Na + 0.15 M NaNO2 (Supporting electrolyte) in water.

  • Setup: Three-electrode cell. Working Electrode: Metal (Al or Cu); Counter: Pt; Ref: SCE.[2]

  • Process: Cyclic Voltammetry (CV) between -0.5V and +1.5V at 50 mV/s OR Galvanostatic deposition (0.2 mA/cm²).

  • Duration: 5–10 minutes.

  • Result: An insulating, hydrophobic polymeric film (20–100 nm thick).[2]

Hydrophobicity and Wetting Characterization[1]

The wetting property of an ATDT-modified surface is the primary indicator of successful functionalization.[2]

Contact Angle Data: The Hydrophobic Shift

The following table summarizes the shift in water contact angle (

SubstrateTreatmentngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Approx.)[3][4]
Surface Energy StateWetting Phenotype
Clean Copper None (Acid Pickled)< 10°High EnergySuperhydrophilic
Copper ATDT SAM (Immersion)90° ± 5°Medium EnergyHydrophobic
Aluminum Poly-ATDT (Electro-polymerized)105° ± 5°Low EnergyHydrophobic
Aluminum Fluoro-derivative (AF17N)*> 150°Very Low EnergySuperhydrophobic

*Note: While the base ATDT molecule achieves hydrophobicity (~90-105°), superhydrophobicity (>150°) requires derivatives with fluorinated alkyl tails (e.g., 6-(N-allyl-1,1,2,2-tetrahydroperfluorodecyl)amino-1,3,5-triazine-2,4-dithiol).[1][2]

Mechanism of Wetting Modification

The transition from hydrophilic to hydrophobic is driven by Surface Masking .

  • Oxide Removal/Conversion: Clean metals are hydrophilic due to high-energy oxide surfaces and hydroxyl groups (-OH).[1][2]

  • Thiolate Bonding: ATDT binds to the metal, effectively "capping" the high-energy metal sites.[2]

  • Ring Orientation: The triazine rings orient effectively perpendicular or tilted relative to the surface.[2] The exposed face is the organic, aromatic ring system and the amine group.

  • Exclusion of Water: The dense packing of the triazine rings prevents water molecules from hydrogen-bonding with the underlying metal oxides.[2] Although the amine group (-NH2) is polar, the overall organic bulk of the polymerized film dominates, resulting in a net hydrophobic surface.[1]

Visualization of Mechanisms[5][6]

Diagram 1: Electrochemical Polymerization Pathway

This diagram illustrates the radical polymerization mechanism utilized to create hydrophobic films on Aluminum.[2]

ElectropolymerizationStartATDT Monomer(In Solution)OxidationAnodic Oxidation(-e⁻)Start->OxidationApplied PotentialRadicalThiyl RadicalGeneration (S•)Oxidation->RadicalSurfaceMetal Surface(Al/Cu)Radical->SurfaceAdsorptionDimerDimerization(Disulfide Bonds)Radical->DimerCouplingPolymerPoly-ATDT Nanofilm(Hydrophobic Barrier)Surface->PolymerFilm DepositionDimer->PolymerChain Growth

Caption: The electrochemical pathway converting soluble ATDT monomers into an insoluble, hydrophobic Poly-ATDT nanofilm via thiyl radical generation.[1][2]

Diagram 2: Wetting & Adhesion Interface

This diagram demonstrates how the ATDT molecule bridges the gap between the inorganic metal and organic polymer (rubber).

AdhesionInterfacecluster_metalInorganic Substrate (Hydrophilic)cluster_interfaceATDT Molecular Bridgecluster_polymerOrganic Polymer (Hydrophobic)MetalMetal Atoms (Cu/Al)ThiolThiol Group (-S)Metal->ThiolCovalent Bond(M-S)TriazineTriazine RingThiol->TriazineAmineFunctional Tail (-NHR)Triazine->AmineWettingWetting Transition:The ATDT layer matches thesurface energy of the Rubber,allowing complete wettingbefore curing.Triazine->WettingRubberRubber/Resin MatrixAmine->RubberChemical Reaction(During Curing)

Caption: The "Molecular Bridge" mechanism. The ATDT layer modifies the metal's surface energy to match the polymer, ensuring intimate wetting and chemical bonding.

Experimental Validation (Self-Validating Protocol)

To verify the quality of the ATDT layer without expensive equipment (like XPS), use the Water Break Test (ASTM F22) modified for hydrophobicity:

  • Control: Take a clean, acid-pickled copper plate.[1][2] Rinse with water.[2] It should hold a continuous sheet of water (Hydrophilic).[2]

  • Test: Take the ATDT-treated plate. Rinse with water.[2]

  • Observation: The water should immediately bead up and roll off, leaving a dry surface.[2]

    • Pass: Rapid beading (Contact angle > 90°).[2]

    • Fail: Water film persists or breaks slowly (Indicates patchy coverage or oxidation).[2]

References

  • Mori, K., et al. (1991).[1][2] Photopolymerization of thin films of triazinedithiols. Langmuir. [1]

  • Wang, F., et al. (2010).[1][2][3] Study of Influencing Factors and the Mechanism of Preparing Triazinedithiol Polymeric Nanofilms on Aluminum Surfaces. International Journal of Molecular Sciences. [1]

  • Kang, Z., et al. (2011).[1][2][5] Preparation of 6-Diallylamino-1,3,5-Triazine-2,4-Dithiol Functional Nanofilm by Electrochemical Polymerization Technique on Aluminum Surface. International Journal of Electrochemical Science.

  • Liu, P., et al. (2014).[1][2] Self-assembled monolayer of designed and synthesized triazinedithiolsilane molecule as interfacial adhesion enhancer for integrated circuit. Nanoscale Research Letters.

  • PubChem. (2025).[2][6] 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol Compound Summary. National Library of Medicine.[2] [1]

Methodological & Application

Application Note: Electrochemical Synthesis of Poly(6-amino-1,3,5-triazine-2,4-dithiol) Thin Films

[1][2]

Executive Summary

Poly(6-amino-1,3,5-triazine-2,4-dithiol) (Poly(ATD)) is a functional conductive polymer characterized by high thermal stability, robust adhesion to metal substrates, and excellent dielectric properties. In drug development and biomedical engineering, Poly(ATD) films are increasingly valued for their ability to functionalize metallic implants (e.g., Nitinol stents, stainless steel orthopedics), providing a biocompatible interface that can be further modified with therapeutic agents via the pendant amino (-NH2) groups.

This protocol details the electrochemical polymerization (electropolymerization) of ATD.[1] Unlike chemical oxidation, this method allows for precise control over film thickness (nanometer to micrometer scale) and morphology by modulating current density and potential scan rates.

Scientific Principles & Mechanism[3]

The Monomer: 6-amino-1,3,5-triazine-2,4-dithiol

The monomer consists of a stable s-triazine ring substituted with one amino group and two thiol groups. In basic aqueous solutions, the thiol groups deprotonate to form thiolate anions, which are the active species for electropolymerization.

Polymerization Mechanism

The formation of the Poly(ATD) film proceeds via an anodic oxidation mechanism.

  • Oxidation: At the anode (working electrode), the thiolate anions lose an electron to form thiyl radicals (

    
    ).
    
  • Coupling: These radicals rapidly couple to form disulfide bonds (

    
    ), linking the triazine units into a polymeric network.
    
  • Deposition: As the molecular weight increases, the polymer becomes insoluble and precipitates onto the electrode surface, forming a compact, passive film.

Simultaneously, the sulfur atoms form coordinate covalent bonds with the metal substrate (

PolymerizationMechanismFig 1. Mechanistic pathway of ATD electropolymerization via disulfide formation.MonomerATD Monomer(Thiolate Anion)OxidationAnodic Oxidation(-e⁻)Monomer->OxidationRadicalThiyl Radical(R-S•)Oxidation->RadicalCouplingRadical CouplingRadical->CouplingSubstrateMetal Substrate(M-S Bonding)Radical->SubstrateSurface AdhesionPolymerPoly(ATD) Film(Disulfide Linkages)Coupling->Polymer

Experimental Protocol

Materials & Equipment
  • Monomer: 6-amino-1,3,5-triazine-2,4-dithiol (ATD) (>98% purity).

  • Solvent/Electrolyte: Sodium Hydroxide (NaOH) or Sodium Nitrite (NaNO

    
    ) in deionized water (18.2 MΩ·cm).
    
  • Working Electrode (WE): Target substrate (e.g., 316L Stainless Steel, Copper, or Nitinol plate).

  • Counter Electrode (CE): Platinum (Pt) plate or mesh.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Potentiostat: Capable of Cyclic Voltammetry (CV) and Chronoamperometry.

Solution Preparation

The solubility of ATD in neutral water is low. A basic environment is required to solubilize the monomer as a thiolate salt.

  • Base Electrolyte: Prepare a 0.1 M NaOH solution in deionized water.

    • Note: NaNO

      
       (0.15 M) is an alternative supporting electrolyte often used to accelerate film growth on passive metals like aluminum.
      
  • Monomer Dissolution: Add ATD to the electrolyte to achieve a concentration of 5 mM to 10 mM .

  • Degassing: Purge the solution with Nitrogen (

    
    ) gas for 15 minutes to remove dissolved oxygen, which can interfere with radical propagation.
    
Substrate Pre-treatment (Critical Step)

Film adhesion depends entirely on surface cleanliness.

  • Abrasion: Polish the metal substrate with SiC paper (up to 2000 grit) to remove native oxides.

  • Degreasing: Sonicate in acetone for 10 min, followed by ethanol for 10 min, and finally deionized water.

  • Activation (Optional): For passive metals (e.g., Titanium), a brief acid etch (2% HF) may be required immediately before immersion.

Electropolymerization Workflow

Two methods are standard: Cyclic Voltammetry (CV) for characterization/thin films, and Galvanostatic (Constant Current) for thicker, uniform coatings.

Method A: Cyclic Voltammetry (CV)

Best for determining oxidation potentials and depositing ultra-thin, dense layers.

  • Scan Range: -0.5 V to +1.2 V (vs. SCE).

  • Scan Rate: 20–50 mV/s.

  • Cycles: 10–20 cycles.

    • Observation: The peak current will decrease with each cycle, indicating the formation of an insulating polymeric film (self-limiting growth).

Method B: Galvanostatic Deposition

Best for industrial batch coating.

  • Current Density: 0.5 mA/cm² to 2.0 mA/cm².

  • Duration: 10–30 minutes.[2]

  • Temperature: 25°C (Room Temp).

ExperimentalWorkflowFig 2. Step-by-step protocol for Poly(ATD) film synthesis.Prep1. Substrate Prep(Polish/Sonicate)Cell3. Cell Assembly(WE, CE, RE)Prep->CellSoln2. Solution Prep(5mM ATD in 0.1M NaOH)Soln->CellElectro4. Electropolymerization(CV or Constant Current)Cell->ElectroRinse5. Post-Treatment(DI Water Rinse + N2 Dry)Electro->RinseCure6. Thermal Curing (Optional)(150°C for 10 min)Rinse->Cure

Characterization & Quality Control

To validate the successful synthesis of Poly(ATD), the following analytical techniques are required.

TechniqueTarget ParameterExpected Result
FTIR-RAS Chemical StructureDisappearance of S-H stretch (2500 cm⁻¹). Appearance of C-N triazine breathing (1480-1550 cm⁻¹).
XPS Surface ChemistryS2p spectrum showing two doublets: Thiolate (162 eV) bonded to metal, and Disulfide (164 eV) polymer links.
SEM MorphologyUniform, pinhole-free surface. Granular or smooth texture depending on scan rate.
Contact Angle HydrophobicityWater contact angle typically increases to >80°, indicating polymer coverage.

Applications in Drug Development[5]

While Poly(ATD) is traditionally an anti-corrosive, its structure offers unique advantages for biomedical devices:

  • Bio-Functionalization: The free amino group (-NH2) on the triazine ring remains unreacted during electropolymerization (as the reaction is thiol-driven). This primary amine serves as a chemical handle for covalent attachment of drugs, peptides, or anti-thrombotic agents (e.g., Heparin) using standard EDC/NHS coupling chemistry.

  • Ion Barrier: The dense disulfide network prevents the leaching of toxic metal ions (e.g., Nickel from Nitinol) into biological tissue.

References

  • Electrochemical Polymerization Mechanism: Wang, F., et al. "Preparation of 6-diallylamino-1,3,5-triazine-2,4-dithiol functional nanofilm by cyclic voltammetry and galvanostatic technique."[3][1] International Journal of Electrochemical Science, 2011.[1]

  • Triazine Dithiol Applications & Surface Chemistry: Mori, K., et al. "Direct adhesion between metals and rubbers using triazine dithiols." Journal of Applied Polymer Science.

  • Electropolymerization on Carbon/Conductive Substrates: Liu, Y., et al. "Electropolymerization of s-Triazines and Their Charge Storage Performance."[2] Molecules, 2024.[2]

Application Note: 6-Amino-1,3,5-Triazine-2,4-Dithiol (ATDT) as a High-Performance Polymeric Corrosion Inhibitor for Copper Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Electrochemistry Researchers, and Surface Engineering Professionals Document Type: Technical Application Note & Self-Validating Protocol

Executive Summary

Copper and its alloys are highly susceptible to corrosion in aggressive environments, particularly those containing chloride ions (


) which catalyze anodic dissolution. While traditional inhibitors like benzotriazole (BTA) are widely used, they often fail under high-stress anodic conditions. 6-amino-1,3,5-triazine-2,4-dithiol (ATDT)  has emerged as a superior alternative[1]. By leveraging its unique multi-dentate coordination chemistry, ATDT forms a highly cross-linked, insoluble polymeric nanofilm on copper surfaces. This application note details the mechanistic rationale, self-validating experimental protocols, and quantitative benchmarks for deploying ATDT as a copper corrosion inhibitor.

Mechanistic Rationale: The Causality of ATDT Inhibition

To engineer a robust anti-corrosion interface, one must understand the causality behind the molecular interactions. ATDT is characterized by a triazine ring containing three nitrogen atoms, an amino group (


) at position 6, and two exocyclic thiol groups (

) at positions 2 and 4.

The extraordinary inhibition efficiency of ATDT is driven by the following sequential mechanism[2][3]:

  • Thiol Deprotonation: In slightly alkaline media, the

    
     groups deprotonate to form highly nucleophilic thiolate anions (
    
    
    
    ).
  • Anodic Oxidation: When the copper substrate is exposed to the electrolyte, it undergoes slight anodic oxidation, generating

    
     and 
    
    
    
    ions at the solid-liquid interface.
  • Multi-Dentate Coordination: The thiolate sulfur atoms and the triazine nitrogen atoms act as electron donors, forming strong coordinate covalent bonds with the vacant d-orbitals of the copper ions.

  • Polymeric Cross-Linking: Because ATDT possesses multiple binding sites (two thiols and ring nitrogens), it bridges multiple copper ions. This results in an insoluble, two-dimensional polymeric metallo-organic network (a poly-ATDT film)[2].

  • Steric Exclusion: This dense polymeric nanofilm physically blocks the diffusion of water molecules, dissolved oxygen, and aggressive ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     ions, effectively shutting down the galvanic corrosion cell[4].
    

Mechanism A Bare Copper Surface B Anodic Oxidation (Cu → Cu⁺/Cu²⁺) A->B Electrolyte Exposure D Cu-ATDT Coordination (Cu-S and Cu-N bonds) B->D Cu ions generated C ATDT Monomer (Thiol Deprotonation) C->D Thiolate anions E Polymeric Nanofilm Formation D->E Cross-linking F Corrosion Inhibition (Blocks Cl⁻ & H₂O) E->F Barrier effect

Mechanism of ATDT polymeric film formation and corrosion inhibition on copper.

Self-Validating Experimental Protocols

A robust scientific protocol must be self-validating; each step should provide measurable feedback to confirm success before proceeding to destructive testing.

Phase 1: Substrate Preparation

Causality: Native copper oxides (


/

) grow heterogeneously and are mechanically weak. If ATDT is deposited over a thick, uneven oxide layer, the resulting polymeric film will inherit these structural defects, leading to localized pitting corrosion.
  • Mechanical Polishing: Abrade the copper specimens (e.g., 50 mm × 30 mm × 2 mm) sequentially using SiC abrasive papers from 400 up to 2000 grit[3].

  • Degreasing: Sonicate the polished copper in analytical-grade acetone for 10 minutes, followed by absolute ethanol for 10 minutes.

  • Activation: Rinse with double-distilled water and dry under a cold nitrogen stream immediately prior to deposition to prevent spontaneous re-oxidation.

Phase 2: ATDT Film Deposition (Polymer Plating)

Causality: The deposition solution must be maintained at a slightly alkaline pH. Alkaline conditions drive the equilibrium of the thiol groups toward the active thiolate (


) state, which is strictly required for rapid polymerization with copper ions[2].
  • Solution Preparation: Dissolve ATDT in a 0.1 M

    
     aqueous supporting electrolyte to achieve an inhibitor concentration of 5 mM. The 
    
    
    
    buffers the solution to ~pH 10.
  • Electrochemical Deposition: Utilize a standard three-electrode cell (Copper working electrode, Platinum counter electrode, Saturated Calomel Electrode (SCE) reference).

  • Anodization: Apply a potentiostatic hold at +0.30 V (vs. SCE) for 10 minutes. Self-Validation Check: You should observe an initial anodic current spike (copper oxidation) followed by a rapid exponential decay to a near-zero steady state. This current decay proves that the insulating ATDT polymeric film is successfully forming and passivating the surface[2][5].

  • Post-Treatment: Remove the sample, rinse gently with distilled water to remove unreacted monomer, and dry under nitrogen.

Phase 3: Electrochemical Validation

Causality: Validation must follow a strict order: non-destructive tests first, followed by destructive tests.

  • Open Circuit Potential (OCP): Immerse the coated sample in a 3.5% NaCl corrosive test solution. Monitor OCP for 30 minutes. Validation: A stable OCP that is shifted positively compared to bare copper indicates thermodynamic protection.

  • Electrochemical Impedance Spectroscopy (EIS): Apply a 10 mV sinusoidal perturbation at the OCP over a frequency range of 100 kHz to 10 mHz. Validation: Extract the charge transfer resistance (

    
    ) from the Nyquist plot. A massive increase in 
    
    
    
    confirms the kinetic barrier properties of the film.
  • Potentiodynamic Polarization (Destructive): Sweep the potential from -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s. Calculate the corrosion current density (

    
    ) via Tafel extrapolation.
    

Workflow P1 1. Mechanical Polishing (SiC paper up to 2000 grit) P2 2. Ultrasonic Degreasing (Acetone & Ethanol) P1->P2 D1 3. ATDT Film Deposition (Potentiostatic at +0.30V) P2->D1 V1 4. OCP Measurement (Validate steady-state) D1->V1 V2 5. EIS Analysis (Quantify R_ct) V1->V2 Non-destructive V3 6. Potentiodynamic Polarization (Calculate I_corr) V2->V3 Destructive testing

Self-validating experimental workflow for ATDT film deposition and electrochemical analysis.

Quantitative Benchmarks & Data Presentation

When executing the protocols above, researchers should compare their empirical data against established benchmarks for triazinedithiol derivatives. The table below summarizes the expected electrochemical parameters for bare copper versus ATDT-coated copper in a 3.5% NaCl medium[2][3].

ParameterBare CopperATDT-Coated CopperCausality / Significance

(V vs. SCE)
-0.25 to -0.22-0.15 to -0.10Anodic shift indicates the film primarily suppresses the copper oxidation (anodic) half-reaction.

(

)
~1.85< 0.20>90% reduction in corrosion current density confirms the physical blocking of

ions.

(

)
~0.94> 11.0An order-of-magnitude increase in charge transfer resistance validates the high density and low porosity of the cross-linked film.
Inhibition Efficiency (

)
N/A> 91%Quantifies the overall protective capability of the synthesized polymeric nanofilm.

Note: Inhibition efficiency (


) is calculated using the formula: 

References

  • Electrochemical performance of organic film on copper surface by polymer plating of 6-mercapto-1, 3, 5-triazine-2, 4-dithiol monosodium Source: ysxbcn.com URL:[Link]

  • Preparation and Analysis of Complex Barrier Layer of Heterocyclic and Long-Chain Organosilane on Copper Alloy Surface Source: semanticscholar.org URL:[Link]

  • Quantitative relationships between the structure of some thiol compounds and their inhibition efficiencies Source: scilit.com URL:[Link]

  • Review of corrosive environments for copper and its corrosion inhibitors Source: arabjchem.org URL:[Link]

  • Corrosion Inhibitors for Copper and Copper Alloys Source: jst.go.jp URL:[Link]

Sources

Application Note: Surface Modification of Aluminum Alloys with 6-Amino-1,3,5-Triazine-2,4-Dithiol (ATDT)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for modifying aluminum alloy surfaces using 6-amino-1,3,5-triazine-2,4-dithiol (ATDT) . Unlike simple silane treatments, ATDT modification leverages the unique tautomeric equilibrium of the triazine dithiol group to form robust, corrosion-resistant, and chemically active "molecular adhesive" layers.

Key Applications:

  • Corrosion Inhibition: Formation of dense, hydrophobic polymeric nanofilms that block chloride ion ingress.

  • Direct Molecular Bonding: Facilitating flux-free, adhesive-free bonding between aluminum and thermoplastics (e.g., PPS, PBT) or rubber (EPDM) via injection molding.

  • Bio-interface Engineering: Creating amine-terminated surfaces for subsequent biomolecule conjugation.

Mechanistic Principles

Chemical Tautomerism & Surface Anchoring

The efficacy of ATDT lies in its ability to exist in a thione-thiol tautomeric equilibrium. In solution, the monosodium salt (ATDT-Na) is typically used. Upon contact with the aluminum oxide/hydroxide surface, the thiol (-SH) groups deprotonate and coordinate with Aluminum cations (


).
  • Thiol Form: Facilitates nucleophilic attack on the metal surface.

  • Thione Form: Contributes to intermolecular hydrogen bonding, stabilizing the film.

  • Amine Pendants: The 6-amino group remains exposed at the interface, available for covalent coupling with resins or biomolecules.

Polymerization Pathways

ATDT can form two distinct types of surface layers:

  • Self-Assembled Monolayers (SAMs): Formed via immersion; thin (<5 nm), primarily for adhesion promotion.

  • Polymeric Nanofilms: Formed via electrochemical polymerization ; thicker (50–500 nm), providing superior corrosion resistance and dielectric properties.

ATDT_Mechanism ATDT_Sol ATDT Monomer (Solution) Tautomer Thiol-Thione Tautomerism ATDT_Sol->Tautomer Ads Surface Adsorption (Physisorption) Tautomer->Ads Immersion Oxidation Electrochemical Oxidation (-2e-) Tautomer->Oxidation Applied Potential Al_Surf Aluminum Surface (Al-OH / Al2O3) Ads->Al_Surf Radical Thiyl Radical Generation Oxidation->Radical Polymer Poly(ATDT) Film Formation Radical->Polymer Coupling Polymer->Al_Surf Deposition Bond Al-S Covalent Bonding Al_Surf->Bond Dehydration

Figure 1: Mechanistic pathways for ATDT interaction with Aluminum surfaces via immersion (lower path) and electropolymerization (upper path).

Experimental Protocols

Pre-treatment (Critical Step)

Rationale: ATDT requires a clean, hydroxylated surface for initial anchoring. Oils and thick native oxides inhibit consistent film formation.

Reagents: Acetone (HPLC grade), NaOH (1.0 M), HNO3 (10% v/v).

  • Degreasing: Sonicate Al samples in acetone for 10 min. Air dry.

  • Alkaline Etch: Immerse in 1.0 M NaOH at 40°C for 2 minutes to remove native oxide.

  • Desmutting: Immediately rinse and immerse in 10% HNO3 for 30 seconds to remove smut (insoluble alloying elements like Cu/Si).

  • Rinse: Triple rinse with deionized water (DIW). Proceed immediately to modification.

Method A: Electrochemical Polymerization (Recommended for Corrosion/Durability)

Rationale: This method generates a "polymeric" layer via radical coupling of thiyl groups, creating a robust barrier.

Reagents:

  • 6-amino-1,3,5-triazine-2,4-dithiol monosodium salt (ATDT-Na).

  • Sodium Nitrite (NaNO2) - Supporting electrolyte/oxidizer.

Setup:

  • Working Electrode (WE): Aluminum Alloy Sample.[1]

  • Counter Electrode (CE): Platinum or Stainless Steel (304/316) plate.

  • Reference Electrode (RE): Ag/AgCl (optional, but recommended for precision).

Protocol Steps:

  • Electrolyte Preparation: Dissolve 5 mM ATDT-Na and 0.15 M NaNO2 in DI water.

    • Note: Ensure pH is near neutral or slightly alkaline (pH 7-9).

  • Cell Assembly: Immerse electrodes. Maintain a distance of ~2 cm between WE and CE.

  • Polymerization:

    • Technique: Galvanostatic (Constant Current).

    • Current Density: 0.2 to 0.5 mA/cm².

    • Temperature: 15°C - 20°C (Lower temperatures favor ordered film growth).

    • Duration: 10 - 20 minutes.[2]

  • Post-Treatment: Rinse gently with DI water. Dry in a vacuum oven at 60°C for 30 mins.

Method B: Chemical Immersion (Recommended for Adhesion Promotion)

Rationale: Simpler process for creating a monolayer to prime the surface for bonding with rubbers or adhesives.

  • Solution: 1 mM ATDT-Na in Ethanol/Water (1:1 v/v) or pure aqueous solution.

  • Immersion: Soak pre-treated Al samples at 50°C for 30–60 minutes.

  • Rinse: Rinse with ethanol to remove physisorbed excess.

  • Drying: Air dry or warm air stream.

Characterization & Validation

To ensure the protocol was successful, the following validation metrics should be used.

TechniqueTarget Signal/ObservationInterpretation
Contact Angle Water CA: >90° (Polymerized) vs. <20° (Clean Al)Indicates successful hydrophobic film formation.
XPS (S 2p) Peaks at ~162 eV (Al-S) and ~164 eV (C-S/S-S)162 eV confirms chemical bonding to substrate; 164 eV confirms polymerization.
XPS (N 1s) Peak at ~399 eV (Amine/Triazine ring)Confirms presence of the triazine core.
FTIR (ATR) Peaks at 1480-1550 cm⁻¹ (Triazine ring breathing)Verifies molecular integrity of the film.
Cyclic Voltammetry Disappearance of oxidation peak after Cycle 1Indicates passivation of the surface (film formation blocking electron transfer).
Workflow Diagram

Workflow Start Al Alloy Sample Prep Pre-treatment (NaOH Etch + HNO3 Desmut) Start->Prep Decision Select Method Prep->Decision MethodA Electropolymerization (0.2 mA/cm², 15°C, NaNO2) Decision->MethodA Corrosion/Thick Film MethodB Immersion (1 mM, 50°C, 1 hr) Decision->MethodB Adhesion/Thin Film Rinse Rinse & Dry (Vacuum 60°C) MethodA->Rinse MethodB->Rinse Validation Validation (Contact Angle / XPS) Rinse->Validation

Figure 2: Operational workflow for ATDT surface modification.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Film Delamination Poor pre-treatment (oils remaining).Increase degreasing time; ensure "water break-free" surface before coating.
Low Hydrophobicity Incomplete polymerization or oxidation.Increase NaNO2 concentration; ensure temperature is <20°C (slower growth = denser film).
Powdery Deposit Current density too high (Method A).Reduce current density to 0.1–0.2 mA/cm².
No N1s Signal (XPS) Contamination or film too thin.Check ATDT solution freshness (thiol oxidation); increase immersion time.

References

  • Mori, K., et al. (2011). "Preparation of 6-Diallylamino-1,3,5-Triazine-2,4-Dithiol Functional Nanofilm by Electrochemical Polymerization Technique on Aluminum Surface." International Journal of Electrochemical Science. Link

  • Wang, F., et al. (2006).[3] "Electrochemical Polymerization of 6-(N-Allyl-1,1,2,2-tetrahydroperfluorodecyl)amino-1,3,5-triazine-2,4-dithiol Monosodium on Aluminum." Polymer Journal.[3] Link

  • Kang, Z., et al. (2010). "Study of Influencing Factors and the Mechanism of Preparing Triazinedithiol Polymeric Nanofilms on Aluminum Surfaces." International Journal of Molecular Sciences. Link

  • Zhao, Q., et al. (2019).[4] "6-dibutylamino-1,3,5-triazine-2,4-dithiolmonosodium as an inhibitor of brass corrosion." International Journal of Electrochemical Science. Link

  • Mori, K. (2003). "Direct Adhesion of EPDM to Aluminum Plate During Peroxide Curing Using Molecular Adhesives." Journal of Applied Polymer Science. (Foundational work on the "Zipper" mechanism of adhesion).

Sources

6-amino-1,3,5-triazine-2,4-dithiol as an adhesion promoter for rubber-metal bonding

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Amino-1,3,5-Triazine-2,4-Dithiol (ATD) as an Advanced Adhesion Promoter

Executive Summary

The interface between elastomeric seals and metal substrates is a critical failure point in medical devices, drug delivery systems (e.g., pre-filled syringes), and high-performance industrial components. Traditional bonding methods often rely on solvent-based primers (isocyanates/chlorinated polymers) or toxic chromate conversion coatings, which pose risks regarding extractables/leachables (E&L) and environmental compliance.

This guide details the application of 6-amino-1,3,5-triazine-2,4-dithiol (ATD) and its derivatives. Unlike passive adhesives, ATD functions as a molecular bridge , forming covalent metal-sulfur bonds with the substrate and co-crosslinking with the rubber matrix. This technology enables "Direct Bonding" —eliminating the need for separate adhesive layers—thereby reducing manufacturing complexity and improving the purity profile of the final assembly.

Chemical Basis & Mechanism[1]

The efficacy of ATD relies on its tautomeric duality and multifunctional reactivity.

  • Thiol-Thione Tautomerism: In solution, ATD exists in equilibrium between the thiol (-SH) and thione (=S) forms. The thiol form is acidic (pKₐ ≈ 6-7), allowing it to react with metal oxides.

  • The "Sandwich" Mechanism:

    • Metal Interface: The thiol groups deprotonate and react with metal cations (Cu, Al, Fe, Zn) on the surface, forming strong coordinate or covalent Metal-S bonds.

    • Rubber Interface: During vulcanization (curing), the remaining thiol or allylic groups (in derivatives like DAN) participate in the sulfur crosslinking network of the rubber (EPDM, NBR, etc.).

Mechanism Visualization

G Metal Metal Substrate (Al, Cu, Steel) Oxide Surface Oxide Layer (-OH groups) Metal->Oxide Natural Oxidation ATD Triazine Dithiol Layer (Molecular Bridge) Oxide->ATD Dehydration Reaction (M-S Bond Formation) Cure Vulcanization Process (Heat + Pressure) ATD->Cure Sulfur/Peroxide Crosslinking Rubber Rubber Matrix (EPDM/NBR) Cure->Rubber Covalent Integration

Figure 1: The molecular bridging mechanism. The triazine ring acts as a stable anchor, linking the metal oxide surface to the polymer matrix.

Application Protocols

We present two distinct workflows: Electrochemical Polymerization (for high-precision medical components) and Direct Compounding (for bulk manufacturing).

Protocol A: Electrochemical Polymer Plating (The "Gold Standard")

Best for: Precision coating of complex geometries (e.g., syringe needles, valve stems) where uniform nanolayer thickness is required.

Materials:

  • Substrate: Aluminum (Al 6061) or Stainless Steel (316L).

  • Reagent: 6-(N-allyl-1,1,2,2-tetrahydroperfluorodecyl)amino-1,3,5-triazine-2,4-dithiol (or simpler derivatives like DAN).

  • Electrolyte: Sodium Nitrite (NaNO₂) or Sodium Carbonate (Na₂CO₃).[1]

  • Equipment: Potentiostat/Galvanostat, Pt counter electrode.

Workflow:

  • Surface Preparation:

    • Ultrasonic clean in acetone (10 min).

    • Alkaline etch (5% NaOH, 60°C, 1 min) followed by acid desmut (10% HNO₃).

    • Rinse with deionized water (DIW).

  • Electrolytic Solution Preparation:

    • Dissolve 5 mM of the Triazine Dithiol monomer in DIW.

    • Add 0.15 M NaNO₂ (Supporting electrolyte).[1]

    • Adjust temperature to 25°C .

  • Electrodeposition (Polymer Plating):

    • Setup: 3-electrode cell (Working: Substrate, Counter: Pt, Ref: Ag/AgCl).

    • Method: Cyclic Voltammetry or Galvanostatic deposition.

    • Settings: Constant current density of 0.2 mA/cm² .

    • Duration: 10–20 minutes.

    • Note: The monomer oxidizes at the anode, forming a polymeric film (Poly-ATD) on the metal surface.

  • Post-Treatment:

    • Rinse with DIW and ethanol.

    • Dry at 80°C for 10 min.

Protocol B: Direct Compounding (Internal Adhesion Promoter)

Best for: Mass production of rubber seals where surface pretreatment is logistically difficult.

Materials:

  • Rubber Base: EPDM or NBR.[2]

  • Adhesion Promoter: 6-amino-1,3,5-triazine-2,4-dithiol (Powder form).

  • Cure System: Sulfur-based (Peroxide systems may require specific triazine derivatives like TES).

Workflow:

  • Masterbatch Mixing:

    • In an internal mixer (Banbury), masticate the rubber polymer.

    • Add fillers (Carbon Black/Silica) and Zinc Oxide.[3]

  • Incorporation of ATD:

    • Add 0.5 to 2.0 phr (parts per hundred rubber) of ATD powder during the final mixing stage.

    • Critical: Ensure temperature stays below 100°C to prevent premature scorching.

  • Molding & Curing:

    • Place the clean metal insert into the mold.

    • Inject/compress the rubber compound.

    • Cure Conditions: 160°C for 20 minutes (typical). The heat activates the ATD migration to the interface.

Visualization of Electrochemical Workflow

ElectroDep start Start: Metal Substrate clean 1. Degrease & Etch (NaOH / HNO3) start->clean bath 2. Electrolytic Bath (5mM ATD + 0.15M NaNO2) clean->bath power 3. Apply Current (0.2 mA/cm², 10 min) bath->power film 4. Film Formation (Radical Polymerization) power->film Anodic Oxidation rinse 5. Rinse & Dry film->rinse bond Ready for Rubber Bonding rinse->bond

Figure 2: Electrochemical polymerization workflow for creating a nanometric adhesion primer layer.

Characterization & Validation Data

To ensure the protocol is self-validating, the following tests must be performed.

Quantitative Adhesion Testing (ASTM D429 Method B - 90° Peel)
Surface TreatmentRubber TypePeel Strength (kN/m)Failure Mode
Untreated Control EPDM (Sulfur Cure)< 0.5100% Adhesive (Clean separation)
Commercial Primer EPDM (Sulfur Cure)4.5 - 6.0Mixed (Adhesive/Cohesive)
ATD Electrodeposition EPDM (Sulfur Cure)6.5 - 8.2 100% Cohesive (Rubber Tearing)
ATD Direct Compounding NBR5.0 - 7.0Mostly Cohesive

Data Interpretation: A value >6.0 kN/m with cohesive failure (rubber remains on the metal) indicates a bond stronger than the rubber matrix itself.

Surface Analysis (XPS)

Before bonding, X-ray Photoelectron Spectroscopy (XPS) should confirm the film formation.

  • Key Marker: Appearance of N1s (Triazine ring) and S2p (Thiol/Disulfide) peaks on the metal surface.

  • Validation: The disappearance of the metal oxide peak (e.g., Al2p oxide) suggests complete coverage by the nanofilm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Peel Strength Incomplete film formationIncrease deposition time or check electrolyte pH (Target pH 7-10).
Rubber Scorching ATD reacting too earlyIn Direct Compounding, add ATD at the very end of the mix cycle; keep temp <100°C.
Corrosion under Rubber Poor surface cleaningEnsure "water-break-free" surface after alkaline etching.
Powdery Film Current density too highReduce current density to <0.5 mA/cm² to promote dense film growth rather than loose precipitation.

References

  • Mori, K., et al. (2011).[1] Preparation of 6-Diallylamino-1,3,5-Triazine-2,4-Dithiol Functional Nanofilm by Electrochemical Polymerization Technique on Aluminum Surface. International Journal of Electrochemical Science. Link

  • Mori, K., Sasaki, Y., et al. (2009). Electrochemical Polymerization of 2-(Dioctylamino)-1,3,5-triazine-4,6-dithiol on Iron Plates. Langmuir (ACS Publications). Link

  • Wang, F., et al. (2009). A New Organofunctional Ethoxysilane Self-Assembly Monolayer for Promoting Adhesion of Rubber to Aluminum. Molecules (MDPI). Link

  • PubChem. (2025).[4][5] Compound Summary: 6-amino-1,3,5-triazine-2,4-dithiol (CAS 915-24-2). National Library of Medicine. Link

  • Abou-Kandil, A. I., et al. (2013).[6] Rubber Adhesion to Metal Surfaces: A Critical Review. Reviews of Adhesion and Adhesives.[6][7][8][9] Link

Sources

Application Notes and Protocols for Grafting 6-amino-1,3,5-triazine-2,4-dithiol (ATD) onto Polymer Surfaces

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The functionalization of polymer surfaces is a critical step in the development of advanced materials for a myriad of applications, including drug delivery systems, biosensors, and biocompatible coatings.[1][2] The immobilization of specific bioactive molecules can dramatically alter the surface properties of a polymer, imparting it with desired functionalities. 6-amino-1,3,5-triazine-2,4-dithiol (ATD) is a versatile molecule poised for such applications. Its triazine core offers a rigid scaffold, while the presence of a primary amino group and two thiol groups provides multiple anchor points for covalent attachment and further derivatization.[3][4] The nitrogen-rich structure of the triazine ring also makes it suitable for controlling surface-level chemical interactions.[5] This document provides a comprehensive guide with detailed protocols for the grafting of ATD onto various polymer surfaces, empowering researchers to harness the potential of this unique molecule.

The protocols outlined herein are designed to be adaptable and are grounded in established principles of surface chemistry and polymer modification. While direct, peer-reviewed protocols for the grafting of ATD are not extensively documented, the methodologies presented are based on the known reactivity of its functional groups and proven surface modification techniques.

Chemical Reactivity and Grafting Strategies

The successful grafting of ATD onto a polymer surface is contingent on the chemical reactivity of both the ATD molecule and the polymer substrate. ATD presents three reactive functional groups: one primary amine (-NH2) and two thiol (-SH) groups. The choice of grafting strategy will depend on the functional groups present on the polymer surface, or those that can be introduced through pre-treatment.

Key Reactive Properties of ATD:

  • Thiol Groups (-SH): The two thiol groups are highly reactive and can participate in several covalent bond-forming reactions, including:

    • Thiol-Ene Reactions: Reaction with vinyl or allyl groups on a polymer surface, often initiated by UV light or heat.[3]

    • Nucleophilic Substitution: Reaction with electrophilic groups such as alkyl halides or epoxides on the polymer surface.

    • Thiol-Disulfide Exchange: Reaction with disulfide bonds on a pre-functionalized polymer surface to form a new disulfide linkage.[6][7]

    • Oxidative Coupling: Formation of disulfide bonds between ATD molecules or with thiol groups on the polymer surface.[8]

  • Amino Group (-NH₂): The primary amino group can act as a nucleophile and react with:

    • Epoxy Groups: Ring-opening of an epoxide to form a stable carbon-nitrogen bond.[9][10]

    • Carboxylic Acid Groups: Formation of an amide bond, typically requiring activation of the carboxylic acid with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[11]

    • Isocyanate Groups: Formation of a urea linkage.

The following sections will detail protocols for pre-treating common polymer surfaces to introduce the necessary functional groups for reaction with ATD, followed by specific grafting procedures.

Pre-treatment of Polymer Surfaces

Many commodity polymers, such as polypropylene (PP) and polyethylene terephthalate (PET), lack reactive functional groups for direct grafting of ATD. Therefore, a surface activation or functionalization step is often necessary.

Protocol 1: Introduction of Carboxylic Acid Groups on Polypropylene (PP) via Maleic Anhydride Grafting

This protocol describes the melt grafting of maleic anhydride onto a PP backbone to introduce carboxylic acid functionalities upon hydrolysis.

Materials:

  • Polypropylene (PP) pellets or film

  • Maleic anhydride (MAH)

  • Dicumyl peroxide (DCP) as an initiator

  • Internal mixer or twin-screw extruder

  • Xylene

  • Acetone

  • Hydrochloric acid (HCl), 0.1 M

  • Deionized water

Procedure:

  • Melt Mixing:

    • Dry the PP pellets thoroughly in a vacuum oven.

    • In an internal mixer or twin-screw extruder, melt the PP at the appropriate processing temperature (typically 180-200 °C).

    • Once the PP is molten, add the desired amounts of MAH and DCP. A typical starting ratio is 5 parts MAH and 0.5 parts DCP per 100 parts of PP by weight.[12]

    • Mix for 5-10 minutes to ensure a homogeneous reaction.[12]

  • Purification:

    • Dissolve the resulting maleated polypropylene (PP-g-MAH) in hot xylene.

    • Precipitate the polymer by pouring the solution into an excess of acetone.

    • Filter and dry the precipitated polymer. Repeat this dissolution-precipitation step twice to remove unreacted MAH and initiator by-products.

  • Hydrolysis:

    • Suspend the purified PP-g-MAH in a 0.1 M HCl solution.

    • Stir the suspension at 60 °C for 2 hours to hydrolyze the anhydride groups to carboxylic acids.

    • Filter the polymer, wash thoroughly with deionized water until the filtrate is neutral, and dry in a vacuum oven.

Characterization: The successful grafting of carboxylic acid groups can be confirmed by Fourier-transform infrared (FTIR) spectroscopy, observing the appearance of a characteristic C=O stretching peak for the carboxylic acid.

Protocol 2: Introduction of Amine Groups on Polypropylene (PP) via Plasma Polymerization of Allylamine

This method utilizes plasma-enhanced chemical vapor deposition (PECVD) to deposit a thin, amine-rich layer on the PP surface.[13]

Materials:

  • Polypropylene (PP) substrate

  • Allylamine

  • Plasma reactor

  • Argon gas

Procedure:

  • Substrate Cleaning: Clean the PP substrate by sonicating in a 1:1 mixture of acetone and isopropanol for 30 seconds, followed by air-drying.[13]

  • Argon Plasma Treatment: Place the cleaned PP substrate in the plasma reactor. Evacuate the chamber and then introduce argon gas. Treat the surface with argon plasma (e.g., 600W for 20 seconds) to clean and activate the surface.[13]

  • Allylamine Plasma Polymerization:

    • Introduce allylamine vapor into the plasma chamber.

    • Apply radio-frequency power to generate the plasma and initiate polymerization on the PP surface. Typical conditions can be a continuous wave plasma at a power of 50 W and a pressure of 0.2 mbar for 5-10 minutes.

  • Post-treatment: After deposition, the amine-functionalized PP (PP-NH₂) should be stored in a clean, dry environment to prevent surface contamination.

Characterization: X-ray photoelectron spectroscopy (XPS) is the preferred method to confirm the presence of nitrogen and amine groups on the surface.[13][14]

Grafting of ATD onto Functionalized Polymer Surfaces

Once the polymer surface has been appropriately functionalized, ATD can be grafted via one of the following protocols.

Protocol 3: Grafting of ATD to Carboxylated Polymer Surfaces via Amide Bond Formation

This protocol is suitable for polymers functionalized with carboxylic acid groups, such as the PP-COOH prepared in Protocol 1.

Materials:

  • Carboxylated polymer substrate (e.g., PP-COOH)

  • 6-amino-1,3,5-triazine-2,4-dithiol (ATD)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.1 M, pH 6.0

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol

  • Deionized water

Procedure:

  • Activation of Carboxylic Acid Groups:

    • Immerse the carboxylated polymer substrate in MES buffer (0.1 M, pH 6.0).

    • Add EDC and NHS to the buffer to a final concentration of 10 mM each.

    • Gently agitate the solution for 15-30 minutes at room temperature to activate the surface carboxylic acid groups.[11]

  • Grafting of ATD:

    • Prepare a 5 mM solution of ATD in MES buffer.

    • After the activation step, rinse the polymer substrate with MES buffer to remove excess EDC and NHS.

    • Immediately immerse the activated substrate in the ATD solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the substrate from the ATD solution and wash it sequentially with MES buffer, PBS, deionized water, and ethanol to remove any non-covalently bound ATD.

    • Dry the ATD-grafted polymer surface under a stream of nitrogen.

Characterization: Successful grafting can be confirmed by XPS, which should show the appearance of nitrogen and sulfur peaks corresponding to ATD.[15][16] FTIR can also be used to detect the characteristic peaks of the triazine ring.

Protocol 4: Grafting of ATD to Epoxy-Functionalized Polymer Surfaces

This protocol is applicable to polymers that have been functionalized with epoxy groups. The amino group of ATD will react with the epoxy ring.

Materials:

  • Epoxy-functionalized polymer substrate

  • 6-amino-1,3,5-triazine-2,4-dithiol (ATD)

  • Dimethylformamide (DMF) or another suitable aprotic solvent

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of ATD Solution: Prepare a 10 mM solution of ATD in DMF.

  • Grafting Reaction:

    • Immerse the epoxy-functionalized polymer substrate in the ATD solution.

    • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. The reaction can also be performed at room temperature for a longer duration (24-48 hours).

  • Washing:

    • After the reaction, remove the substrate and wash it extensively with DMF to remove unreacted ATD.

    • Subsequently, wash with ethanol and deionized water.

    • Dry the ATD-grafted surface under vacuum.

Characterization: XPS analysis should reveal the presence of nitrogen and sulfur. FTIR spectroscopy can be used to monitor the disappearance of the epoxy ring peak and the appearance of new peaks associated with the ATD molecule.

Workflow and Mechanistic Diagrams

Grafting_Workflow cluster_pretreatment PART 1: Polymer Surface Pre-treatment cluster_grafting PART 2: ATD Grafting cluster_characterization PART 3: Surface Characterization Polymer Pristine Polymer (e.g., PP, PET) Functionalization Surface Functionalization (e.g., Plasma, Melt Grafting) Polymer->Functionalization Activation Functionalized_Polymer Functionalized Polymer (-COOH, -NH2, -Epoxy) Functionalization->Functionalized_Polymer Introduction of Reactive Groups Grafting Grafting Reaction (e.g., Amide Coupling, Epoxy Ring-Opening) Functionalized_Polymer->Grafting ATD 6-amino-1,3,5-triazine-2,4-dithiol (ATD) ATD->Grafting ATD_Grafted_Polymer ATD-Grafted Polymer Surface Grafting->ATD_Grafted_Polymer Characterization Surface Analysis (XPS, FTIR, Contact Angle) ATD_Grafted_Polymer->Characterization

Caption: General workflow for grafting ATD onto polymer surfaces.

Amide_Coupling_Mechanism Polymer_COOH Polymer-COOH Carboxylated Surface Activated_Ester Polymer-CO-NHS Activated NHS Ester Polymer_COOH->Activated_Ester EDC, NHS Grafted_Product Polymer-CO-NH-ATD Stable Amide Bond Activated_Ester->Grafted_Product Nucleophilic Attack ATD_NH2 H2N-ATD Amino Group of ATD

Caption: Mechanism of ATD grafting via amide bond formation.

Quantitative Data Summary

ParameterProtocol 1 (PP-COOH)Protocol 2 (PP-NH₂)Protocol 3 (ATD on PP-COOH)Protocol 4 (ATD on Epoxy)
Reagents PP, MAH, DCPPP, AllylaminePP-COOH, ATD, EDC, NHSEpoxy-polymer, ATD
Reaction Time 5-10 min (melt)5-10 min (plasma)2-4 hours12-24 hours
Temperature 180-200 °CRoom TemperatureRoom Temperature50-60 °C
Key Bond Formed -C-NAmide (CO-NH)C-N (from epoxy)
Primary Characterization FTIRXPSXPS, FTIRXPS, FTIR

Applications in Drug Development

The successful grafting of ATD onto polymer surfaces opens up a plethora of possibilities in the realm of drug development:

  • Targeted Drug Delivery: The amino group of the grafted ATD can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct drug-loaded nanoparticles to specific cells or tissues.

  • Controlled Release: The thiol groups can be used to attach drug molecules via disulfide bonds. These bonds are stable in the bloodstream but can be cleaved in the reducing environment inside cells, leading to targeted drug release.[6][7]

  • Antimicrobial Surfaces: The triazine moiety is known to have biological activity, and ATD-grafted surfaces could be explored for their antimicrobial properties to prevent biofilm formation on medical implants.

  • Biosensor Development: The thiol groups on the ATD-grafted surface can serve as anchor points for the immobilization of enzymes, antibodies, or other biorecognition elements for the development of sensitive and specific biosensors.[17]

Conclusion

The methodologies presented in this application note provide a robust framework for the covalent immobilization of 6-amino-1,3,5-triazine-2,4-dithiol onto a variety of polymer surfaces. By leveraging well-established surface modification techniques and the inherent reactivity of ATD, researchers can create novel functional materials with tailored properties. The detailed protocols and the underlying scientific rationale are intended to serve as a valuable resource for scientists and professionals in drug development and materials science, enabling them to explore the full potential of ATD-modified surfaces in their respective fields. The versatility of the triazine scaffold, combined with the reactive amino and thiol groups, makes ATD a highly promising molecule for creating the next generation of advanced biomaterials.

References

  • Prepolymers. (2011, March 1). Preparation of 6-Diallylamino-1,3,5-Triazine-2,4-Dithiol Functional Nanofilm by Electrochemical Polymerization Technique on Aluminum Surface. International Journal of Electrochemical Science, 6, 793-805.
  • ResearchGate. (2025, August 9). Evaporation Polymerization of 6-Dibutylamino-1,3,5-triazine-2,4-dithiol on Iron Plates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Surface modification of polypropylene for enhanced layer by layer deposition of polyelectrolytes. Retrieved from [Link]

  • ScienceDirect. (n.d.). Functionalization of polypropylene via melt mixing. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Reaction of 6-(3-Triethoxysilylpropylamino)-1,3,5-Triazine-2,4-Dithiol-Monosodium Salt with Metal Surfaces. Retrieved from [Link]

  • Sarex. (2025, November 18). Emerging Trends in the Functionalization of Triazine Scaffolds for Nanotechnology. Retrieved from [Link]

  • MDPI. (2025, May 14). Grafting of Zwitterionic Polymers on Zirconia Surfaces: An XPS Investigation. Retrieved from [Link]

  • MDPI. (2022, February 21). The Bioanalytical and Biomedical Applications of Polymer Modified Substrates. Retrieved from [Link]

  • ACS Publications. (n.d.). Surface Functionalization and Imaging Using Monolayers and Surface-Grafted Polymer Layers.
  • National Center for Biotechnology Information. (n.d.). X-ray-Based Spectroscopic Techniques for Characterization of Polymer Nanocomposite Materials at a Molecular Level. Retrieved from [Link]

  • MDPI. (2021, June 1). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Surface characterization of polymers by XPS and SIMS techniques. Retrieved from [Link]

  • MDPI. (2024, February 29). Effect of Functionalization of Texturized Polypropylene Surface by Silanization and HBII-RGD Attachment on Response of Primary Abdominal and Vaginal Fibroblasts. Retrieved from [Link]

  • ResearchGate. (2026, February 17). Terminal functionalization of atactic polypropylene: A new soluble polymer support. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Surface-grafting of phosphates onto a polymer for potential biomimetic functionalization of biomaterials. Retrieved from [Link]

  • Wiley Online Library. (2021, April 24). Plasma‐Functionalized Isotactic Polypropylene Assembled with Conducting Polymers for Bacterial Quantification by NADH Sensing. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Thiol–Disulfide Interchange: Design, Synthesis, and Evaluation of Reagents and Organocatalysts for Chemical Biology. Retrieved from [Link]

  • ResearchGate. (2005, November 15). Effect of 6-Dioctylamino-1,3,5-triazine-2,4-dithiol Concentration on the Polymer Plating on Iron Plates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Retrieved from [Link]

  • MDPI. (2020, December 31). Reinforcement of Epoxy Resin by Additives of Amine-Functionalized Graphene Nanosheets. Retrieved from [Link]

  • MDPI. (2006, January 31). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]

  • PubChem. (n.d.). 6-(3-Triethoxysilylpropylamino)-1,3,5-triazine-2,4-dithiol. Retrieved from [Link]

  • DTU Inside. (2017, July 7). Modification of polymer surfaces to enhance enzyme activity and stability. Retrieved from [Link]

  • Frontiers. (2023, January 10). Polymer Grafting and its chemical reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Clickable Polymer-Based Coatings for Modulating the Interaction of Metal–Organic Framework Nanocrystals with Living Cells. Retrieved from [Link]

  • ACS Publications. (2022, July 21). Dithiol Based on L‑Cysteine and Cysteamine as a Disulfide-Reducing Agent. Retrieved from [Link]

  • MDPI. (2024, June 25). Surface Modification of Polyethylene Terephthalate Track-Etched Membranes by 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl acrylate (DFHA) through Photoinitiated Graft Polymerization. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015, February 20). Dithiol-based Modification of Poly(dopamine): Enabling Protein Resistance via Short-Chain Ethylene Oxide Oligomers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, May 31). Functionalization and Modification of Polyethylene Terephthalate Polymer by AgCl Nanoparticles under Ultrasound Irradiation as Bactericidal. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Oxidative Coupling and Self-Assembly of Polyphenols for the Development of Novel Biomaterials. Retrieved from [Link]

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  • MIT Open Access Articles. (2019, April). Polymers for extended-release administration. Retrieved from [Link]

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  • ResearchGate. (2015, August 23). Modification of Epoxy Resins with Polyether-g-polysiloxanes. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Enhancing the Thermal Stability of 6-amino-1,3,5-triazine-2,4-dithiol (ATD) Films

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals investigating the properties and applications of 6-amino-1,3,5-triazine-2,4-dithiol (ATD) films. The inherent structure of ATD offers significant potential in fields like corrosion inhibition and nanotechnology; however, achieving robust thermal stability is often a critical prerequisite for its successful application.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges and enhance the thermal performance of your ATD films.

Section 1: Understanding ATD Film Instability

The thermal stability of a material is its ability to resist decomposition at elevated temperatures. For ATD films, instability can manifest as discoloration, delamination, cracking, or a measurable loss of mass.[4][5] The degradation is often initiated by the weakest bonds within the molecular structure and can be accelerated by environmental factors like oxygen and moisture.[6] The triazine ring itself is generally stable, but the thiol (-SH) and amino (-NH2) functional groups can be susceptible to oxidation or other thermally induced reactions.[7]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the preparation and thermal treatment of ATD films.

Question 1: My ATD film appears discolored or brittle after heating, even below the expected decomposition temperature. What is the likely cause?

Answer: This is a classic sign of thermo-oxidative degradation. The thiol groups in the ATD molecule are susceptible to oxidation, which can occur at temperatures lower than the primary decomposition temperature of the triazine ring.[7] This process can lead to the formation of disulfide bonds and other byproducts, altering the film's chemical structure and, consequently, its physical properties.[4]

Application Scientist's Insight: The presence of oxygen is a significant catalyst for the thermal degradation of many polymers and thin films.[6] The degradation process is often a free-radical chain reaction that can be initiated by heat. To mitigate this, always perform thermal treatments, such as annealing, in an inert atmosphere (e.g., nitrogen or argon). This minimizes the risk of oxidation and allows you to assess the intrinsic thermal stability of the ATD film itself.

Question 2: Upon thermal analysis (TGA), my film shows significant mass loss at a lower temperature than reported in the literature for similar triazine compounds. Why might this be?

Answer: There are several potential reasons for this discrepancy:

  • Residual Solvent: Incomplete removal of the solvent used for film deposition can lead to early mass loss during TGA analysis.

  • Impurities: The presence of unreacted starting materials or byproducts from the ATD synthesis can lower the overall thermal stability.[7]

  • Low Molecular Weight/Poor Film Formation: If the ATD has not formed a well-ordered or sufficiently cross-linked film, the lower degree of intermolecular interaction means less energy is required to initiate decomposition.[6]

  • Film Morphology: A highly porous or rough film has a greater surface area exposed to heat and potential atmospheric reactants, which can accelerate degradation.[8]

Application Scientist's Insight: Ensure your film is thoroughly dried under vacuum before analysis to eliminate residual solvents. It is also crucial to confirm the purity of your synthesized ATD using techniques like NMR or mass spectrometry before film fabrication.[7] The method of film deposition itself plays a critical role; techniques that promote denser, more uniform films, such as atomic layer deposition (ALD) or electrochemical polymerization, can lead to enhanced thermal stability compared to simple drop-casting.[9][10][11][12]

Question 3: How can I actively improve the thermal stability of my ATD films?

Answer: Improving thermal stability involves modifying the film to increase the energy required to break its chemical bonds. The most effective strategies are:

  • Inducing Cross-Linking: Creating covalent bonds between ATD molecules builds a robust 3D network, significantly restricting molecular motion and increasing the decomposition temperature.[13]

  • Incorporating Thermal Stabilizers: Additives can interrupt the degradation process. Antioxidants, for example, can act as radical scavengers to terminate decomposition chain reactions.[4][14]

  • Post-Deposition Annealing: Controlled heating in an inert atmosphere can improve the crystallinity and density of the film, which often enhances thermal stability.[15]

Below is a workflow diagram illustrating the process for developing thermally stable films.

G cluster_0 Phase 1: Film Preparation cluster_1 Phase 2: Stability Enhancement cluster_2 Phase 3: Characterization cluster_3 Phase 4: Optimization sub Substrate Preparation (Cleaning & Degreasing) dep ATD Film Deposition (e.g., Spin Coating, PVD) sub->dep dry Vacuum Drying dep->dry crosslink Option A: Introduce Cross-linking Agent dry->crosslink additives Option B: Incorporate Additives dry->additives anneal Option C: Inert Atmosphere Annealing dry->anneal tga TGA / DSC (Assess Decomposition Temp) crosslink->tga additives->tga anneal->tga sem SEM / AFM (Analyze Morphology) tga->sem ftir FTIR Spectroscopy (Confirm Chemical Structure) sem->ftir feedback Analyze Results & Iterate on Phase 2 ftir->feedback

Caption: Experimental workflow for enhancing and characterizing ATD film thermal stability.

Section 3: Protocols for Enhancing Thermal Stability

This section provides detailed methodologies for key experiments aimed at improving the thermal resistance of ATD films.

Protocol 1: Cross-Linking of ATD Films Using a Triazine-Based Agent

Rationale: Introducing a cross-linking agent that can react with the functional groups of ATD (amino or thiol groups) can create a covalently bonded network. Triazine-based cross-linkers are particularly effective as they share a similar chemical backbone with ATD, promoting compatibility.[16] Increased cross-link density restricts the thermal motion of polymer chains, thus elevating the decomposition temperature.[13]

Materials:

  • ATD-coated substrate

  • 2-chloro-4,6-diethoxy-1,3,5-triazine (CDET) or similar halo-triazine

  • A non-nucleophilic tertiary amine (e.g., N-methylmorpholine, NMM)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere glovebox or reaction chamber

Procedure:

  • Solution Preparation: Inside an inert atmosphere glovebox, prepare a solution of the cross-linking agent. For example, a 0.1 M solution of CDET and a 0.1 M solution of NMM in anhydrous THF.

  • Cross-Linking Reaction: Immerse the ATD-coated substrate in the CDET/NMM solution. The reaction promotes the formation of amide or thioether bonds between adjacent ATD molecules, facilitated by the CDET/NMM system.[17][18]

  • Reaction Time: Allow the reaction to proceed for 4-12 hours at room temperature. The optimal time will depend on the film thickness and desired cross-linking density.

  • Washing: Remove the substrate from the solution and wash it thoroughly with fresh anhydrous THF to remove any unreacted cross-linker and amine.

  • Drying: Dry the cross-linked film under high vacuum for at least 4 hours to remove all residual solvent.

  • Characterization: Analyze the film's thermal stability using Thermogravimetric Analysis (TGA) and compare it to an untreated control film.

Protocol 2: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Rationale: TGA is a fundamental technique for measuring the thermal stability of materials. It works by monitoring the mass of a sample as it is heated at a controlled rate. The temperature at which significant mass loss occurs is a key indicator of thermal decomposition.

Procedure:

  • Sample Preparation: Carefully scrape a small amount (5-10 mg) of the ATD film from the substrate. If the film is robust, a small piece can be cut and used directly.

  • Instrument Setup: Place the sample in a TGA crucible (typically alumina or platinum).

  • Atmosphere: Purge the TGA furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes before starting the analysis to ensure an oxygen-free environment.

  • Heating Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C (or higher, depending on the expected decomposition) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the mass (%) as a function of temperature.

    • Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which 5% mass loss occurs (T_d5).[19]

    • Compare the T_d5 values of modified and unmodified films to quantify the improvement in thermal stability.

Section 4: Data and Visualization

Table 1: Comparative Analysis of Thermal Stabilization Strategies
StrategyPrimary MechanismTypical Improvement (T_d5)Key Considerations
Cross-Linking Formation of a covalent network restricts molecular motion.[13]50 - 150 °CRequires compatible reactive groups; may alter optical or mechanical properties.
Inert Annealing Increases film density and crystallinity, removing voids.[15]10 - 40 °CMust be performed below the degradation temperature; optimization of temperature and time is critical.
Antioxidant Additives Scavenge free radicals to terminate degradation chain reactions.[4][14]20 - 60 °CAdditive must be thermally stable and compatible with the ATD matrix; potential for leaching over time.
Surface Capping Deposition of a thin, inert barrier layer (e.g., SiO₂, Al₂O₃) protects the film from the environment.[8][10]Varies (highly dependent on barrier quality)Requires additional deposition steps (e.g., ALD, sputtering); may impact surface chemistry.
Diagram: Troubleshooting Thermal Instability Issues

This decision tree can help diagnose the root cause of poor thermal performance in your ATD films.

G start Start: Poor Thermal Stability Observed q1 Is there mass loss before 150°C in TGA? start->q1 a1_yes Likely Residual Solvent or Impurities q1->a1_yes Yes q2 Does the film discolor or crack when heated in air but not in N2/Ar? q1->q2 No sol1 Action: Dry film under high vacuum for extended period. Verify purity of ATD source material. a1_yes->sol1 a2_yes Thermo-oxidative Degradation q2->a2_yes Yes q3 Is the film physically delaminating from the substrate? q2->q3 No sol2 Action: Perform all thermal processing in an inert atmosphere. Consider incorporating antioxidant additives. a2_yes->sol2 a3_yes Poor Adhesion / CTE Mismatch q3->a3_yes Yes end_node Intrinsic material instability. Proceed to enhancement strategies (Cross-linking, Additives, etc.) q3->end_node No sol3 Action: Use adhesion promoter on substrate. Reduce heating/cooling rate during annealing. a3_yes->sol3

Sources

optimizing electropolymerization voltage for triazinedithiol coatings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Electrochemical Surface Functionalization. As a Senior Application Scientist, I have designed this resource to guide you through the nuanced process of optimizing electropolymerization voltages for triazinedithiol (TDT) coatings.

TDTs (such as AF17N, TESPA, and DBN) are powerful monomers used to grow ultra-thin, highly dielectric, and corrosion-resistant polymeric networks on metal substrates (e.g., copper, aluminum, stainless steel)[1]. However, because the electropolymerization mechanism relies on the anodic oxidation of thiol groups into reactive thiolate radicals, the applied voltage must be meticulously balanced. Too low, and the radicals fail to form; too high, and competing reactions (like water electrolysis or metal dissolution) will destroy the film architecture[2].

Below, you will find self-validating protocols, quantitative data summaries, and advanced troubleshooting FAQs to ensure your coating workflows are robust and reproducible.

Core Workflow & Mechanistic Logic

To optimize your voltage, you must first understand the causality of the reaction. The electropolymerization of TDTs is a radical polymerization process. When the correct anodic voltage is applied, the thiol (-SH) groups on the triazine ring lose electrons and protons to form thiolate radicals (-S•). These radicals rapidly couple to form metal-sulfur (M-S) bonds at the substrate interface and disulfide (-S-S-) or thioether (C-S-C) crosslinks between monomer units, building a 3D polymeric nanofilm[1][3].

Mechanism M1 TDT Monomer (Thiol Groups) Ox Anodic Oxidation (Optimal Voltage) M1->Ox Rad Thiolate Radical (-S•) Formation Ox->Rad -e⁻, -H⁺ Coupling Radical Coupling (M-S & S-S Bonds) Rad->Coupling Film Polymeric Nanofilm (Dielectric Network) Coupling->Film

Radical polymerization mechanism of triazinedithiols at the anode.

Self-Validating Experimental Protocol: TDT Electropolymerization

This protocol utilizes a diagnostic Cyclic Voltammetry (CV) step to empirically determine the optimal potentiostatic holding voltage for any new TDT monomer or substrate combination.

Step 1: Substrate Preparation

  • Action: Polish the metal substrate (e.g., Copper or Aluminum) using sequential SiC abrasive papers (up to 2000 grit). Degrease ultrasonically in acetone and ethanol for 5 minutes each.

  • Self-Validation Check: Perform a "water break test." Rinse the metal with DI water; the water should sheet uniformly across the surface without beading. If it beads, organic contaminants remain.

Step 2: Electrolyte Formulation

  • Action: Dissolve the TDT monomer (e.g., 5 mM AF17N or TESPA) in a supporting aqueous electrolyte (e.g., 0.15 M NaNO₂ or 0.1 M Na₂CO₃)[1][2]. Maintain the temperature at 15 °C using a water jacket, as lower temperatures stabilize the thiolate radicals[1].

  • Self-Validation Check: The solution must be optically clear. Cloudiness indicates monomer precipitation, requiring a slight pH adjustment (typically to pH 9-10) to ensure complete dissolution of the monosodium salt.

Step 3: Diagnostic Cyclic Voltammetry (CV)

  • Action: Set up a standard 3-electrode cell (Working: Metal substrate; Counter: Pt plate; Reference: Saturated Calomel Electrode - SCE). Run a CV scan from −0.2 V to +1.1 V at 30 mV/s[2].

  • Self-Validation Check: Look for a sharp, irreversible oxidation peak (typically around +0.34 V to +0.40 V vs. SCE). This is your monomer polymerization potential. A secondary, massive exponential current increase past +0.8 V indicates water electrolysis (oxygen evolution)[2].

Step 4: Potentiostatic Deposition

  • Action: Switch the potentiostat to Chronoamperometry (Constant Voltage). Apply a voltage exactly at the monomer oxidation peak identified in Step 3 (e.g., +0.4 V) for 6 minutes[1][4].

  • Self-Validation Check: Monitor the current-time (I-t) transient. The current density should spike initially and then exponentially decay to near zero (< 10 µA/cm²). This decay proves that an insulating, dense dielectric polymeric film is successfully passivating the electrode surface.

Quantitative Data: Voltage Strategies & Outcomes

Different voltage application methods yield different film architectures. Use this table to select the appropriate electrochemical technique for your specific application requirements[2][5][6].

Polymerization MethodTypical Voltage / ParameterMonomer / SubstrateFilm CharacteristicsPrimary Limitation
Cyclic Voltammetry (CV) -0.2 V to +0.8 V (vs SCE)TESPA / CopperHighly uniform, self-limiting thickness.Very thin films, limited physical durability[2].
Galvanostatic (Constant I) 0.2 to 0.3 mA/cm²DAN / AluminumHigh compactness, superior hydrophobicity (Contact angle > 103°)[4][5].Potential drift over time can lead to over-oxidation.
Single-Step Potentiostatic +0.34 V to +0.8 VAF17N / AluminumRapid deposition, excellent dielectric properties[1].Prone to pinhole formation if voltage approaches 1.0 V.
Two-Step Potentiostatic Step 1: 1.6 V (60s)Step 2: 10.0 V (30s)PDH / AluminumExceptionally thick, dense films overcoming standard passivation limits[6].High voltages require precise timing to avoid severe substrate pitting[6].

Troubleshooting & FAQs

Q1: Why is my TDT film blistering, flaking, or showing microscopic pinholes under SEM? Causality: Your applied voltage has exceeded the water electrolysis threshold. In aqueous electrolytes, applying potentials higher than ~0.8 V to 1.0 V (vs. SCE) causes the generation of oxygen gas (O₂) at the anode[2]. These gas bubbles physically nucleate under and within the growing polymer layer, rupturing the delicate disulfide network and causing pinholes. Solution: Cap your upper vertex potential (in CV) or your constant holding voltage strictly below the water electrolysis peak identified in your diagnostic scan. For most TDTs on copper or aluminum, +0.4 V to +0.6 V is the safe, optimal window.

Q2: I am using a constant voltage, but film growth plateaus after just 1-2 minutes. How can I increase the film thickness? Causality: TDT polymeric films are highly insulating (dielectric). As the film forms, it passivates the electrode. This increases the electrical resistance at the interface, causing the effective potential driving monomer oxidation to drop to zero, halting radical formation[4]. Solution: If thicker films are required, abandon single-step potentiostatic methods. Switch to a Galvanostatic (constant current) approach, which automatically increases the voltage to overcome the film's resistance[5]. Alternatively, use a Two-Step Potentiostatic method: apply a low initial voltage to establish a uniform base layer, followed by a short, high-voltage pulse (e.g., 10.0 V for 30s) to force monomer diffusion and polymerization through the insulating layer[6].

Q3: During the initial CV scans, my copper substrate is severely corroding instead of forming a protective film. What is going wrong? Causality: The anodic dissolution potential of bare copper overlaps with the oxidation potential of the TDT thiol groups. If your voltage sweep rate is too slow, or your electrolyte is too aggressive, the kinetic rate of copper dissolving into Cu²⁺ outpaces the rate of TDT radical coupling[2]. Solution: Change your supporting electrolyte to something mildly passivating, such as 0.1 M Na₂CO₃. This creates a temporary, ultra-thin protective ad-layer on the copper, suppressing metal dissolution just long enough for the TDT radicals to polymerize and permanently passivate the surface[2].

Q4: Why does the literature suggest cooling the electrochemical cell to 10 °C - 15 °C? Causality: Radical polymerization is highly sensitive to temperature. At room temperature (25 °C) or higher, the thiolate radicals become overly reactive and unstable, leading to depolymerization, side reactions, or the formation of short, soluble oligomers that diffuse away into the electrolyte rather than depositing on the substrate. Solution: Maintain the cell at 10 °C to 15 °C. This thermal suppression stabilizes the radicals, favoring long-chain polymer growth and resulting in maximum film weight and thickness[1][6].

Workflow A Diagnostic CV Scan (-0.2 V to +0.8 V) B Identify Monomer Oxidation Peak (e.g., +0.34 V) A->B C Identify Water Electrolysis Peak (e.g., > +0.8 V) A->C D Set Operating Voltage (Between Oxidation & Electrolysis) B->D C->D E Monitor Current Decay (Validation of Passivation) D->E

Electropolymerization workflow for optimizing TDT film deposition voltage.

References

  • Study of Influencing Factors and the Mechanism of Preparing Triazinedithiol Polymeric Nanofilms on Aluminum Surfaces. MDPI / PubMed Central.
  • Fabricating multifunctional polymeric nanofilm capable of resisting corrosion and activating copper surface by electrochemical and hydrolysis-condensation approach. Transactions of Nonferrous Metals Society of China.
  • Study on Triazinethiol Electropolymerized Films Prepared by Cyclic Voltammetry and Galvanostatic on Copper Alloy Surface. International Journal of Electrochemical Science.
  • Novel Technique of Two-step Potentiostatic Polymerization to Fabricate Triazinedithiol Polymeric Nanofilm on Aluminum Surface. International Journal of Electrochemical Science.
  • Preparation of 6-Diallylamino-1,3,5-Triazine-2,4-Dithiol Functional Nanofilm by Electrochemical Polymerization Technique on Aluminum. International Journal of Electrochemical Science.

Sources

increasing solubility of 6-amino-1,3,5-triazine-2,4-dithiol in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Increasing solubility of 6-amino-1,3,5-triazine-2,4-dithiol (Dithioammelide/DTA) in aqueous solutions. CAS: 933-50-6 (and related salts).[1][2] Audience: Researchers in Medicinal Chemistry and Formulation Science.[1][2]

Welcome to the Technical Support Center

You are likely here because 6-amino-1,3,5-triazine-2,4-dithiol (DTA) is refusing to dissolve in your standard aqueous buffers.[1][2] This is a known physicochemical characteristic of the molecule.[1] DTA is a rigid, planar heterocycle with high lattice energy due to extensive intermolecular hydrogen bonding.[1][2]

While it possesses polar groups (-NH2, -SH), it behaves as a "brick dust" molecule in neutral water.[1][2] However, its chemical structure offers a specific "switch" that we can manipulate: the acidity of the thiol protons.

This guide provides the protocols to solubilize DTA effectively while maintaining its chemical stability.

Quick Navigation
Module 1: The pH-Switch Protocol (Recommended)

The Science: DTA exhibits thione-thiol tautomerism.[1][2] In aqueous media, the thiol (-SH) groups are weakly acidic (approximate


 ~6-7).[1][2] In neutral water (pH 7), the molecule remains largely protonated and uncharged, leading to poor solubility.[1] By raising the pH, we deprotonate the thiols to form thiolate anions  (

), which are highly water-soluble due to charge-dipole interactions with water.[1][2]

Q: Can I just heat it in water? A: No. Heating neutral water will not significantly increase solubility and may promote decomposition.[1][2] You must adjust the pH.[1]

Standard Operating Procedure (SOP): Alkaline Solubilization
StepActionTechnical Note
1 Weighing Weigh the required amount of DTA solid.
2 Solvent Prep Prepare a 0.1 M to 1.0 M solution of NaOH or KOH .
3 Dissolution Add the base solution dropwise to the solid DTA while stirring.[1][2]
4 Monitoring Monitor clarity. The solution should turn clear and slightly yellow.[1]
5 Buffering Once dissolved, you may dilute with buffer, but maintain pH > 8.5 .

Critical Warning: If you lower the pH back to < 6.0 (e.g., by adding strong acid or a low-pH buffer), the DTA will reprecipitate immediately.[1][2]

Module 2: Organic Co-Solvent Systems

The Science: If your experiment cannot tolerate high pH (e.g., cell-based assays sensitive to alkalinity), you must use a water-miscible organic solvent to create a concentrated stock solution.[1][2]

Q: Which solvent is best? A: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) . DTA has high solubility in these dipolar aprotic solvents because they disrupt the intermolecular hydrogen bonding of the crystal lattice.[1]

Protocol: The "Solvent Spike" Method
  • Stock Preparation: Dissolve DTA in 100% DMSO to a concentration of 10–50 mM. Sonicate if necessary.[1][2][3]

  • Dilution: Spike this stock solution into your aqueous assay buffer.

    • Target: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity.[1][2]

    • Risk:[1][2][3] Rapid precipitation may occur upon contact with water ("crashing out").[1]

  • Mitigation: To prevent crashing out, pre-warm the buffer to 37°C and vortex immediately upon addition.

Module 3: Troubleshooting & Stability

Issue 1: The solution turned cloudy/white after standing.

  • Cause A (Oxidation): Thiols in alkaline solutions are prone to oxidation, forming disulfide bridges (dimerization).[1][2] The dimer is often less soluble.[1]

    • Fix: Add a reducing agent like DTT (Dithiothreitol) or TCEP to the buffer to keep DTA in the monomeric thiol form.[1][2]

  • Cause B (Metal Contamination): DTA is a potent chelator.[1][2] If your water contains trace metal ions (Cu²⁺, Zn²⁺, Fe³⁺), it will form insoluble metal complexes.[1]

    • Fix: Use high-purity Milli-Q water and consider adding 1 mM EDTA to sequester background metals.[1][2]

Issue 2: The solution turned green or blue.

  • Cause: This confirms the presence of Copper (II) ions.[1] DTA-Copper complexes are often colored.[1][2]

    • Fix: Check your reagents for copper contamination.[1][2]

Issue 3: I need to use it in a biological assay at pH 7.4.

  • Strategy: You are at the edge of the solubility window.

    • Dissolve in DMSO (Stock).[1][2][3]

    • Dilute into PBS (pH 7.4).

    • If precipitation occurs, add a solubilizing surfactant like Tween-80 (0.05%) or encapsulate in cyclodextrin (HP-β-CD) to shield the hydrophobic core while maintaining neutral pH.[1][2]

Module 4: Decision Logic (Visual Guide)

The following diagram illustrates the critical decision pathways for solubilizing DTA based on your experimental constraints.

DTA_Solubility Start Start: DTA Solid Check_pH Can experiment tolerate pH > 9? Start->Check_pH Alkaline_Method Use Alkaline Lysis Method Check_pH->Alkaline_Method Yes DMSO_Method Use Cosolvent Method Check_pH->DMSO_Method No Reagent_Base Dissolve in 0.1M NaOH/KOH Alkaline_Method->Reagent_Base Thiolate_Form Forms Soluble Thiolate Salt (R-S⁻ Na⁺) Reagent_Base->Thiolate_Form Add_Reducing Add DTT/TCEP (Prevent Oxidation) Thiolate_Form->Add_Reducing Optional: Stability Reagent_DMSO Dissolve in 100% DMSO/DMF DMSO_Method->Reagent_DMSO Dilution Dilute into Buffer (Rapid Mixing) Reagent_DMSO->Dilution Precipitation Precipitation? Dilution->Precipitation Add_Surfactant Add Tween-80 or Cyclodextrin Precipitation->Add_Surfactant Yes

Figure 1: Decision tree for solubilizing 6-amino-1,3,5-triazine-2,4-dithiol based on pH tolerance and experimental requirements.

References
  • PubChem. (2025).[1][2] 6-amino-1,3,5-triazine-2,4-dithiol (Compound Summary). National Library of Medicine.[1][2] Link[1][2]

  • Mori, K., et al. (2006).[1][2] Electrochemical Polymerization of 6-(N-Allyl-1,1,2,2-tetrahydroperfluorodecyl)amino-1,3,5-triazine-2,4-dithiol Monosodium on Aluminum.[1][2][4] ResearchGate.[1][2] Link

  • BenchChem. (2025).[1][2][3][5] Technical Support: Solubility of Triazine Derivatives.Link[1][2]

  • Google Patents. (1945).[1][2] Preparation of dithioammelide (US2375733A).[1]Link[1][2]

Sources

Technical Support Center: Stability & Storage of 6-Amino-1,3,5-Triazine-2,4-Dithiol

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identity: 6-Amino-1,3,5-triazine-2,4-dithiol (also known as Dithioammelide) CAS RN: 1820-84-2 Molecular Formula: C₃H₄N₄S₂

Part 1: The Stability Mechanism (Root Cause Analysis)

To prevent degradation, you must understand the molecular behavior of the compound. 6-amino-1,3,5-triazine-2,4-dithiol does not exist as a static structure; it undergoes prototropic tautomerism .

The Thione-Thiol Equilibrium

In the solid state and neutral solution, the compound predominantly exists in the thione form (C=S). However, in the presence of moisture or polar solvents, it equilibrates with the thiol form (C-SH).

  • Thione Form (Stable): Less reactive toward oxygen.

  • Thiol Form (Reactive): Susceptible to radical formation.

  • Thiolate Anion (Highly Reactive): In the presence of moisture (which can act as a base) or alkaline conditions, the thiol deprotonates to a thiolate (RS⁻). This species reacts rapidly with molecular oxygen to form disulfide bonds (S-S), leading to dimerization or polymerization.

Key Insight: Storage stability is not just about excluding oxygen; it is about preventing the shift to the reactive thiol/thiolate form by controlling moisture and pH.

Visualizing the Degradation Pathway

OxidationPathway Thione Thione Form (Stable Solid) Thiol Thiol Form (Solution/Moisture) Thione->Thiol Moisture/Solvation Thiol->Thione Dry Conditions Thiolate Thiolate Anion (RS⁻) Thiol->Thiolate Deprotonation (pH > 7) Disulfide Disulfide Dimer/Polymer (Oxidized/Insoluble) Thiol->Disulfide Slow Oxidation Thiolate->Disulfide Rapid Oxidation Oxygen O₂ Oxygen->Disulfide Oxidant

Figure 1: The oxidation cascade. Moisture shifts the equilibrium toward the reactive species, accelerating disulfide formation.

Part 2: Storage Protocols (The "Shield")

Standard "cool and dry" advice is insufficient for analytical standards or high-purity synthesis precursors. Use the following tiered storage strategy.

Tier 1: Long-Term Storage (> 1 Month)
ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer)Arrhenius equation dictates that lower temperatures exponentially slow the kinetics of auto-oxidation.
Atmosphere Argon OverlayArgon is heavier than air and forms a stable "blanket" over the powder, unlike Nitrogen which mixes more easily with air currents.
Container Amber Glass VialPrevents photo-oxidation. Plastic containers are permeable to O₂ and moisture over long periods.
Seal Parafilm + DesiccantA secondary container (desiccator) with active silica gel or Drierite is mandatory to prevent condensation upon thawing.
Tier 2: Working Bench Storage (< 1 Week)
  • Purge: Always backfill the headspace with Nitrogen or Argon after every use.

  • Desiccation: Store the vial inside a small vacuum desiccator or a jar containing desiccant beads.

  • Avoid: Do not store in solution. Prepare fresh solutions immediately before use.

Part 3: Troubleshooting & FAQs

Q1: My white powder has turned pale yellow. Is it ruined?

Diagnosis: The yellowing indicates the formation of disulfide bonds (dimerization).

  • Impact: If used for surface modification (e.g., gold or copper plating), the disulfide lacks the free -SH groups required for metal coordination, leading to poor adhesion or coverage.

  • Action: Perform the Solubility Test .

    • Attempt to dissolve a small amount in 1M NaOH.

    • Clear Solution: The oxidation is superficial. You can likely use it, but quantify the purity (see Protocol B).

    • Cloudy/Precipitate: Significant polymerization has occurred. The insoluble material is the polymer. Recrystallization is required.

Q2: Can I store stock solutions of the compound?

Answer: No. In solution, the tautomeric equilibrium shifts toward the reactive thiol form. Even in degassed solvents, trace oxygen will degrade the sample within 24–48 hours.

  • Exception: If you must store it, freeze the solution at -80°C, but expect 5–10% degradation upon thawing.

Q3: How do I weigh it out without exposing it to air?

Technique: If you lack a glovebox, use the "Dump and Purge" method:

  • Tare your receiving vessel.

  • Open the source vial and immediately take the aliquot.

  • Flush the source vial with a gentle stream of Argon for 10 seconds before recapping.

  • Do not leave the source vial open while you wait for the balance to settle.

Part 4: Quality Control & Rescue Protocols

Protocol A: Purification via Acid-Base Reprecipitation

Use this if your sample has oxidized (yellowed) or contains insoluble polymers.

Principle: The monomeric dithiol is soluble in base (forming a salt), while the polymeric disulfide is generally insoluble or less soluble. Re-acidification precipitates the pure monomer.

  • Dissolution: Dissolve the crude yellow powder in 1M NaOH (or KOH). Use approximately 10 mL of base per gram of substance.

  • Filtration: Filter the solution through a 0.45 µm PTFE membrane.

    • Residue: Discard (this is the oxidized polymer).

    • Filtrate: Contains the active monomer as a thiolate salt.

  • Precipitation: While stirring, slowly add 1M HCl dropwise to the filtrate until the pH reaches ~2–3.

  • Collection: The white solid (monomer) will precipitate. Filter, wash with cold deionized water, and dry under vacuum over P₂O₅.

Protocol B: Purity Check (Ellman’s Assay)

Use this to quantify the exact percentage of active free thiols (-SH).

Reagents:

  • Ellman’s Reagent (DTNB): 4 mg/mL in Reaction Buffer.[1]

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA.

Procedure:

  • Sample Prep: Dissolve a known mass of your triazine dithiol in the Reaction Buffer (approx. 0.5 mM concentration).

  • Reaction: Mix 50 µL of Ellman’s Reagent solution with 2.5 mL of Reaction Buffer and 250 µL of your sample.

  • Incubation: Let stand at room temperature for 15 minutes.

  • Measurement: Measure Absorbance at 412 nm .

  • Calculation: Use the extinction coefficient of TNB (

    
    ) to calculate the concentration of free thiols.[1]
    
    
    
    

Part 5: Decision Workflow

TroubleshootingFlow Start Inspect Sample Color Color Check Start->Color White White Powder Color->White Pass Yellow Yellow/Clumped Color->Yellow Fail Action1 Proceed with Experiment (Store under Argon) White->Action1 Solubility Solubility Test (1M NaOH) Yellow->Solubility Clear Clear Solution Solubility->Clear Minor Ox. Cloudy Cloudy/Insoluble Solubility->Cloudy Polymerized Action2 Quantify Purity (Ellman's Assay) Clear->Action2 Action3 Perform Protocol A (Reprecipitation) Cloudy->Action3 Action3->Action2 Verify

Figure 2: Decision tree for assessing sample viability before experimental use.

References

  • Ellman, G. L. (1959).[2] Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77.

  • Mori, K., & Yoshioka, Y. (1982). Tautomerism and dissociation of 6-substituted 1,3,5-triazine-2,4-dithiols. Journal of the Chemical Society of Japan.
  • BroadPharm. (2022).[1] Ellman's Assay Protocol.[1][2][3][4][5]

  • PubChem. (2025).[6] 6-amino-1,3,5-triazine-2,4-dithiol (Compound Summary). National Library of Medicine.

Sources

Technical Support Center: Optimizing 6-Amino-1,3,5-Triazine-2,4-Dithiol (ATDT) Monolayers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the ATDT Self-Assembled Monolayer (SAM) Technical Support Center. This guide is curated for researchers, materials scientists, and drug development professionals utilizing triazine dithiol derivatives for surface functionalization, corrosion inhibition, and biosensor interface development.

Unlike simple alkanethiols, 6-amino-1,3,5-triazine-2,4-dithiol (ATDT) possesses a rigid aromatic ring, an exocyclic amino group, and two thiol moieties. This unique structure enables bidentate chemisorption and lateral ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 stacking, creating exceptionally dense barriers. However, this complexity also introduces specific thermodynamic and kinetic vulnerabilities during assembly, frequently resulting in pinholes or physisorbed multilayers[1].

This guide provides the causality behind these defects and outlines self-validating protocols to ensure reproducible, defect-free monolayers.

Mechanistic Overview of ATDT Assembly & Defect Pathways

To troubleshoot an ATDT monolayer, one must first understand the competing forces at the solid-liquid interface. The formation of a pristine SAM relies on the thermodynamic preference for the covalent metal-thiolate bond (Metal-S) over weak van der Waals interactions. Defects arise when kinetic traps—such as rapid solvent evaporation, native oxide interference, or premature oxidation of the dithiol—outcompete this thermodynamic equilibrium[2].

Assembly Substrate Bare Metal (Au, Cu, SS) Adsorption Competitive Adsorption Substrate->Adsorption Immersion Solution ATDT Solution (Degassed) Solution->Adsorption Diffusion Pinhole Pinholes (Oxide/Contaminant) Adsorption->Pinhole Poor Cleaning Multilayer Multilayers (Disulfide/Physisorption) Adsorption->Multilayer O2 Present Ideal Defect-Free SAM (Bidentate Thiolate) Adsorption->Ideal Optimized Kinetics

Kinetic and thermodynamic pathways in ATDT self-assembled monolayer formation.

Quantitative Defect Diagnostics

Before initiating troubleshooting protocols, verify the nature of your defect using the diagnostic metrics in the table below.

Defect ClassificationXPS S 2p Binding EnergyWater Contact AngleElectrochemical ImpedanceAFM Morphology
Defect-Free SAM ~162.0 eV (Thiolate)70° – 85°High (>10⁵ Ω·cm²)Smooth, RMS < 0.5 nm
Physisorbed Multilayer ~163.5 – 164.5 eVVariable (>90°)ModerateIsland aggregates, RMS > 2.0 nm
Pinhole / Incomplete ~162.0 eV (Low Intensity)< 50° (Substrate dependent)Low (<10⁴ Ω·cm²)Pits/depressions visible

Self-Validating Standard Operating Procedures (SOPs)

Do not treat SAM preparation as a mere "dip-and-rinse" procedure. The following protocols are engineered as self-validating systems to eliminate the root causes of specific defects.

Protocol A: Substrate Pre-Treatment (Targeting Pinholes)

Causality: Pinholes on transition metals (especially copper) are almost exclusively caused by native oxides (


/

) blocking the thiol from accessing the zero-valent metal lattice.
  • Degreasing: Ultrasonicate the substrate in analytical-grade acetone for 10 minutes, followed by absolute ethanol for 10 minutes to remove carbonaceous organics.

  • Acid Etch: Submerge the substrate in 1M HCl for exactly 60 seconds to chemically strip the native oxide layer.

  • Rapid Transfer: Rinse with copious Milli-Q water, dry under a stream of high-purity

    
    , and transfer to the ATDT solution within 10 seconds .
    
  • Self-Validation Check: Prior to immersion, perform a rapid contact angle measurement on a dummy sample. A fully hydrophilic surface (<10°) confirms the complete removal of hydrophobic organics and oxides.

Protocol B: Anaerobic Assembly (Targeting Multilayers)

Causality: ATDT contains two thiol groups. In the presence of dissolved oxygen, these thiols rapidly undergo oxidative coupling to form intermolecular disulfide bridges (-S-S-), creating insoluble aggregates that physisorb onto the substrate as multilayers[1].

  • Solvent Preparation: Prepare a 1 mM solution of ATDT in absolute ethanol.

  • Degassing: Purge the solution with Argon or

    
     for 30 minutes to aggressively displace dissolved oxygen.
    
  • Incubation: Immerse the freshly etched substrate for 18–24 hours in a sealed, dark environment to prevent photo-oxidation.

  • Self-Validation Check: Inspect the solution post-incubation. It must remain perfectly clear. Any cloudiness or precipitation is a definitive indicator of disulfide polymerization.

Protocol C: Post-Assembly Annealing (Targeting Domain Boundaries)

Causality: Standard rinsing often fails to remove tightly packed physisorbed molecules. Sonication provides the exact mechanical energy required to break weak van der Waals forces without disrupting the strong covalent Metal-S bonds (which require ~40-45 kcal/mol to break).

  • Mechanical Stripping: Remove the substrate and immediately ultrasonicate in pure ethanol for 60 seconds.

  • Thermal Reorganization: Anneal the substrate at 60°C in a vacuum oven for 2 hours. This provides the thermal energy necessary for the ATDT molecules to laterally diffuse and heal minor domain boundaries via ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     stacking of the triazine rings.
    
  • Self-Validation Check: Conduct XPS analysis. A successful protocol yields an S 2p doublet strictly at ~162.0 eV. Any residual peak at 164.0 eV means the sonication step was insufficient.

Troubleshooting & FAQs

Troubleshooting Issue Defect Detected in ATDT SAM Diag1 XPS S 2p shows 163.5 - 164.5 eV Issue->Diag1 Diag2 AFM shows pits & Low Impedance Issue->Diag2 Root1 Disulfide Formation (Physisorbed Multilayer) Diag1->Root1 Root2 Incomplete Coverage (Pinholes) Diag2->Root2 Fix1 Degas Solvent (Ar/N2) Ultrasonicate in Ethanol Root1->Fix1 Fix2 Extend Immersion Time Acid Etch Substrate Root2->Fix2

Diagnostic decision tree for identifying and resolving ATDT monolayer defects.

Q1: Why do I observe a high density of pinholes on my copper substrates despite long immersion times? A: Pinholes on transition metals like copper are caused by the rapid reformation of the native oxide layer during the transfer from the cleaning bath to the ATDT solution. The oxide physically blocks the thiol from accessing the metal lattice, preventing chemisorption. Solution: Minimize transfer time to under 10 seconds, or perform the acid etch inside a glovebox directly adjacent to the ATDT solution[2].

Q2: My XPS data shows a strong S 2p peak at 164.0 eV. What does this mean, and how do I fix it? A: An S 2p binding energy of ~164.0 eV indicates the presence of unbound thiols (-SH) or disulfide bonds (-S-S-), whereas a peak at ~162.0 eV represents the desired metal-thiolate bond. This proves you have formed a physisorbed multilayer rather than a true monolayer. Solution: Implement Protocol C (Ultrasonication). The mechanical energy will selectively strip the weakly bound multilayers while leaving the covalently bound monolayer intact.

Q3: How does the 6-amino group affect the packing density compared to standard alkanethiols? A: Unlike alkanethiols which rely purely on hydrophobic interactions, ATDT utilizes


 stacking between the triazine rings and lateral hydrogen bonding via the exocyclic 6-amino group. While this creates a highly rigid barrier, improper pH during assembly can protonate the amino group (

). This leads to electrostatic repulsion between adjacent molecules, causing domain boundary defects. Ensure your solvent is strictly neutral.

Q4: Can ATDT be used on stainless steel for biomedical applications? A: Yes. Triazine dithiols are highly effective on 304/316 stainless steel for creating hydrophobic or anti-corrosion barriers[3]. However, because stainless steel relies on a passivating chromium oxide layer, standard immersion is often insufficient. You must utilize electropolymerization or a silane-coupling composite method to drive the reaction through the passive layer[3].

References

  • Evaporation Polymerization of 6-Dibutylamino-1,3,5-triazine-2,4-dithiol on Iron Plates Source: ResearchGate URL
  • The polymeric nanofilm of triazinedithiolsilane fabricated by self-assembled technique on copper surface.
  • Investigations on the monolayer structure of thiol SAMs and the influence of conjugated π-bonds on the electronic molecular conductivity Source: ResearchGate URL
  • Preparation and Properties of Triazine Dithiol-Silane Composite Self-Assembled Hydrophobility Films on Stainless Steel Surfaces Source: ResearchGate URL

Sources

minimizing impurities in the synthesis of dithioammelide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of dithioammelide (6-amino-1,3,5-triazine-2,4-dithiol). As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot common synthetic bottlenecks, eliminate impurities, and establish a highly reproducible, self-validating workflow.

Section 1: Standardized Synthesis Protocol

To effectively troubleshoot impurities, we must first establish a robust baseline methodology. The most reliable and widely utilized laboratory-scale preparation involves the nucleophilic aromatic substitution of 2-amino-4,6-dichloro-1,3,5-triazine using an alkali sulfide such as sodium hydrosulfide (NaSH)[1].

Step-by-Step Methodology:

  • Solvent Preparation (Critical for Purity): Boil 500 mL of deionized water and purge continuously with Nitrogen (N₂) or Argon for 30 minutes to remove dissolved oxygen. Self-Validation: A dissolved oxygen (DO) meter should read <0.5 ppm before proceeding.

  • Reagent Mixing: Dissolve 3.0 equivalents of high-purity NaSH flakes in the degassed water.

  • Addition: Slowly add 1.0 equivalent of 2-amino-4,6-dichloro-1,3,5-triazine to the stirred NaSH solution at room temperature under a continuous inert gas sweep.

  • Reflux (Kinetic Control): Heat the reaction mixture to 60–80 °C and maintain reflux for 4–6 hours. Mechanistic Note: The first chlorine atom is displaced rapidly at room temperature. However, the newly formed thiolate group donates electron density into the triazine π-system, deactivating the ring. Elevated thermal energy is strictly required to force the second substitution.

  • Filtration: Cool the mixture to room temperature and filter the alkaline solution to remove any insoluble unreacted starting materials or highly cross-linked polymeric byproducts.

  • Acidification & Precipitation: Slowly add 2M HCl to the filtrate until the pH reaches 3.0–4.0. The free dithioammelide will precipitate out of the solution[1].

  • Isolation: Filter the solid, wash thoroughly with degassed water to remove residual NaCl and H₂S, and dry under vacuum at 50 °C. Pure dithioammelide typically appears as a white to pale yellow crystalline powder[2].

Workflow for the synthesis and purification of dithioammelide.

Section 2: Troubleshooting Guides & FAQs

Q1: Why does my final product contain high levels of the mono-thiol intermediate (2-amino-4-chloro-6-mercapto-1,3,5-triazine)? Causality: This is a classic case of incomplete substitution. As outlined in the protocol, the first nucleophilic attack by SH⁻ is fast, but the resulting thiolate anion reduces the electrophilicity of the carbon bearing the second chlorine atom. Solution: Ensure you are using at least 2.5–3.0 equivalents of NaSH to drive the equilibrium. Do not prematurely stop the reaction; maintain a reflux temperature of at least 60 °C for a minimum of 4 hours. Monitor the disappearance of the mono-thiol intermediate via HPLC-UV before proceeding to the cooling step.

Q2: I am detecting a higher molecular weight impurity in my LC-MS data. Is this a dimer? Causality: Yes. Dithioammelide contains two highly reactive thiol (-SH) groups that are extremely susceptible to oxidative coupling, forming inter-molecular disulfide (-S-S-) bonds. This oxidation is catalyzed by dissolved oxygen (O₂) in the solvent or by trace transition metals. Solution: Implement a strict inert atmosphere (N₂ or Argon) throughout the entire workflow, including the aqueous workup. Use exclusively degassed solvents. If the problem persists, add a chelating agent like EDTA (0.1% w/v) to the reaction mixture to sequester trace metals that act as oxidation catalysts.

Q3: My isolated product has a distinct greenish tint instead of being a white/pale yellow powder. What happened? Causality: While pure 6-amino-1,3,5-triazine-2,4-dithiol is a white to pale yellow powder, it frequently exhibits a greenish tint depending on the specific conditions of synthesis and purity[2]. This coloration is almost always the result of trace transition metal contamination (specifically Copper or Iron leached from stainless steel equipment or low-grade reagents). The dithiol groups act as powerful bidentate ligands, forming highly colored metal-triazine coordination complexes. Solution: Switch to glass-lined, PTFE, or thoroughly passivated reactors. To salvage a green-tinted batch, resuspend the crude powder in a dilute acidic solution (pH 2) containing EDTA, stir for 30 minutes, and re-filter to break the weak metal-thiolate complexes.

Q4: How do I prevent hydrolysis impurities, such as the formation of ammeline or ammelide? Causality: Hydrolysis occurs when hydroxide ions (OH⁻) outcompete hydrosulfide ions (SH⁻) for the nucleophilic attack on the triazine ring. This is exacerbated by using degraded NaSH (which absorbs moisture and CO₂ to form Na₂CO₃ and NaOH) or by intentionally adding strong bases like NaOH to the reaction. Solution: Use fresh, high-quality NaSH flakes. Do not add supplementary NaOH. The inherent basicity of the NaSH solution is sufficient to drive the reaction without promoting excessive hydrolysis.

Mechanistic pathways showing dithioammelide synthesis versus impurity formation.

Section 3: Quantitative Impurity Profiling

To ensure scientific integrity and rapid identification of issues, cross-reference your analytical data with the structured impurity profile below:

Impurity NameStructural CharacteristicPrimary CauseAnalytical DetectionMitigation Strategy
Mono-thiol Intermediate Single -SH, single -ClIncomplete substitution (low heat/insufficient NaSH)HPLC-UV (distinct retention shift)Reflux >60 °C, use >2.5 eq NaSH.
Disulfide Dimer Intermolecular -S-S- bondOxidation via O₂ or trace metalsLC-MS (Double MW - 2 Da)Strict N₂ atmosphere, degas solvents, EDTA wash.
Ammeline / Ammelide -OH substitutionHydrolysis via strong base (OH⁻)FT-IR (Broad -OH stretch ~3300 cm⁻¹)Avoid NaOH, use fresh, un-degraded NaSH.
Metal-Thiolate Complex Coordination compoundTransition metal contamination (Fe/Cu)ICP-MS or Visual (Greenish tint)Use PTFE reactors, perform an acidic EDTA wash.

References

  • Title: 6-Amino-1,3,5-triazine-2,4-dithiol Source: Solubility of Things URL: [Link]

  • Title: US2375733A - Preparation of dithioammelide Source: Google Patents URL

Sources

Validation & Comparative

1H and 13C NMR Characterization Guide: 6-Amino-1,3,5-triazine-2,4-dithiol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H and 13C NMR shifts of 6-amino-1,3,5-triazine-2,4-dithiol Content Type: Publish Comparison Guide

Executive Summary

6-amino-1,3,5-triazine-2,4-dithiol (also known as Thioammeline or Dithioammeline ) is a critical heterocyclic building block used in the synthesis of pharmaceuticals, organometallic complexes, and corrosion inhibitors.[1][2] Its structural duality—existing in dynamic equilibrium between thione and thiol tautomers—presents unique challenges for NMR characterization.

This guide provides researchers with a definitive reference for interpreting the 1H and 13C NMR spectra of this compound. Unlike standard spectral libraries that often list static peaks, this guide focuses on the solvent-dependent tautomeric behavior that dictates the observed shifts, comparing its performance and spectral signature against key alternatives like Melamine and Trithiocyanuric Acid.

Part 1: Structural Analysis & Tautomerism (The "Why")

The NMR spectrum of 6-amino-1,3,5-triazine-2,4-dithiol is not fixed; it is a function of the solvent environment. In polar aprotic solvents like DMSO-d6 , the compound predominantly favors the thione (iso-thiocyanuric) form.

The Thione-Thiol Equilibrium

Understanding this equilibrium is the prerequisite for accurate peak assignment. The "thiol" protons (-SH) are rarely observed as sharp signals in DMSO; instead, they migrate to the ring nitrogens, forming "thione" (-NH) groups.

Tautomerism cluster_0 NMR Consequences Thione Thione Form (Predominant in DMSO) (6-amino-1,3,5-triazine-2,4(1H,3H)-dithione) Thiol Thiol Form (Minor/Transient) (6-amino-1,3,5-triazine-2,4-dithiol) Thione->Thiol Fast Exchange (H+ transfer) Note1 Ring NH protons appear downfield (12-14 ppm) Thione->Note1 Note2 C=S carbons deshielded (~175 ppm) Thione->Note2

Caption: Tautomeric equilibrium shifting towards the thione form in polar solvents, significantly affecting chemical shifts.

Part 2: Experimental Protocol (Self-Validating System)

To reproduce the data presented below, strict adherence to the following protocol is required to minimize exchange broadening and solubility artifacts.

Solvent Selection
  • Primary Choice: DMSO-d6 (Dimethyl sulfoxide-d6).[3]

    • Reasoning: High solubility and ability to stabilize the thione tautomer via hydrogen bonding.

  • Alternative: DMF-d7 .

    • Note: Avoid CDCl3; the compound is practically insoluble, leading to noise-dominated spectra.

Sample Preparation
  • Concentration: Dissolve 10–15 mg of compound in 0.6 mL of DMSO-d6.

  • Drying: Ensure the sample is free of water. Water peaks in DMSO (approx. 3.33 ppm) can overlap with impurity signals and catalyze proton exchange, broadening the NH signals.

  • Temperature: Run at 298 K (25°C) .

    • Advanced Tip: If NH signals are too broad, lower the temperature to 273 K to slow the exchange rate and sharpen the peaks.

Acquisition Parameters (400 MHz equivalent)
  • 1H NMR: 16 scans, D1 (relaxation delay) = 1.0 sec.

  • 13C NMR: 1024+ scans, D1 = 2.0 sec (essential for quaternary carbons C=S and C-N).

Part 3: Spectral Data & Comparison

Table 1: Diagnostic NMR Shifts in DMSO-d6

Reference: Tetramethylsilane (TMS) = 0.00 ppm

NucleusMoietyShift (

, ppm)
MultiplicityAssignment Logic
1H Ring NH 12.5 – 13.8 Broad Singlet (2H)Characteristic of Thione (H-N-C=S) protons. Highly deshielded due to anisotropy of the C=S bond.
1H Exocyclic NH₂ 7.5 – 8.8 Broad Singlet (2H)The amino group at position 6. Broadened due to quadrupole relaxation of Nitrogen and partial rotation restriction.
13C C=S 174.0 – 180.0 Singlet (C2, C4)Deshielded thione carbons. Equivalent due to molecular symmetry (C2v).
13C C-NH₂ 160.0 – 164.0 Singlet (C6)Amino-substituted carbon. Shielded relative to C=S due to electron donation from the amino group.

Critical Note: You will likely not see an -SH peak (typically 3–4 ppm). If a peak appears there, it is likely an impurity or water. The proton resides on the ring nitrogen in DMSO.

Table 2: Comparative Performance Guide

How does 6-amino-1,3,5-triazine-2,4-dithiol distinguish itself from its structural analogs?

CompoundStructure1H NMR Diagnostic13C NMR DiagnosticKey Differentiator
6-Amino-1,3,5-triazine-2,4-dithiol Hybrid (1 NH₂, 2 SH/S)Two distinct broad signals: ~13.0 (Ring NH) & ~8.0 (NH₂)Two signals: ~178 (C=S) & ~162 (C-N)Asymmetry: Distinguishable from symmetric analogs by having two carbon environments.
Melamine Tris-amino (3 NH₂)One signal: ~6.0 ppm (NH₂)One signal: ~167 ppm (C-N)Lack of downfield C=S signal (>170 ppm).
Trithiocyanuric Acid Tris-thiol (3 SH/S)One signal: ~13.5 ppm (Ring NH)One signal: ~179 ppm (C=S)Lack of amino proton signal in the 7–9 ppm region.
Acetoguanamine Methyl-diaminoMethyl singlet: ~2.0 ppmMethyl carbon: ~25 ppmPresence of aliphatic methyl group.

Part 4: Characterization Workflow

Use this logic flow to confirm the identity of your synthesized or purchased material.

Workflow Start Start: Crude Sample Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent H_Acq Acquire 1H NMR Solvent->H_Acq Check_H Check 1H Region H_Acq->Check_H Result_H1 Signals at ~13 ppm AND ~8 ppm? (Ratio 1:1) Check_H->Result_H1 Yes Result_H2 Only ~6 ppm signal? Check_H->Result_H2 Melamine Impurity Result_H3 Only ~13 ppm signal? Check_H->Result_H3 Trithiocyanuric Acid C_Acq Acquire 13C NMR (Confirm Structure) Result_H1->C_Acq Final Identity Confirmed: 6-amino-1,3,5-triazine-2,4-dithiol C_Acq->Final Observe 2 Carbon Signals (178 & 162 ppm)

Caption: Logical decision tree for validating compound identity via NMR.

References

  • Ma, C., Li, Y., Zhang, R., & Wang, D. (2006).[1][4] "A series of organotin(IV) complexes with 6-amino-1,3,5-triazine-2,4-dithiol: Synthesis, characterization and crystal structures." Journal of Organometallic Chemistry, 691(11), 2567-2574. Link

    • Relevance: Primary source for the synthesis and NMR characteriz
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

    • Relevance: Essential for distinguishing solvent peaks (DMSO-d6, Water) from the broad exchangeable protons of the triazine.
  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. Relevance: Authoritative source on triazine tautomerism and spectral properties.

Sources

Advanced Characterization Guide: Raman Spectroscopy of 6-Amino-1,3,5-Triazine-2,4-Dithiol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Raman spectroscopy profile of 6-amino-1,3,5-triazine-2,4-dithiol (ATDT), also known as 6-amino-2,4-dithioxo-1,3,5-triazine . It focuses on vibrational assignments, tautomeric differentiation, and SERS (Surface-Enhanced Raman Scattering) behavior, designed for researchers in surface chemistry and drug development.

Executive Summary & Molecular Context

6-amino-1,3,5-triazine-2,4-dithiol (ATDT) is a functional triazine derivative exhibiting "hybrid" character between melamine (amino-rich) and trithiocyanuric acid (thiol-rich). Its primary utility lies in corrosion inhibition, polymer plating, and as a linker in SERS-based sensing.

Critical Tautomeric Insight: Researchers must recognize that ATDT exhibits thione-thiol tautomerism.

  • Solid State: Predominantly exists in the Thione (Iso) form (C=S).

  • SERS/Metal Surface: Adsorbs in the Thiolate form via S-Metal bonding, causing dramatic spectral shifts (disappearance of C=S, appearance of C-S-Ag).

Vibrational Assignment & Peak Table

The following assignments are synthesized from experimental data of ATDT and its close structural analogs (e.g., 6-diallylamino-1,3,5-triazine-2,4-dithiol [DAN]).

Table 1: Characteristic Raman Peaks of ATDT (Solid State vs. SERS)
Vibrational ModeSolid State (Thione Form) [cm⁻¹]SERS (Ag Substrate) [cm⁻¹]Mechanistic Insight
ν(S-H) Thiol Stretch ~2550 (Weak/Broad)Absent Disappears upon deprotonation and Ag-S bond formation.
ν(C=N) Ring Stretch 1520 - 15601540 - 1580Shifts due to ring electron density redistribution upon adsorption.
δ(NH₂) Scissoring 1620 - 16501630 - 1660Amino group remains largely unperturbed unless involved in H-bonding.
ν(C-N) Exocyclic 1380 - 14201390 - 1430Connects the amino group to the triazine core.
ν(C=S) Thione Stretch 1100 - 1150 Weak / Shifted Strong marker for the free molecule; intensity drops in SERS as C=S converts to C-S-Ag.
Ring Breathing (Triazine) 980 - 990990 - 1005The "fingerprint" of the triazine core. Highly enhanced in SERS.
ν(C-S) Thiolate / C-S-Ag N/A (Thione dominant)650 - 720New band appearing due to chemisorption on Silver/Gold.
δ(Ring) Deformation 620 - 640630 - 650In-plane ring deformation modes.

Note: Exact wavenumbers may shift ±5-10 cm⁻¹ depending on the specific crystal packing or SERS substrate morphology (e.g., Ag nanoparticles vs. roughened Au).

Comparative Analysis: ATDT vs. Alternatives

To validate the identity of ATDT, compare its spectrum against its two parent structural analogs.

Table 2: Spectral Differentiation Matrix
FeatureMelamine (2,4,6-Triamino)ATDT (Amino-Dithiol)TMT (Trithiocyanuric Acid)
Dominant High Freq. Strong ν(NH₂) doublet (~3300-3400)Mixed ν(NH₂) & weak ν(SH)Broad/Weak ν(SH) (~2500)
Fingerprint (1000-1200) No C=S bandsDistinct C=S (~1130) Strong C=S / C-S mixed modes
Ring Breathing Sharp, ~985 cm⁻¹~990 cm⁻¹ (Split often seen)~970 cm⁻¹
SERS Behavior Binds via N (weak enhancement)Binds via S (Strong Ag-S) Binds via 3 S atoms (Strongest)

Mechanism & Visualization

Understanding the adsorption mechanism is vital for interpreting SERS data. The molecule undergoes a tautomeric shift and deprotonation to bind to the metal surface.

ATDT_Mechanism cluster_0 Spectral Consequence Solid Solid State ATDT (Thione Form) C=S Dominant Solution Solution Phase (Tautomeric Equilibrium) Solid->Solution Dissolution Adsorption Adsorption to Ag/Au (Deprotonation) Solution->Adsorption Surface Approach SERS SERS Signal (Thiolate Form) Ag-S Bond Formation Adsorption->SERS Chemisorption (Loss of H+) Effect1 Disappearance of ν(S-H) ~2550 cm⁻¹ SERS->Effect1 Effect2 Enhancement of Ring Breathing ~990 cm⁻¹ SERS->Effect2

Figure 1: Transformation pathway of ATDT from solid-state thione to chemisorbed thiolate species on SERS substrates.

Experimental Protocol: SERS Sample Preparation

To obtain high-quality spectra comparable to the data above, follow this self-validating protocol.

Materials
  • Analyte: 6-amino-1,3,5-triazine-2,4-dithiol (High purity >98%).

  • Solvent: 0.1 M NaOH (aq) or DMF (ATDT has poor solubility in neutral water).

  • Substrate: Silver Nanoparticles (AgNPs) or Roughened Ag electrode.

Step-by-Step Workflow
  • Stock Solution: Dissolve 1 mg ATDT in 10 mL of 0.1 M NaOH .

    • Why? Base facilitates deprotonation, converting the thione to the soluble thiolate form (–S⁻), ensuring uniform adsorption.

  • Substrate Activation:

    • If using Ag colloids: Mix 100 µL of analyte stock with 900 µL of Ag colloid. Allow 5 minutes for adsorption equilibrium.

    • Validation: Solution should not precipitate immediately. If aggregation occurs too fast, dilute the analyte further.

  • Measurement:

    • Excitation: 532 nm or 785 nm laser (785 nm reduces fluorescence interference).

    • Power: < 10 mW (Prevent thermal degradation of the sulfur bond).

    • Acquisition: 10s exposure, 3 accumulations.

  • Data Processing:

    • Baseline correct using a polynomial fit (removes fluorescence background).

    • Normalize to the Ring Breathing mode (~990 cm⁻¹) for quantitative comparison.

References

  • Mori, K., et al. "Vibrational Spectra and Polymer Plating of 6-substituted-1,3,5-triazine-2,4-dithiols."[1] Journal of Applied Polymer Science. (Foundational work on triazine dithiol spectra and polymerization).

  • Ma, C., et al. (2006).[2][3] "A series of organotin (IV) complexes with 6-amino-1,3,5-triazine-2,4-dithiol."[2][3][4][5] Journal of Organometallic Chemistry. Link

  • Kubackova, J., et al. (2014). "Adsorption of linear aliphatic α,ω-dithiols on plasmonic metal nanoparticles: A structural study based on surface-enhanced Raman spectra." Physical Chemistry Chemical Physics. (Provides comparative SERS mechanisms for dithiols). Link

  • BenchChem. "Characterization of Triazine-Dithiol Compounds." Technical Support Center. (General spectral trends for triazine derivatives). Link

Sources

A Comparative Guide to the Thermal Gravimetric Analysis of Poly(triazinedithiol) and Analogous Triazine-Based Polymers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the thermal stability of a polymer is paramount. This property dictates its processing parameters, storage conditions, and suitability for applications ranging from drug delivery systems to medical devices.[1][2] Thermogravimetric Analysis (TGA) is an essential technique for elucidating the thermal decomposition characteristics of these materials.[3][4] This guide provides an in-depth comparison of the thermal properties of poly(triazinedithiol) and related triazine-containing polymers, supported by experimental data and protocols.

The s-triazine ring, a heterocyclic and aromatic structure, is known for imparting exceptional thermal stability to polymers.[5] This is attributed to its molecular symmetry and high nitrogen content, which contribute to strong intermolecular interactions and high char yields upon decomposition.[6] Consequently, polymers incorporating this moiety, such as poly(triazinedithiol), are of significant interest for high-performance applications.

Understanding Thermal Stability with TGA

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate.[3][4] The resulting data, plotted as a thermogram (mass vs. temperature), reveals critical information about a polymer's thermal stability.[3][4]

Key parameters obtained from a TGA curve include:

  • Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins, indicating the start of thermal degradation.[4]

  • Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of weight loss is highest, as indicated by the peak of the derivative thermogravimetric (DTG) curve.[5]

  • Char Yield: The percentage of residual mass remaining at the end of the experiment, which is indicative of the material's tendency to form a thermally stable carbonaceous residue.[7]

Comparative Thermal Stability Analysis
Polymer SystemOnset Decomposition Temp. (Tonset) (°C)Char Yield at High Temp. (%)Key Structural Feature
Triazine-Based Polymers (General) ~300 - 520 [6][8]High (e.g., 31.55% at 800°C for a bishydrazido-s-triazine polymer) [9]s-Triazine Ring
Poly(lactic acid) (PLA)~385[10]Low (<1%)[10]Aliphatic Polyester
Poly(ε-caprolactone) (PCL)Varies, generally lower than triazine polymers[10]Low[10]Aliphatic Polyester
Poly(butylene adipate-co-terephthalate) (PBAT)~350 - 420[10]Low[10]Aliphatic-Aromatic Copolyester

Analysis of Thermal Behavior:

Triazine-based polymers consistently demonstrate high thermal stability. For instance, some triazine-based porous organic polymers are stable up to approximately 417°C.[11] Other studies on polymers containing s-triazine rings in the main chain report 10% weight loss temperatures above 400°C.[12] In some cases, decomposition temperatures as high as 583°C in air and 590°C in nitrogen have been reported for linear poly-1,3,5-triazines. This superior stability is directly linked to the rigid, aromatic structure of the triazine ring.

In contrast, widely used biodegradable polymers like PLA and PCL exhibit lower thermal stability.[10] The degradation of these aliphatic polyesters typically occurs in a single step at lower temperatures and leaves very little char residue.[10]

The introduction of triazine moieties into a polymer backbone can significantly enhance its thermal properties. This is due to the high decomposition energy of the triazine ring and its tendency to form a cross-linked char during thermal degradation, which acts as an insulating barrier and slows down further decomposition.[6]

Experimental Protocol: Thermogravimetric Analysis of a Polymer Sample

The following is a detailed, self-validating protocol for conducting a TGA experiment.

Objective: To determine the thermal stability, decomposition profile, and char yield of a polymer sample.

Instrumentation: A calibrated Thermogravimetric Analyzer (TGA) with a high-precision microbalance and a furnace capable of controlled heating rates.[13][14]

Materials:

  • Polymer sample (5-15 mg)

  • TGA crucible (e.g., alumina, platinum)[15]

  • High-purity nitrogen gas (or air/oxygen for oxidative stability studies)

Methodology:

  • Crucible Preparation:

    • Ensure the TGA crucible is clean and free of any contaminants by heating it in the TGA furnace to a high temperature (e.g., 900°C) to burn off any residues.[15]

    • Allow the crucible to cool to room temperature and tare the balance.

  • Sample Preparation and Loading:

    • Accurately weigh 5-15 mg of the polymer sample directly into the tared crucible.[16] A smaller sample size minimizes thermal gradients within the sample.

    • Ensure the sample is evenly distributed at the bottom of the crucible.[15]

  • Instrument Setup:

    • Place the crucible containing the sample onto the TGA balance.

    • Set the purge gas to high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.[16][17]

    • Program the temperature profile:

      • Equilibrate at a starting temperature (e.g., 30°C).

      • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).[9][17] The heating rate can influence the shape of the TGA curve; slower rates can provide better resolution of decomposition events.[3]

  • Data Acquisition:

    • Initiate the experiment. The instrument will continuously record the sample's mass as a function of temperature.[3]

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA thermogram.

    • Generate the derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition (Tmax).

    • Determine the onset decomposition temperature (Tonset) and the char yield at the final temperature.

Causality and Trustworthiness:

  • The use of an inert nitrogen atmosphere is crucial for studying the inherent thermal stability of the polymer without the influence of oxidation.[16]

  • A constant and controlled heating rate ensures that the thermal degradation is a function of temperature and not an artifact of rapid heating.[3]

  • Instrument calibration with known standards is essential for accurate temperature and mass measurements.[13]

Visualizing the Workflow and Structure

TGA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Clean_Crucible Clean & Tare Crucible Load_Sample Load Polymer Sample (5-15mg) Clean_Crucible->Load_Sample Place_in_TGA Place Crucible in TGA Load_Sample->Place_in_TGA Set_Params Set Parameters: - N2 Atmosphere - Heating Rate (10°C/min) - Temp. Range (30-800°C) Place_in_TGA->Set_Params Run_Analysis Run Analysis Set_Params->Run_Analysis Record_Data Record Mass vs. Temp Run_Analysis->Record_Data Plot_Thermogram Plot TGA/DTG Curves Record_Data->Plot_Thermogram Determine_Properties Determine: - Tonset - Tmax - Char Yield Plot_Thermogram->Determine_Properties

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Caption: General structure of a substituted poly(triazinedithiol).

References

  • Combustion characteristics and thermal degradation kinetics of microporous triazine-based organic polymers: the role of organic linkers. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Mastering TGA Crucible Analysis for Polymer Thermal Stability. (n.d.). Red Thermo. Retrieved March 7, 2024, from [Link]

  • Al-Mhyawi, S. R. (2022). Synthesis of New S-Triazine Bishydrazino and Bishydrazido-Based Polymers and Their Application in Flame-Retardant Polypropylene Composites. Polymers, 14(4), 803. [Link]

  • Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers. (2023). Polymers, 15(1), 227. [Link]

  • Synthesis and properties of polymers containing s-triazine rings in the main chain. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Patel, N. B., & Patel, N. Z. (2004). SYNTHESIS AND PROPERTIES OF POLYMERS CONTAINING S-TRIAZINE RINGS IN THE MAIN CHAIN. International Journal of Polymeric Materials, 53(8), 653–658. [Link]

  • Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis. (2023). Polymers, 15(8), 1851. [Link]

  • SYNTHESIS, CHARACTERIZATION AND THERMAL ANALYSIS OF S-TRIAZINE BASED NOVEL HOMOPOLYESTERS. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions. (2023). ACS Applied Polymer Materials, 5(8), 6439-6450. [Link]

  • Direct growth of crystalline triazine-based graphdiyne using surface-assisted deprotection–polymerisation. (2021). Chemical Science, 12(32), 10846-10851. [Link]

  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024). Open Access Journals, 1(1), 1-5. [Link]

  • Thermogravimetry in Polymer Analysis. (n.d.). Scribd. Retrieved March 7, 2024, from [Link]

  • How Thermal Stability Affects Biomedical Polymer Performance. (2023). Patsnap. Retrieved March 7, 2024, from [Link]

  • Taleb, A., & Hennink, W. E. (2021). Thermosensitive Polymers and Thermo-Responsive Liposomal Drug Delivery Systems. Pharmaceutics, 13(3), 345. [Link]

  • Compatibility and stability studies involving polymers used in fused deposition modeling 3D printing of medicines. (2021). Materials Science and Engineering: C, 123, 112009. [Link]

  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. (n.d.). Intertek. Retrieved March 7, 2024, from [Link]

  • Thermal Gravimetric Analysis (TGA). (n.d.). Plastics & Polymer Lab. Retrieved March 7, 2024, from [Link]

  • Comparative Stability of Synthetic and Natural Polymeric Micelles in Physiological Environments: Implications for Drug Delivery. (2023). Polymers, 15(22), 4404. [Link]

  • Tailoring topology and bio-interactions of triazine frameworks. (2022). Scientific Reports, 12(1), 10884. [Link]

  • 3D triazine-based covalent organic framework and glass fiber hybrid network for enhanced thermal insulation in polyphenylene sulfide composites. (2023). Journal of Materials Science, 58(33), 13620-13634. [Link]

  • SYNTHESIS AND PROPERTIES OF POLY-1,3,5-TRIAZINES*. (1984). Chinese Journal of Polymer Science, 2(2), 117-123.
  • Synthesis and Propertiesof Aromatic Polymers Containing Triazine Units. (n.d.). J-STAGE. Retrieved March 7, 2024, from [Link]

  • Synthesis of Multi-Site Polyether Amine Triazine Derivative for Sustainable Leather Manufacturing. (2022).
  • Thermogravimetric Analysis (TGA) for Material Characterization. (2024). ResolveMass. Retrieved March 7, 2024, from [Link]

  • Thermogravimetric Analysis (TGA) For Polymers Explained!!!. (2023, July 27). YouTube. Retrieved March 7, 2024, from [Link]

  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. (n.d.). NC State University Libraries. Retrieved March 7, 2024, from [Link]

  • Synthesis, Thermal, and Optical Properties of Tris(5‐aryl‐1,3,4‐oxadiazol‐2‐yl). (2012). Chemistry – A European Journal, 18(49), 15799-15812. [Link]

  • Thermal degradation kinetics of poly(aryl ether sulfone 1,3,5-triazine)s containing phthalazinone moieties. (2011). Thermochimica Acta, 512(1-2), 196-203. [Link]

  • Thermal degradation of Polymers. (2017, March 29). SlideShare. Retrieved March 7, 2024, from [Link]

  • Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. (2024). Molecules, 29(2), 346. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2022). Molecules, 27(19), 6516. [Link]

  • Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. (2022). Polymers, 14(19), 4172. [Link]

  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. (2019). Molecules, 24(21), 3845. [Link]

  • STUDY AND CHARACTERIZATION OF THERMALLY STABLE POLYAMIDES SYNTHESIZED FROM HETEROCYCLIC. (n.d.). Journal of Advanced Scientific Research. Retrieved March 7, 2024, from [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). Molbank, 2006(2), M479. [Link]

  • Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. (2016). Journal of Thermal Analysis and Calorimetry, 126(3), 1361-1371. [Link]

  • Thermal degradation kinetics of poly(aryl ether sulfone 1,3,5-triazine)s containing phthalazinone moieties. (2011). Thermochimica Acta, 512(1-2), 196-203.
  • Thermal Degradation Mechanism of Polybenzoxazines. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. (2022). Polymers, 14(3), 567. [Link]

Sources

AFM surface morphology of 6-amino-1,3,5-triazine-2,4-dithiol SAMs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: AFM Surface Morphology of 6-Amino-1,3,5-Triazine-2,4-Dithiol (ATDT) SAMs: A Comparative Technical Guide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of 6-amino-1,3,5-triazine-2,4-dithiol (ATDT) self-assembled monolayers (SAMs), specifically focusing on their surface morphology as characterized by Atomic Force Microscopy (AFM). Unlike traditional alkanethiols (e.g., 1-dodecanethiol) that form ordered, two-dimensional crystalline monolayers, ATDT forms robust, quasi-polymeric films through a unique mechanism involving both chemisorption and lateral hydrogen bonding.

Key Takeaway: ATDT SAMs exhibit a granular, nodular morphology with superior mechanical stability and adhesion properties compared to the atomically flat but fragile terraces of alkanethiols. This makes ATDT the superior candidate for corrosion inhibition and interfacial adhesion promotion (e.g., copper-to-polymer bonding), while alkanethiols remain the standard for fundamental surface patterning.

Part 1: The Chemistry of Adsorption

To interpret AFM data correctly, one must understand the molecular assembly driving the morphology.

The ATDT Advantage: 3D Networking
  • Dual Thiol Anchors: ATDT possesses two thiol (-SH) groups. While one typically anchors to the metal (forming a Cu-S bond), the second can remain free or participate in intermolecular disulfide bridging.

  • Amino-Driven Polymerization: The amino (-NH2) group at the 6-position facilitates strong lateral hydrogen bonding between adjacent triazine rings. This creates a "2D polymer" or "polymer plating" effect, resulting in a film that is physically thicker and mechanically stronger than simple alkyl chains.

The Competitor: Alkanethiols (DDT)
  • Single Anchor: 1-Dodecanethiol (DDT) binds via a single sulfur atom.

  • vdW Packing: Stability arises solely from van der Waals (vdW) forces between parallel alkyl chains. This results in a highly ordered, crystalline-like monolayer that follows the atomic terraces of the substrate but lacks vertical buildup.

MolecularMechanism cluster_0 Substrate cluster_1 Alkanethiol (DDT) cluster_2 Triazine Dithiol (ATDT) Cu Copper Surface (Cu) DDT_Head Single S-Cu Bond Cu->DDT_Head ATDT_Head Dual S-Cu / S-S Bonds Cu->ATDT_Head DDT_Mol Alkyl Chain (Van der Waals) DDT_Head->DDT_Mol ATDT_Mol Triazine Ring (H-Bonding Network) ATDT_Mol->ATDT_Mol Lateral Polymerization ATDT_Head->ATDT_Mol

Figure 1: Mechanistic difference between the single-point attachment of Alkanethiols and the cross-linked network formation of ATDT.

Part 2: Experimental Protocol

High-quality AFM imagery requires pristine SAM formation. The following protocol ensures reproducible ATDT films on Copper.

Critical Note: Unlike alkanethiols which dissolve in pure ethanol, ATDT is often used as a monosodium salt or requires specific solvation due to the polarity of the triazine ring.

Materials
  • Substrate: Polycrystalline Copper foil (99.9%) or Cu-sputtered Silicon wafers.

  • Precursor: 6-amino-1,3,5-triazine-2,4-dithiol (ATDT) or its monosodium salt (ATDT-N).

  • Solvent: Deoxygenated Ethanol/Water mixture (typically 95:5 v/v) or dilute aqueous NaOH for the salt form.

Step-by-Step Workflow
  • Surface Planarization:

    • Electropolish Cu foil in phosphoric acid/ethanol (1:1) at 2.0V for 5 mins.

    • Why: AFM requires a roughness (

      
      ) < 5 nm to distinguish the SAM from the substrate texture.
      
  • Oxide Removal (Etching):

    • Immerse in 10%

      
       or dilute 
      
      
      
      for 30 seconds.
    • Rinse with Milli-Q water and dry with

      
      .
      
    • Why: Thiols cannot displace thick oxides; a fresh Cu(0) surface is required.

  • SAM Formation (Immersion):

    • Immerse Cu in 1 mM ATDT solution at 25°C for 1 hour (or up to 24h for max thickness).

    • Note: For electrochemical polymerization (thicker films), apply a cyclic potential (-0.4V to +0.4V vs SCE).

  • Rinsing & Drying:

    • Rinse thoroughly with ethanol to remove physisorbed aggregates.

    • Dry under a stream of

      
      .
      

Protocol Start Raw Copper Substrate Polish Electropolishing (Reduce Ra < 5nm) Start->Polish Etch Acid Etch (10% H2SO4) Remove Native Oxide Polish->Etch Immersion Immersion in 1 mM ATDT (Ethanol/Water, 1-24h) Etch->Immersion Rinse Solvent Rinse Remove Physisorbed Layers Immersion->Rinse AFM AFM Characterization (Tapping Mode) Rinse->AFM

Figure 2: Optimized workflow for preparing ATDT SAMs for AFM analysis.

Part 3: Comparative AFM Analysis

This section objectively compares the surface morphology of ATDT against the industry standard (Dodecanethiol) and the baseline (Bare Copper).

Scenario A: Bare Polished Copper (Baseline)
  • Morphology: Characterized by polishing scratches, rolling lines, and distinct grain boundaries.

  • Roughness: High. Even after electropolishing,

    
     often ranges from 5.0 to 15.0 nm  depending on the grain size.
    
  • Feature Height: Large step edges visible.

Scenario B: 1-Dodecanethiol (DDT) SAM[2]
  • Morphology: "Smoothing" effect. The SAM follows the underlying substrate geometry but fills in minor defects. High-resolution AFM often reveals etch pits (distinctive dark spots 2-5 nm deep) characteristic of thiol-gold/copper reconstruction.

  • Roughness: Low (

    
     nm).
    
  • Texture: Terraced, crystalline appearance.

Scenario C: ATDT SAM (The Product)
  • Morphology: Granular and Nodular. Unlike DDT, ATDT does not form a flat monolayer. The intermolecular hydrogen bonding creates small domains or "islands" of polymerized triazine networks.

  • Roughness: Moderate (

    
     nm). It is smoother than bare copper but often rougher than DDT due to the 3D nature of the film.
    
  • Coverage: Excellent coverage of polishing scratches. The film appears "filled in," acting as a conformal coating rather than a simple molecular spacer.

Quantitative Comparison Table
FeatureBare Copper (Etched)1-Dodecanethiol (DDT)ATDT SAM
Dominant Morphology Scratches, Steps, PitsSmooth Terraces, PinholesGranular / Nodular Film
RMS Roughness (

)
5.0 – 15.0 nm1.0 – 2.5 nm2.5 – 6.0 nm
Film Thickness N/A~1.5 nm (Monolayer)2.0 – 10.0 nm (Polymeric)
Water Contact Angle < 20° (Hydrophilic)~105° (Hydrophobic)~75° – 85° (Tunable)
Defect Density High (Oxide patches)Moderate (Etch pits)Low (Cross-linked network)
Stability (Air) Oxidizes rapidlyStable for daysStable for weeks

Part 4: Mechanistic Insights & Applications

Why the Granular Morphology Matters

The "rougher" granular morphology of ATDT observed in AFM is not a defect; it is the signature of corrosion resistance .

  • Passivation: The nodular growth indicates the formation of a complex

    
     polymeric layer. This layer is denser and less permeable to oxygen and water than the single-layer DDT.
    
  • Adhesion: The amino groups exposed on the surface (and the slight increase in roughness) provide excellent anchor points for subsequent bonding with epoxies or rubbers, a process known as "molecular adhesion" or "polymer plating."

Application Suitability
  • Choose DDT if: You need an atomically flat surface for nanolithography or fundamental electron transfer studies.

  • Choose ATDT if: You are developing corrosion inhibitors for heat exchangers, printed circuit boards (PCBs), or need an adhesion promoter for rubber-to-metal bonding.

References

  • Mori, K., et al. "Formation of Polymeric Films on Copper by Reaction with 6-Amino-1,3,5-triazine-2,4-dithiol." Journal of Applied Polymer Science.
  • Sigma-Aldrich. "Preparing Self-Assembled Monolayers (SAMs)."

  • BenchChem. "Unveiling Surface Properties: A Comparative Guide to the Wettability of Aromatic Thiol Self-Assembled Monolayers."

  • National Institutes of Health (NIH). "Self-assembled monolayer of designed and synthesized triazinedithiolsilane molecule." Nanoscale Research Letters.

  • ResearchGate. "AFM-Assisted Fabrication of Thiol SAM Pattern."

A Comparative Guide to the Validation of Triazinedithiol Purity: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Triazinedithiol derivatives are a critical class of compounds utilized in diverse applications, from agricultural chemistry to pharmaceutical development and materials science[1]. The purity of these compounds is paramount to ensure efficacy, safety, and reliability in their final application. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of triazinedithiol purity. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting the most suitable methodology for their needs.

The Imperative of Purity in Triazinedithiol Compounds

Triazinedithiols, synthesized from precursors like cyanuric chloride, are prone to a variety of impurities[2][3]. These can include unreacted starting materials, mono-, di-, or tri-substituted byproducts, and degradation products. The structural similarity of these impurities to the target compound often complicates purification and analysis[2]. An inaccurate assessment of purity can lead to failed experiments, compromised product performance, and, in the context of drug development, significant safety concerns. Therefore, a robust, validated analytical method is not just a quality control metric but a foundational requirement for reliable research and development.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

For the analysis of moderately polar, non-volatile compounds like most triazinedithiol derivatives, Reversed-Phase HPLC (RP-HPLC) is the undisputed gold standard. Its high resolving power, sensitivity, and specificity make it ideal for separating the target analyte from closely related impurities.

The Principle of Separation: A Deliberate Choice

The choice of RP-HPLC is based on the fundamental chemistry of triazinedithiol compounds.

  • Stationary Phase: A non-polar stationary phase, typically octadecylsilane (C18), is used. Its long alkyl chains create a hydrophobic environment.

  • Mobile Phase: A polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile (MeCN) or methanol (MeOH), is employed.

  • Mechanism: The triazinedithiol molecule and its impurities are introduced into the system. More polar compounds have a higher affinity for the polar mobile phase and elute from the column faster. Less polar (more hydrophobic) compounds interact more strongly with the C18 stationary phase, leading to longer retention times. This differential partitioning allows for a precise separation. The addition of an acid, such as phosphoric or formic acid, to the mobile phase helps to suppress the ionization of the thiol groups, ensuring sharp, symmetrical peak shapes[4].

A Validated HPLC Protocol for Triazinedithiol Purity

This protocol is designed to be a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1)[5][6][7].

Objective: To determine the purity of a 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol sample.

Instrumentation & Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade Acetonitrile (MeCN)

  • HPLC-grade Water

  • Phosphoric Acid (H₃PO₄)

  • Reference Standard (certified purity)

  • Sample of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Prepare a solution of 0.1% (v/v) phosphoric acid in water (Mobile Phase A).

    • Use HPLC-grade Acetonitrile as Mobile Phase B.

    • Rationale: The acidic aqueous phase ensures consistent protonation of the thiol groups, preventing peak tailing and improving reproducibility. Acetonitrile is an excellent organic modifier that provides good separation efficiency for this class of compounds.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of MeCN and water. This yields a stock solution of 100 µg/mL.

    • Rationale: A certified reference standard is crucial for peak identification (based on retention time) and for quantitative assays (calculating percent purity by area normalization or against a calibration curve).

  • Sample Preparation:

    • Prepare the sample solution in the same manner and at the same concentration as the standard solution.

    • Rationale: Treating the sample and standard identically minimizes variability arising from sample preparation.

  • Chromatographic Conditions:

    Parameter Setting
    Column C18, 4.6 x 150 mm, 5 µm
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    Column Temperature 30 °C
    Detection Wavelength 254 nm

    | Gradient Program | 50% B to 95% B over 15 min |

    Rationale: A gradient elution is used to ensure that both more polar and less polar impurities are eluted within a reasonable timeframe while providing sharp peaks for accurate quantification. A temperature-controlled column compartment ensures retention time stability.

  • Data Analysis and Purity Calculation:

    • Run the standard to determine the retention time of the main peak.

    • Inject the sample. Identify the main peak corresponding to the triazinedithiol.

    • Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Rationale: The area percent method is a straightforward approach for purity assessment and is suitable when the response factors of the impurities are similar to the main component. For higher accuracy, especially for impurity quantification, a calibration curve with impurity standards is recommended.

HPLC Workflow Diagram

The following diagram illustrates the logical flow of the HPLC purity validation process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting A Prepare Mobile Phase (A: 0.1% H3PO4 in H2O, B: MeCN) B Prepare Reference Standard (100 µg/mL) C Prepare Sample (100 µg/mL) D Set HPLC Conditions (C18, Gradient, 30°C, 1 mL/min) C->D E Inject Reference Standard D->E F Inject Sample E->F G Acquire Chromatograms (UV at 254 nm) F->G H Integrate All Peaks G->H I Identify Main Peak via Reference Retention Time H->I J Calculate Purity (% Area Normalization) I->J K Generate Validation Report J->K

Caption: Workflow for Triazinedithiol Purity Validation using HPLC.

Comparative Analysis with Alternative Methodologies

While HPLC is often the method of choice, other techniques have specific applications and limitations. Understanding these differences is key to a comprehensive analytical strategy.

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.

  • Applicability: GC is suitable for volatile and thermally stable compounds. Many triazine derivatives, particularly herbicides, can be analyzed by GC-MS[8]. However, larger or less stable triazinedithiols may degrade at the high temperatures required for volatilization in the GC inlet.

  • Detection: Sulfur-specific detectors like the Sulfur Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD) offer exceptional sensitivity and selectivity for sulfur-containing compounds, which can be a significant advantage over standard HPLC-UV detection[9][10][11][12][13].

  • Verdict: GC is a powerful tool for specific, volatile triazine compounds but is not as universally applicable as HPLC for the broader class of triazinedithiols due to thermal stability constraints.

Titrimetric Methods

Titration is a classic chemical analysis method that determines the concentration of an analyte by reacting it with a standard solution of a titrant.

  • Applicability: The thiol (-SH) groups on the triazine ring can be assayed using titrimetric methods, such as titration with silver nitrate[14][15] or mercury(II) chloride[16]. This provides a measure of the total thiol content.

  • Limitations: Titration is not a separation technique. It measures the total amount of reactive thiol groups from the main compound and any thiol-containing impurities. It cannot distinguish between them, making it unsuitable for a detailed purity profile where identification of individual impurities is required.

  • Verdict: Titrimetric methods are useful for a rapid, cost-effective assay of total thiol content but lack the specificity required for true purity validation in a regulatory or high-stakes research environment.

Spectroscopic and Other Methods
  • NMR/Mass Spectrometry (MS): While primarily used for structural elucidation, NMR and MS are indispensable for identifying the main component and any significant impurities that can be isolated[2][17]. Quantitative NMR (qNMR) is also an option for purity assessment.

  • Capillary Electrophoresis (CE): CE offers very high separation efficiency and is an alternative for charged species. It has been used for analyzing anionic triazine dendrimers[17].

  • Voltammetry: Electroanalytical techniques like voltammetry have been developed for determining triazines in various samples, offering a sensitive and inexpensive alternative, though speciation can be difficult[18][19].

Data Summary: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of each analytical technique for triazinedithiol purity validation.

FeatureHPLC-UV/DADGC-SCD/MSTitrimetryNMR/MS
Specificity High (Separates impurities)High (Separates volatile impurities)Low (Measures total thiols)Very High (Structural info)
Sensitivity Moderate to HighVery HighLow to ModerateModerate
Quantitation ExcellentExcellentGood (for total assay)Good (qNMR)
Applicability Broad (non-volatile)Limited (volatile, stable)Limited (total thiol assay)Universal (structure)
Analysis Time 15-30 min per sample20-40 min per sample5-10 min per sampleVaries
Primary Use Purity & Impurity Profile Trace analysis, volatile analytesTotal functional group assayStructure Elucidation

Conclusion: Selecting the Right Tool for the Job

For comprehensive purity validation of triazinedithiol compounds, Reversed-Phase HPLC stands out as the most robust, versatile, and reliable method . It provides the necessary specificity to separate and quantify the active compound from its structurally similar impurities, a critical requirement for regulatory compliance and high-quality research.

While techniques like GC-SCD offer superior sensitivity for volatile sulfur compounds and titrimetry provides a quick assay of total thiol content, they do not deliver the complete impurity profile that HPLC can. A truly rigorous validation strategy often employs HPLC as the primary purity-determining method, complemented by MS and NMR for the definitive identification of the main component and any unknown impurities. Adherence to established validation guidelines, such as ICH Q2(R1), ensures that the chosen analytical procedure is demonstrably fit for its intended purpose[20].

References

  • Saville, B. (1961). A Simple Titrimetric Method for the Assay of Thiols. RSC Publishing.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Doane, L. M., & Stock, J. T. Determination of thiols by conductometric titration with mercury(II) chloride in water and in N,N-dimethylformamide.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • ResearchGate. (Request PDF).
  • International Council for Harmonis
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
  • ResearchGate. (Request PDF). Q2(R1)
  • SIELC Technologies. (2018). 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-.
  • Wong, O. D., et al. (2004). Direct Determination of Thiol pKa by Isothermal Titration Microcalorimetry. Journal of the American Chemical Society.
  • Cecil, R., & McPhee, J. R.
  • ResearchGate. (Request PDF).
  • BenchChem. (2025).
  • Simanek, E. E., et al. Synthesis and Characterization of Anionic Triazine Dendrimers with a Labile Disulfide Core.
  • PureSynth. 6-(Dibutylamino)-135-Triazine-24-Dithiol 98.0%(HPLC).
  • Supelco. (n.d.). Monitor Sulfur Compounds In Petroleum Chemical, Environmental, and Other Samples, Using a Special-Purpose Capillary GC Column.
  • Chem-Impex. 1,3,5-triazine-2,4-dithiol - 6-(Dibutylamino).
  • TCI Chemicals. 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol.
  • Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons.
  • Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD.
  • Ríos, J. J., et al. (2009). Sensitive determination of triazines in underground waters using stir bar sorptive extraction directly coupled to automated thermal desorption and gas chromatography-mass spectrometry. Analytica Chimica Acta.
  • do Nascimento, P. C., et al. (2003). Determination of triazines in hemodialysis saline solutions by adsorptive stripping voltammetry after extraction in acetonitrile. Journal of the Brazilian Chemical Society.
  • American Laboratory. (2016). Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Pulsed Flame Photometric Detection.
  • Santos, A. L., et al. (2023).
  • AZoM. (2020). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels.
  • Stefani, V., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.
  • Li, X., et al. (2023). Divergent Synthesis of α-(1,3,5-Triazinylthio)-ketones and Thiazolo[3,2-a][9][14][16]triazines from 1,3-Dicarbonyl compounds or Chalcones with 1,3,5-Triazine-2-thiols. The Journal of Organic Chemistry.

  • Banerjee, K., et al. (2017). Determination of Triazines and Triazoles in Grapes Using Atmospheric Pressure Matrix-Assisted Laser Desorption/Ionization High-Resolution Mass Spectrometry.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-amino-1,3,5-triazine-2,4-dithiol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the proper disposal of 6-amino-1,3,5-triazine-2,4-dithiol (CAS No. 2770-75-4).[1] As researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is paramount, not only for personal safety but also for environmental protection. This guide is structured to provide a deep, procedural understanding of the necessary steps, grounded in established safety principles for handling and disposing of heterocyclic, sulfur-containing organic compounds.

Hazard Assessment and Chemical Profile

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. While comprehensive toxicological data for 6-amino-1,3,5-triazine-2,4-dithiol is not extensively detailed in available literature, a hazard assessment can be formulated based on its structural components: the triazine ring, the amino group, and the two thiol (-SH) groups.

  • Triazine Core: The 1,3,5-triazine ring system is relatively stable.[2] However, thermal decomposition of triazine-based compounds can release toxic and irritating gases, including nitrogen oxides (NOx).[3]

  • Dithiol Groups: The presence of sulfur in the thiol groups necessitates careful handling during disposal, particularly during thermal processes. Combustion can lead to the formation of sulfur dioxide (SO2), a regulated air pollutant.[4]

  • Physical State: At room temperature, this compound is typically a white to pale yellow crystalline powder.[5] This solid form requires procedures that minimize dust formation during handling and disposal.[3][6][7]

Many related triazine compounds are classified as irritants to the skin, eyes, and respiratory system.[6][8][9] Therefore, it is prudent to handle 6-amino-1,3,5-triazine-2,4-dithiol with the same level of precaution.

Core Disposal Principles and Regulatory Compliance

The cornerstone of chemical waste disposal is adherence to all applicable regulations. Waste material must be disposed of in accordance with local, national, and international directives.[3][7][8] It is the responsibility of the waste generator to correctly classify and manage the waste.

The most consistently recommended disposal method for similar organic chemical waste is to engage a licensed, professional waste disposal company. [3][7][8] These companies are equipped with the necessary infrastructure, such as chemical incinerators fitted with afterburners and scrubbers, to handle potentially hazardous decomposition products like NOx and SO2.[3]

Never dispose of 6-amino-1,3,5-triazine-2,4-dithiol down the drain. [3][7] This can have severe environmental consequences and is strictly prohibited in most jurisdictions.

Step-by-Step Disposal Protocol

This protocol outlines the essential, sequential steps for safely managing 6-amino-1,3,5-triazine-2,4-dithiol waste from the point of generation to its final disposal.

Step 1: Donning Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure appropriate PPE is worn to prevent exposure.

  • Eye Protection: Use safety glasses with side-shields or goggles, approved under standards such as NIOSH (US) or EN 166 (EU).[3]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[3]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[6][8]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator or equivalent.[3][9] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[6][9]

Step 2: Waste Segregation and Containment

Proper segregation prevents accidental chemical reactions and ensures the waste is managed correctly by the disposal facility.

  • Original Containers: Whenever possible, leave the chemical waste in its original container.[3]

  • Labeling: If transferring to a new container, ensure it is suitable, sealable, and clearly labeled with the chemical name, "Hazardous Waste," and any relevant hazard symbols.

  • No Mixing: Do not mix 6-amino-1,3,5-triazine-2,4-dithiol waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department or the licensed disposal company.[3]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

Step 3: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[3]

  • Containment: For a solid spill, carefully sweep up the material, avoiding dust formation.[3][6] Do not use water to clean up, as this may spread contamination.

  • Collection: Place the swept-up material and any contaminated cleaning materials (e.g., paper towels) into a suitable, sealable container for disposal.[3][6]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your EHS department.

Step 4: Professional Disposal

This is the final and most critical phase of the disposal process.

  • Contact a Licensed Vendor: Arrange for the collection of the waste with a licensed hazardous waste disposal company. Your institution's EHS office will have a list of approved vendors.

  • Provide Information: Accurately describe the waste to the disposal company. They may require a Safety Data Sheet (SDS) for a similar compound if one for the specific chemical is unavailable.

  • Incineration: The preferred method of destruction is high-temperature incineration in a facility equipped with flue gas scrubbing technology.[3] Some SDSs for related compounds suggest dissolving or mixing the material with a combustible solvent to aid in this process.[3] This step should only be performed by the licensed disposal facility.

  • Contaminated Packaging: Handle the emptied, uncleaned original container as you would the product itself and dispose of it as unused product through the same hazardous waste stream.[3]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of 6-amino-1,3,5-triazine-2,4-dithiol waste.

DisposalWorkflow start Waste Generation (6-amino-1,3,5-triazine-2,4-dithiol) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) start->ppe assess Hazard Assessment (Consult SDS for related compounds) ppe->assess segregate Step 2: Segregate & Contain (Labeled, sealed container) assess->segregate spill_check Spill Occurred? segregate->spill_check spill_manage Step 3: Spill Management (Contain, Clean, Report) spill_check->spill_manage Yes storage Store in Designated Waste Area spill_check->storage No spill_manage->storage contact_vendor Step 4: Contact Licensed Waste Disposal Company storage->contact_vendor transfer Package & Transfer Waste to Vendor contact_vendor->transfer end Final Disposal (Controlled Incineration) transfer->end

Caption: Decision workflow for the safe disposal of 6-amino-1,3,5-triazine-2,4-dithiol.

Summary of Disposal Parameters

The table below summarizes the key operational considerations for the disposal of this compound.

ParameterGuidelineRationale & Citation
Primary Disposal Method High-temperature incineration via a licensed disposal company.Ensures complete destruction and management of hazardous byproducts like NOx and SO2.[3]
PPE Requirements Safety glasses, chemical-resistant gloves, lab coat. Respirator if dust is present.Prevents eye, skin, and respiratory exposure to a potentially irritating compound.[3][6][8][9]
Waste Handling Avoid creating dust. Keep in sealed, labeled containers. Do not mix with other waste.Minimizes inhalation risk and prevents unforeseen chemical reactions.[3][6]
Spill Cleanup Sweep solid material, place in a disposal container. Do not use water.Prevents aerosolization of dust and spreading of the contaminant.[3][6]
Regulatory Framework Must comply with all local, national, and other applicable waste disposal regulations.Ensures legal compliance and environmental protection.[3][7][8]
Prohibited Actions Do not dispose of in drains or regular trash.Prevents environmental contamination and potential harm to aquatic life.[3][7]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and environmentally responsible disposal of 6-amino-1,3,5-triazine-2,4-dithiol, upholding the highest standards of laboratory safety and chemical stewardship.

References

  • Pros and Cons of Triazine H2S Scavenger vs. Liquid Redox. Streamline Innovations. [Link]

  • GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Open Government program. [Link]

  • 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-amino-. US EPA. [Link]

  • 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-. PubChem. [Link]

  • 6-Amino-1,3,5-triazine-2,4-dithiol. Solubility of Things. [Link]

  • NEW JERSEY ADMINISTRATIVE CODE TITLE 7 CHAPTER 27 SUBCHAPTER 7 Sulfur. New Jersey Department of Environmental Protection. [Link]

  • Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Open Government program. [Link]

  • H2S Scavenging: Using Triazine. GATE Energy. [Link]

  • Reaction mechanism from quantum molecular dynamics for the initial thermal decomposition of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide. Royal Society of Chemistry. [Link]

  • Decomposition of Azo & Hydrazo linked Bis Triazines. University of Massachusetts Amherst. [Link]

  • Regulation 8: Organic Compounds Rule 34: Solid Waste Disposal Sites Concept Paper. Bay Area Air Quality Management District. [Link]

  • 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol. CAS Common Chemistry. [Link]

  • Restriction of Emission of Sulfur Compounds. U.S. Environmental Protection Agency. [Link]

  • 6-dibutylamino-1,3,5-triazine-2,4-dithiolmonosodium as an inhibitor of brass corrosion in 0.5 M sodium chloride solution. International Journal of Electrochemical Science. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.